molecular formula C10H8O4 B1585203 7-Methoxybenzofuran-2-carboxylic acid CAS No. 4790-79-8

7-Methoxybenzofuran-2-carboxylic acid

Cat. No.: B1585203
CAS No.: 4790-79-8
M. Wt: 192.17 g/mol
InChI Key: UOCNTRAAJNWDND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxybenzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C10H8O4 and its molecular weight is 192.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methoxy-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCNTRAAJNWDND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345644
Record name 7-Methoxybenzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4790-79-8
Record name 7-Methoxybenzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1-benzofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physical and chemical properties of 7-Methoxybenzofuran-2-carboxylic acid?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Methoxybenzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a derivative of the benzofuran scaffold, is a molecule of significant interest in medicinal chemistry and materials science.[1][2] The benzofuran core is a versatile structural framework found in numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic placement of the methoxy and carboxylic acid groups on this heterocyclic system provides valuable handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and functional materials.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and key analytical techniques for its characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties govern its solubility, stability, and interactions with biological systems.

Structural and General Properties

Below is a summary of the key identifiers and structural properties for this compound.

PropertyValueSource
IUPAC Name 7-methoxy-1-benzofuran-2-carboxylic acid[4]
CAS Number 4790-79-8[4][5][6]
Molecular Formula C10H8O4[4][5]
Molecular Weight 192.17 g/mol [4][5]
Appearance Beige solid[7]
SMILES COC1=C2OC(=CC2=CC=C1)C(O)=O[4]
InChIKey UOCNTRAAJNWDND-UHFFFAOYSA-N[4]
Tabulated Physical Properties

The following table summarizes the key physical properties of this compound.

Physical PropertyValueRemarksSource
Melting Point 221-223 °C[5]
Boiling Point 288.14 °CRough estimate[5]
Solubility Data not readily available in searched sources. Generally, carboxylic acids have limited solubility in water but are soluble in organic solvents like ethanol, acetone, and DMSO.
pKa Data not readily available. As a carboxylic acid, it is expected to be a weak acid.[8]

Synthesis and Reactivity

The synthesis of benzofuran-2-carboxylic acids can be achieved through various synthetic routes. A common and efficient method is the Perkin rearrangement of 3-halocoumarins.

Perkin Rearrangement for Synthesis

The Perkin rearrangement provides a robust method for converting 3-halocoumarins into benzofuran-2-carboxylic acids.[9] This reaction is typically base-catalyzed and involves the fission of the coumarin ring followed by an intramolecular nucleophilic attack to form the benzofuran ring.[9] Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields.[9]

References

An In-depth Technical Guide to 7-Methoxybenzofuran-2-carboxylic acid: A Key Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Methoxybenzofuran-2-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, spectroscopic characterization, and its emerging role as a privileged scaffold in the design of novel therapeutic agents.

Core Molecular Attributes

This compound is a crystalline solid that belongs to the benzofuran class of heterocyclic compounds. The presence of the carboxylic acid and methoxy functional groups on the benzofuran core imparts specific physicochemical properties that are crucial for its synthetic utility and biological interactions.

PropertyValueSource(s)
CAS Number 4790-79-8[1][2]
Molecular Formula C₁₀H₈O₄[1][2]
Molecular Weight 192.17 g/mol [1][2]
Melting Point 221-223 °C[1]
IUPAC Name 7-methoxy-1-benzofuran-2-carboxylic acid[2]
SMILES COC1=C2OC(=CC2=CC=C1)C(O)=O[2]

Synthesis and Chemical Reactivity

Representative Synthetic Protocol: Perkin-Type Reaction

A common and effective method for the synthesis of benzofuran-2-carboxylic acids is the Perkin reaction, which involves the condensation of a salicylaldehyde derivative with an acetic anhydride in the presence of a weak base. For this compound, a plausible synthetic route would start from 2-hydroxy-3-methoxybenzaldehyde.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-hydroxy-3-methoxybenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (2.0 eq).

  • Heating: Heat the reaction mixture to 180 °C and maintain this temperature for 5-6 hours with continuous stirring.

  • Hydrolysis: After cooling to room temperature, add a 10% sodium hydroxide solution to the reaction mixture and heat under reflux for 1-2 hours to hydrolyze the intermediate anhydride and ester.

  • Acidification: Cool the mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the crude this compound.

  • Purification: The crude product is then filtered, washed with cold water, and recrystallized from a suitable solvent such as ethanol or acetic acid to yield the purified product.

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_product Product 2_hydroxy_3_methoxybenzaldehyde 2-Hydroxy-3-methoxybenzaldehyde heating Heating (180 °C) 2_hydroxy_3_methoxybenzaldehyde->heating acetic_anhydride Acetic Anhydride acetic_anhydride->heating sodium_acetate Sodium Acetate sodium_acetate->heating hydrolysis Alkaline Hydrolysis heating->hydrolysis Intermediate acidification Acidification (HCl) hydrolysis->acidification product 7-Methoxybenzofuran- 2-carboxylic acid acidification->product

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. Below are the expected characteristic signals based on its structure and data from analogous compounds.[3][4]

  • ¹H NMR:

    • -COOH Proton: A broad singlet is expected in the downfield region, typically between 10-13 ppm.[4]

    • Aromatic Protons: The protons on the benzofuran ring system will appear in the aromatic region (7.0-8.0 ppm), with their specific chemical shifts and coupling patterns determined by the substitution pattern.

    • -OCH₃ Protons: A sharp singlet corresponding to the three methoxy protons will be observed around 3.9-4.0 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): A signal in the range of 160-185 ppm.[4]

    • Aromatic and Furan Carbons: Multiple signals between 100-160 ppm.

    • Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3500 cm⁻¹.[4]

    • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.[4]

    • C-O Stretches: Signals corresponding to the furan ether and methoxy group will be present in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion Peak (M⁺): A peak at m/z = 192.

    • Fragmentation: Characteristic fragmentation patterns for carboxylic acids include the loss of -OH (m/z = 17) and -COOH (m/z = 45).[4]

Applications in Drug Discovery and Development

The benzofuran-2-carboxylic acid scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this core have shown significant potential in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potential of benzofuran derivatives as anticancer agents.[3][5] They have been investigated for their efficacy against various cancer cell lines, including leukemia, breast cancer, and lung cancer.[3][6]

  • Mechanism of Action: The anticancer activity of some benzofuran derivatives has been attributed to the inhibition of key cellular signaling pathways. For instance, novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene that is overexpressed in several types of cancer.

Pim1_Inhibition Benzofuran 7-Methoxybenzofuran- 2-carboxylic acid Scaffold Pim1 Pim-1 Kinase Benzofuran->Pim1 Inhibits Apoptosis Inhibition of Apoptosis Pim1->Apoptosis Blocks Proliferation Cell Proliferation Pim1->Proliferation Promotes Cancer_Growth Cancer Progression Apoptosis->Cancer_Growth Leads to Proliferation->Cancer_Growth Leads to

Antimicrobial and Antifungal Properties

Derivatives of benzofuran-2-carboxylic acid have also demonstrated promising antimicrobial and antifungal activities. The incorporation of halogen atoms into the benzofuran ring, for example, has been shown to enhance their activity against various bacterial and fungal strains. This makes them attractive candidates for the development of new anti-infective agents.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. The following information is derived from available Safety Data Sheets (SDS).

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

    • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

    • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.

    • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Conclusion

This compound is a versatile building block with significant potential in the field of drug discovery. Its straightforward synthesis, combined with the diverse biological activities exhibited by its derivatives, makes it a compound of high interest for medicinal chemists. Further exploration of this scaffold is likely to yield novel therapeutic agents with improved efficacy and selectivity.

References

Spectroscopic data for 7-Methoxybenzofuran-2-carboxylic acid (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 7-Methoxybenzofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The precise characterization of these molecules is paramount for ensuring their purity, confirming their structure, and understanding their chemical behavior. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic compounds.

This technical guide provides a detailed analysis of the expected spectroscopic data for this compound. The insights presented herein are synthesized from established spectroscopic principles and data from structurally related compounds, offering a robust framework for researchers working with this molecule.

Chemical Structure:

  • IUPAC Name: this compound[3]

  • CAS Number: 4790-79-8[3][4]

  • Molecular Formula: C₁₀H₈O₄[3]

  • Molecular Weight: 192.17 g/mol [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern of the benzofuran core.

Molecular Structure with Atom Numbering for NMR

Caption: Atom numbering for NMR assignments of this compound.

¹H NMR Analysis

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of δ 12.0-13.0 ppm. This broadness is due to hydrogen bonding and exchange with trace amounts of water in the solvent.

  • Aromatic Protons (H4, H5, H6): The protons on the benzene ring will appear as a set of coupled multiplets. Based on related structures, the expected chemical shifts are approximately δ 7.0-7.8 ppm. The specific coupling patterns will depend on the relationships between the protons (ortho, meta, para).

  • Furan Ring Proton (H3): This proton is on the furan ring and is expected to appear as a singlet or a narrow multiplet in the region of δ 7.0-7.5 ppm.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will give a sharp singlet, typically around δ 3.9-4.0 ppm.

¹³C NMR Analysis

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic environment. Aromatic methoxy groups typically have a ¹³C chemical shift of around 56 ppm, but this can be influenced by steric effects[5].

  • Carboxylic Carbon (-COOH): This carbon will be observed at a downfield chemical shift, typically in the range of δ 160-170 ppm.

  • Aromatic and Furan Carbons: The carbons of the benzofuran ring system are expected to resonate in the range of δ 105-160 ppm. The carbon attached to the methoxy group (C7) and the carbons of the furan ring (C2 and C3a) will have distinct chemical shifts.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear at approximately δ 56 ppm.

Predicted NMR Data Summary
Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
-COOH12.0 - 13.0 (s, broad)160 - 170
H37.0 - 7.5 (s)~110
H4, H5, H67.0 - 7.8 (m)110 - 130
C2-~145
C3a-~125
C7-~150
C7a-~148
-OCH₃3.9 - 4.0 (s)~56
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

  • Instrument Setup: The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 300 MHz.[1]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15-20 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

  • Data Processing: Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectral Interpretation Workflow

Start Acquire IR Spectrum OH_stretch Identify Broad O-H Stretch (3300-2500 cm⁻¹) Start->OH_stretch CH_stretch Identify C-H Stretches (Aromatic >3000 cm⁻¹, Alkyl <3000 cm⁻¹) OH_stretch->CH_stretch CO_stretch Identify Strong C=O Stretch (1760-1690 cm⁻¹) CH_stretch->CO_stretch Aromatic_stretch Identify Aromatic C=C Stretches (~1600, ~1500 cm⁻¹) CO_stretch->Aromatic_stretch CO_stretch_single Identify C-O Stretch (1320-1210 cm⁻¹) Aromatic_stretch->CO_stretch_single End Confirm Functional Groups CO_stretch_single->End

Caption: A workflow for the interpretation of the IR spectrum of this compound.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the aromatic ring, and the ether linkage.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[7]

  • C-H Stretch (Aromatic and Methoxy): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C-H stretching of the methoxy group will be observed just below 3000 cm⁻¹.[8]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected in the range of 1760-1690 cm⁻¹ due to the carbonyl group of the carboxylic acid.[7]

  • C=C Stretch (Aromatic): Two or more sharp bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic ring.

  • C-O Stretch (Carboxylic Acid and Ether): The C-O stretching of the carboxylic acid and the aryl ether will result in strong absorptions in the fingerprint region, typically between 1320-1210 cm⁻¹.[7]

Expected IR Data Summary
Wavenumber (cm⁻¹) Functional Group Description
3300 - 2500O-H (Carboxylic Acid)Strong, very broad
> 3000C-H (Aromatic)Medium, sharp
< 3000C-H (Methoxy)Medium, sharp
1760 - 1690C=O (Carboxylic Acid)Strong, sharp
1600 - 1450C=C (Aromatic)Medium to weak, sharp
1320 - 1210C-O (Acid and Ether)Strong
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

  • Sample Preparation (KBr Pellet): Alternatively, mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Proposed Mass Spectrometry Fragmentation Pathway

M [M]+• m/z = 192 M_minus_OH [M-OH]+ m/z = 175 M->M_minus_OH -•OH M_minus_COOH [M-COOH]+ m/z = 147 M->M_minus_COOH -•COOH M_minus_CH3 [M-CH3]+ m/z = 177 M->M_minus_CH3 -•CH3 M_minus_CO [M-CO]+ m/z = 164 M->M_minus_CO -CO

Caption: Proposed fragmentation pathway for this compound in Mass Spectrometry.

Mass Spectrum Analysis
  • Molecular Ion Peak ([M]⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 192.17. In high-resolution mass spectrometry, the exact mass can be determined.[3] PubChem predicts a monoisotopic mass of 192.04225 Da.[9]

  • Fragmentation Pattern: The fragmentation of this compound is expected to involve the loss of small, stable fragments from the functional groups. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, -17 Da) and the loss of the entire carboxyl group (•COOH, -45 Da).[10] The methoxy group can also undergo fragmentation, such as the loss of a methyl radical (•CH₃, -15 Da).

Expected Mass Spectrometry Data
m/z (Predicted) Proposed Fragment Description
192[C₁₀H₈O₄]⁺•Molecular Ion
177[M - •CH₃]⁺Loss of a methyl radical
175[M - •OH]⁺Loss of a hydroxyl radical
164[M - CO]⁺•Loss of carbon monoxide
147[M - •COOH]⁺Loss of the carboxyl group
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a non-volatile compound like this, LC-MS is a suitable method.

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like carboxylic acids, and it can be operated in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 191 would be observed.[9] Electron ionization (EI) is a higher-energy technique that would lead to more extensive fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic characterization of this compound is essential for its unambiguous identification and quality control in research and development. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, grounded in fundamental spectroscopic principles and supported by data from related compounds. The predicted spectral features, along with the provided experimental protocols, serve as a valuable resource for scientists and researchers, enabling them to confidently interpret their experimental data and verify the structure of this important benzofuran derivative.

References

Unlocking Nature's Arsenal: A Technical Guide to the Natural Occurrence and Isolation of Benzofuran Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran carboxylic acids represent a structurally significant class of heterocyclic compounds found across diverse natural sources, including higher plants and fungi.[1][2][3] Their scaffolds are associated with a wide spectrum of pharmacological activities, such as antifungal, antimicrobial, anti-inflammatory, and antitumor properties, making them compelling targets for drug discovery and development.[1][2][4][5] This technical guide provides an in-depth exploration of the natural origins of benzofuran carboxylic acids and furnishes a detailed, field-proven framework for their isolation and purification. By explaining the causality behind experimental choices, this document serves as a practical resource for researchers aiming to tap into this rich vein of natural products.

Introduction: The Significance of the Benzofuran Carboxylic Acid Scaffold

The benzofuran nucleus, a bicyclic system comprising a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry.[1][2][5] When functionalized with a carboxylic acid group, the resulting molecule gains a critical handle for modulating physicochemical properties such as solubility and for forming interactions with biological targets. These natural products are not merely chemical curiosities; they are the products of intricate biosynthetic pathways evolved by organisms for defense and signaling.

The interest in these compounds from a drug development perspective is multifaceted:

  • Bioactivity: Many naturally occurring benzofuran derivatives exhibit potent and selective biological activities.[2][3] For example, certain derivatives show significant antifungal activity, a crucial area of research given the rise of resistant pathogenic fungi.[4][6][7]

  • Structural Diversity: Nature provides a vast array of substitution patterns on the benzofuran core, offering a diverse library of compounds for screening campaigns.

  • Lead Compounds: Natural benzofuran carboxylic acids can serve as excellent starting points (lead compounds) for medicinal chemistry programs, where their structures are optimized to enhance potency, selectivity, and pharmacokinetic properties.[2]

This guide will navigate the journey from identifying natural sources to obtaining the pure, isolated compounds ready for structural elucidation and biological evaluation.

Natural Occurrence: Where to Find Benzofuran Carboxylic Acids

Benzofuran carboxylic acids and their derivatives are secondary metabolites found predominantly in the plant and fungal kingdoms. Their distribution is widespread, with particular enrichment in certain families and genera.

Botanical Sources

Higher plants, particularly those from the Asteraceae, Moraceae, and Fabaceae families, are well-documented sources of benzofuran compounds.[2][3] While the carboxylic acid moiety is less common than other functionalities, it is found in important structures. These compounds are often sequestered in specific plant tissues, such as roots, heartwood, or leaves, as part of the plant's defense mechanisms.

Fungal Sources

Fungi, especially endophytic and marine-derived species, are a prolific source of structurally novel benzofurans.[8] Genera such as Penicillium and Aspergillus are known to produce these metabolites.[9] A notable example includes spiro-benzofuran derivatives isolated from the medicinal fungus Ganoderma lingzhi, which are reported to possess antifungal properties.[1] Fungal fermentation broths provide a renewable and scalable source for these valuable compounds.[3]

Compound Example Natural Source Reported Biological Activity Reference
3-oxo-3H-spiro[benzofuran-2,1'-cyclopentane]-2'-carboxylic acidGanoderma lingzhi (Fungus)Antifungal[1]
6-hydroxy-benzofuran-5-carboxylic acid scaffold derivativesSynthetic (inspired by natural products)Inhibitors of Mycobacterium protein tyrosine phosphatase B[4]
Asperspin A derivative (with carboxyl group)Penicillium crustosum (Fungus)Antifungal[9]
Various Benzofuran Carboxylic Acids-Carbonic Anhydrase Inhibitors, Antiproliferative[10]

A Framework for Isolation and Purification

The isolation of benzofuran carboxylic acids from a complex natural matrix is a multi-step process that requires a systematic approach. The strategy hinges on the physicochemical properties of the target molecule, primarily its polarity, acidity, and stability.

Foundational Principles

The presence of the carboxylic acid group imparts a key characteristic: acidic polarity. This allows for targeted extraction and chromatographic strategies.

  • Solvent Selection: The choice of solvent is critical. The aim is to select a solvent system that efficiently solubilizes the target compound while minimizing the extraction of highly polar (e.g., sugars, proteins) or non-polar (e.g., lipids, waxes) contaminants.

  • Chromatographic Rationale: Purification almost invariably relies on chromatography. The acidic nature of the target compounds means they can interact strongly with the stationary phase (e.g., silica gel). This can lead to peak tailing, an issue that can be mitigated by modifying the mobile phase, for instance, by adding a small amount of a weak acid like acetic or formic acid.[11]

Below is a generalized workflow for the isolation process.

Isolation_Workflow cluster_0 Step 1: Preparation & Extraction cluster_1 Step 2: Purification cluster_2 Step 3: High-Resolution Separation cluster_3 Step 4: Analysis Prep Biomass Preparation (Drying, Grinding) Extract Solvent Extraction (e.g., Maceration, Soxhlet) Prep->Extract Filter Filtration & Concentration (Crude Extract) Extract->Filter LLE Liquid-Liquid Partitioning (Optional, for cleanup) Filter->LLE Crude Extract CC Column Chromatography (e.g., Silica Gel) LLE->CC Frac_Collect Fraction Collection (Monitored by TLC) CC->Frac_Collect Prep_HPLC Preparative HPLC (Reversed-Phase) Frac_Collect->Prep_HPLC Enriched Fractions Pure_Cmpd Pure Compound Prep_HPLC->Pure_Cmpd Analysis Structure Elucidation (NMR, MS, etc.) Pure_Cmpd->Analysis

Caption: Generalized workflow for isolating benzofuran carboxylic acids.

Detailed Experimental Protocol: A Case Study

This section provides a representative, step-by-step protocol for the isolation of a hypothetical benzofuran carboxylic acid from a fungal culture. This protocol is a composite of standard, field-proven techniques.

Objective: To isolate and purify benzofuran carboxylic acids from a liquid fermentation broth of Penicillium sp.

Step 1: Extraction
  • Culture Filtration: Separate the fungal mycelium from the 10 L culture broth by vacuum filtration through cheesecloth. The target compounds are assumed to be extracellular metabolites.

  • Acidification: Adjust the pH of the cell-free broth to ~3.0 with 6N HCl. This is a critical step . Protonating the carboxylic acid group makes the target molecule less polar, facilitating its extraction into an organic solvent.

  • Solvent Extraction: Transfer the acidified broth to a large separatory funnel. Perform a liquid-liquid extraction three times with an equal volume (3 x 10 L) of ethyl acetate (EtOAc). Ethyl acetate is chosen for its intermediate polarity, which is ideal for extracting moderately polar compounds like benzofuran carboxylic acids while leaving highly polar impurities in the aqueous phase.

  • Drying and Concentration: Pool the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter off the drying agent and concentrate the extract in vacuo using a rotary evaporator at a temperature below 40°C to yield the crude extract.

Step 2: Preliminary Purification by Column Chromatography
  • Column Packing: Prepare a silica gel 60 (70-230 mesh) column in a hexane/ethyl acetate gradient. The column size will depend on the amount of crude extract.

  • Sample Loading: Adsorb the crude extract onto a small amount of silica gel, allow the solvent to evaporate, and carefully load the dry powder onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity by increasing the proportion of ethyl acetate. To counteract peak tailing from the acidic analyte, add 0.5% acetic acid to the mobile phase.

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL). Monitor the elution profile using Thin Layer Chromatography (TLC) on silica gel plates, visualizing spots under UV light (254 nm) and/or with a suitable staining reagent. Pool fractions containing the target compound(s).[12]

Protocol_Workflow Start 10L Fungal Broth Acidify Acidify to pH 3 (Protonates COOH) Start->Acidify Extract Liquid-Liquid Extraction (3x with Ethyl Acetate) Acidify->Extract Concentrate Concentrate in vacuo (Crude Extract) Extract->Concentrate Column Silica Gel Column Chromatography (Hexane:EtOAc + 0.5% Acetic Acid) Concentrate->Column TLC Monitor Fractions by TLC Column->TLC Pool Pool Enriched Fractions TLC->Pool HPLC Preparative RP-HPLC (H2O:ACN + 0.1% Formic Acid) Pool->HPLC End Pure Benzofuran Carboxylic Acid HPLC->End

Caption: Detailed protocol workflow from extraction to final purification.

Step 3: High-Resolution Purification by Preparative HPLC
  • Column and Mobile Phase: Use a reversed-phase C18 preparative HPLC column. A typical mobile phase would be a gradient of water and acetonitrile (ACN), both containing 0.1% formic acid. The acid maintains the protonated state of the carboxyl group, ensuring sharp, symmetrical peaks.[13]

  • Method Development: First, develop an analytical method on a smaller C18 column to determine the optimal gradient and retention time of the target compound.

  • Purification: Scale up the analytical method to the preparative column. Inject the pooled, concentrated fractions from the column chromatography step.

  • Collection and Desalting: Collect the peak corresponding to the target compound. Remove the HPLC solvents (water/ACN/formic acid) by lyophilization (freeze-drying) to yield the final, pure benzofuran carboxylic acid.

Conclusion and Future Outlook

The isolation of benzofuran carboxylic acids from natural sources is a challenging yet rewarding endeavor that sits at the intersection of natural product chemistry and drug discovery. The methodologies outlined in this guide, from rational solvent choice in extraction to fine-tuned chromatographic separations, provide a robust foundation for researchers. As analytical technologies become more sensitive and separation science advances, we can expect the discovery of new, structurally complex benzofuran carboxylic acids with novel biological activities. These natural scaffolds will undoubtedly continue to inspire the development of next-generation therapeutics.

References

Key structural features of 7-Methoxybenzofuran-2-carboxylic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Structural Features of 7-Methoxybenzofuran-2-carboxylic Acid

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, is a cornerstone in the architecture of numerous biologically active natural products and synthetic compounds.[1][2] Its prevalence in molecules exhibiting a wide spectrum of pharmacological activities—including anticancer, anti-inflammatory, and antimicrobial properties—has cemented its status as a "privileged scaffold" in medicinal chemistry.[3][4][5] This guide focuses on a specific, highly valuable derivative: This compound .

With the molecular formula C₁₀H₈O₄ and a molecular weight of 192.17 g/mol , this compound serves not only as a subject of academic interest but as a pivotal building block in the synthesis of complex pharmaceutical agents.[6][7] The strategic placement of its methoxy and carboxylic acid functional groups on the rigid benzofuran core imparts distinct chemical and physical properties. Understanding these features is paramount for its effective utilization in drug design and development. This document provides a comprehensive analysis of its molecular architecture, synthetic pathways, spectroscopic signature, and the functional implications of its key structural components.

Molecular Architecture and Key Functional Groups

The structure of this compound is defined by three principal components: the bicyclic benzofuran core, a carboxylic acid substituent at the 2-position, and a methoxy group at the 7-position.[8]

  • The Benzofuran Core : This planar, aromatic system provides a rigid framework, which is essential for orienting substituents in a defined three-dimensional space for optimal interaction with biological targets.

  • The 2-Carboxylic Acid Group (-COOH) : Positioned on the electron-rich furan ring, this group is the primary site for chemical modification. It acts as a versatile synthetic handle, allowing for the formation of esters, amides, and other derivatives to modulate properties like solubility, bioavailability, and target affinity.[1][3] Its acidic nature also governs the molecule's ionization state at physiological pH.

  • The 7-Methoxy Group (-OCH₃) : Located on the benzene portion of the scaffold, this electron-donating group influences the electronic distribution across the aromatic system. This can impact the molecule's reactivity, metabolic stability, and binding interactions.

The formal IUPAC name for this compound is 7-methoxy-1-benzofuran-2-carboxylic acid .[8]

G cluster_0 This compound cluster_1 Key Structural Features mol A Benzofuran Core (Rigid Scaffold) mol->A Bicyclic Framework B C2-Carboxylic Acid (Synthetic Handle, Acidity) mol->B Furan Ring Substituent C C7-Methoxy Group (Electronic Influence) mol->C Benzene Ring Substituent G start 3-Bromo-7-methoxycoumarin + NaOH in Ethanol mw Microwave Irradiation (300W, 5 min) start->mw Step 1 intermediate Ring Fission & Intramolecular Cyclization mw->intermediate Step 2 acidify Acidification (HCl) intermediate->acidify Step 3 product This compound acidify->product Step 4

References

The Therapeutic Promise of Substituted Benzofurans: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran scaffold, a heterocyclic compound comprised of a fused benzene and furan ring, represents a "privileged structure" in the field of medicinal chemistry. Its inherent structural features and synthetic tractability have made it a cornerstone for the development of a vast array of therapeutic agents.[1] Naturally occurring benzofurans are abundant in various plant species and exhibit a wide spectrum of biological activities.[1] This has inspired medicinal chemists to explore the synthesis of novel benzofuran derivatives, leading to the discovery of compounds with potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the therapeutic potential of substituted benzofurans. We will delve into the core mechanisms of action, present quantitative data, provide detailed experimental protocols, and visualize key signaling pathways to empower your research and development endeavors in this exciting and promising area of drug discovery.

I. Anticancer Applications: Targeting the Hallmarks of Malignancy

Substituted benzofurans have emerged as a significant class of compounds with potent and diverse anticancer activities.[2][5] Their mechanisms of action are multifaceted, targeting various hallmarks of cancer, including sustained proliferative signaling, evasion of growth suppressors, and resisting cell death.

A. Mechanism of Action: Disruption of Microtubule Dynamics and Enzyme Inhibition

A primary mechanism through which many benzofuran derivatives exert their anticancer effects is the inhibition of tubulin polymerization .[6] By binding to the colchicine binding site on β-tubulin, these compounds prevent the assembly of microtubules, which are crucial for the formation of the mitotic spindle during cell division.[6] This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis.[7]

Furthermore, benzofuran derivatives have been identified as potent inhibitors of key enzymes involved in cancer progression, including Cyclin-Dependent Kinase 2 (CDK2) and Lysine-Specific Demethylase 1 (LSD1) .[8][9] CDK2 is a critical regulator of the cell cycle, and its inhibition by benzofuran derivatives can lead to cell cycle arrest and apoptosis.[8] LSD1, an epigenetic modifier, is often overexpressed in various cancers, and its inhibition can reactivate tumor suppressor genes.[9]

B. Key Signaling Pathway: The PI3K/Akt/mTOR Axis

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[10] Several benzofuran derivatives have been shown to effectively inhibit this pathway, leading to the induction of apoptosis in cancer cells.[10][11][12]

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by benzofuran derivatives.

C. Quantitative Data: In Vitro Cytotoxic Activity

The following table summarizes the cytotoxic activity (IC50 values in µM) of representative benzofuran derivatives against various human cancer cell lines.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Benzo[b]furan derivative 26MCF-7 (Breast)0.057[10]
Benzo[b]furan derivative 36MCF-7 (Breast)0.051[10]
Benzofuran derivative 12SiHa (Cervical)1.10[5]
Benzofuran derivative 12HeLa (Cervical)1.06[5]
Bromo derivative 14cHCT116 (Colon)3.27[5]
Benzofuran-chalcone 33dA-375 (Melanoma)4.15[5]
Benzofuran-chalcone 33dMCF-7 (Breast)3.22[5]
Benzofuran-chalcone 33dA-549 (Lung)2.74[5]
(E)-3-(6-methoxy-3-methyl-2-(1-(3,4,5-trimethoxyphenyl)vinyl)benzofuran-5-yl)prop-2-en-1-ol (36)A549 (Lung)0.06[7]
3-amidobenzofuran 6gMDA-MB-231 (Breast)3.01[13]
3-amidobenzofuran 6gHCT-116 (Colon)5.20[13]
Benzofuran piperazine hybrid 11eEstrogen Receptor-Dependent Breast Cancer Cells-[5]
Benzofuran derivative 17i (LSD1 inhibitor)MCF-7 (Breast)2.90[9]
Benzofuran derivative 17i (LSD1 inhibitor)MGC-803 (Gastric)5.85[9]
Benzofuran derivative 9h (CDK2 inhibitor)-40.91 nM[8]
Benzofuran derivative 11d (CDK2 inhibitor)-41.70 nM[8]
D. Experimental Protocols

This protocol outlines the determination of the cytotoxic effects of benzofuran derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[14][15]

This protocol describes a method to assess the inhibitory effect of benzofuran derivatives on tubulin polymerization.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (absorbance) at 340 nm over time.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute purified tubulin (>99% pure) to a concentration of 3 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol).

  • Compound Preparation: Prepare various concentrations of the test compounds (e.g., 0.1 µM–10 µM).

  • Assay Setup: In a pre-warmed 96-well plate at 37°C, add the reconstituted tubulin solution to each well. Then, add the test compounds at varying concentrations.

  • Kinetic Measurement: Immediately begin recording the absorbance at 340 nm every 60 seconds for one hour using a temperature-controlled microplate reader set at 37°C.

  • Data Analysis: Plot the absorbance at 340 nm as a function of time to generate polymerization curves. The dose-response curves can be plotted to determine the IC50 value for tubulin polymerization inhibition.[7]

Experimental_Workflow_Anticancer cluster_workflow In Vitro Anticancer Evaluation Workflow start Benzofuran Derivative Synthesis & Characterization cell_culture Cancer Cell Line Culture start->cell_culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50 Determine IC50 mtt_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies tubulin_assay Tubulin Polymerization Assay mechanism_studies->tubulin_assay If antiproliferative enzyme_assay Enzyme Inhibition Assays (CDK2, LSD1) mechanism_studies->enzyme_assay If target-based design pathway_analysis Signaling Pathway Analysis (Western Blot) mechanism_studies->pathway_analysis apoptosis_assay Apoptosis Assays (Annexin V, Caspase) mechanism_studies->apoptosis_assay lead_optimization Lead Optimization & SAR tubulin_assay->lead_optimization enzyme_assay->lead_optimization pathway_analysis->lead_optimization apoptosis_assay->lead_optimization

Figure 2: Workflow for in vitro evaluation of anticancer benzofuran derivatives.

II. Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

Benzofuran derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[16] Their development is crucial in the face of rising antimicrobial resistance.

A. Mechanism of Action and Structure-Activity Relationship (SAR)

The antimicrobial efficacy of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core.[16] For instance, the presence of hydroxyl groups at specific positions can enhance antibacterial activity.[16] Electron-withdrawing groups, such as halogens, in certain positions of the benzofuran ring and on aryl substituents can also increase potency.[16] The lipophilicity of the compounds plays a role, with some studies suggesting that enhanced lipophilicity can facilitate interaction with bacterial membranes.[3]

B. Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC in µg/mL) of various benzofuran derivatives against selected bacterial and fungal strains.

Compound ID/DescriptionBacterial/Fungal StrainMIC (µg/mL)Reference
Compound 1Salmonella typhimurium12.5[3]
Compound 1Escherichia coli25[3]
Compound 1Staphylococcus aureus12.5[3]
Compound 5Penicillium italicum12.5[3]
Compound 6Colletotrichum musae12.5-25[3]
Compound 8eEscherichia coli32[17]
Compound 8eBacillus subtilis125[17]
Compound 8eStaphylococcus aureus32[17]
Compound 8eSalmonella enteritidis32[17]
Compound IIIGram-positive bacteria50-200[18]
Compound VIGram-positive bacteria50-200[18]
Compound IIICandida albicans100[18]
Compound VICandida parapsilosis100[18]
C. Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of benzofuran derivatives using the broth microdilution method.

Principle: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid growth medium.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the benzofuran derivatives in the broth medium.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

III. Anti-inflammatory and Neuroprotective Applications

Beyond their anticancer and antimicrobial properties, benzofuran derivatives have shown promise as anti-inflammatory and neuroprotective agents.

A. Anti-inflammatory Activity: COX-2 Inhibition

Several benzofuran derivatives have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[19][20] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Compound ID/DescriptionTargetIC50 (µM)Reference
Compound 3COX-17.9[19]
Compound 5COX-228.1[19]
Compound 6COX-15[19]
Compound 6COX-213[19]
Neolignan 15COX-23.32
B. Neuroprotective Effects

Benzofuran derivatives have demonstrated neuroprotective effects in various in vitro and in vivo models.[4][21][22] Their mechanisms of action include antioxidant properties, scavenging of reactive oxygen species, and protection against excitotoxicity.[4][21] For example, certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have shown significant protection against NMDA-induced excitotoxic neuronal cell damage.[4]

IV. Synthesis and Causality in Experimental Design

The therapeutic potential of benzofuran derivatives is intrinsically linked to their chemical structure. The synthesis of novel derivatives is a critical step in the drug discovery process, allowing for the systematic exploration of structure-activity relationships. A common synthetic route to benzofurans involves the reaction of a substituted salicylaldehyde with a chloroacetone derivative in the presence of a base.[6] The choice of starting materials and reaction conditions is guided by the desired substitution pattern on the benzofuran core, which in turn is hypothesized to influence the compound's interaction with its biological target. For example, the introduction of specific functional groups is often intended to enhance binding affinity to an enzyme's active site or to modulate the compound's physicochemical properties for improved cell permeability.

V. Conclusion and Future Directions

The benzofuran scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. The diverse therapeutic applications of its derivatives, spanning from oncology to infectious diseases and neuroprotection, underscore its significance in drug discovery and development. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore the potential of this remarkable class of compounds. Future research should focus on the rational design and synthesis of novel benzofuran derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action and the signaling pathways they modulate will be crucial for translating the promise of these compounds into effective clinical therapies.

References

Solubility profile of 7-Methoxybenzofuran-2-carboxylic acid in common lab solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 7-Methoxybenzofuran-2-carboxylic Acid

Abstract

This compound is a benzofuran derivative with significant potential in medicinal chemistry and materials science. A thorough understanding of its solubility is fundamental for its application, influencing everything from reaction kinetics and purification to formulation and bioavailability in drug development. This guide provides a comprehensive overview of the solubility profile of this compound. It synthesizes theoretical principles with practical, field-proven methodologies to empower researchers, scientists, and drug development professionals in effectively utilizing this compound. The guide details the key physicochemical properties governing its solubility, presents a predicted solubility profile in common laboratory solvents, and offers a detailed, step-by-step protocol for experimental solubility determination using the gold-standard shake-flask method.

Introduction: The Critical Role of Solubility

The success of a chemical compound in nearly any application, be it as a pharmaceutical agent, a synthetic building block, or a molecular probe, is inextricably linked to its solubility. For this compound, this parameter dictates:

  • Synthetic Chemistry: The choice of solvent for a reaction can determine yield, purity, and reaction rate. Efficient purification through crystallization is also critically dependent on differential solubility in various solvent systems.

  • Drug Discovery & Development: Aqueous solubility is a primary determinant of a drug candidate's absorption and bioavailability. Poor solubility is a major hurdle in drug development, often leading to costly formulation challenges or termination of promising candidates. For in-vitro high-throughput screening, compounds must first be dissolved, typically in dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.[1]

  • Analytical Chemistry: Proper solvent selection is crucial for accurate analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide aims to provide a robust framework for understanding and experimentally verifying the solubility of this compound, enabling scientists to make informed decisions in their research endeavors.

Physicochemical Properties Governing Solubility

The solubility of a molecule is not an arbitrary property but is dictated by its structure and resulting physicochemical characteristics. The key properties for this compound (CAS: 4790-79-8) are outlined below.

PropertyValueSourceSignificance for Solubility
Molecular Weight192.17 g/mol [2][3]A relatively low molecular weight, which generally favors solubility.
Melting Point221-223 °C[2]A high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. This often correlates with lower solubility.
Predicted pKa~3.05[2]The carboxylic acid group is acidic. At a pH above its pKa, the molecule will deprotonate to form a highly polar carboxylate anion, dramatically increasing its solubility in aqueous and polar solvents.
Predicted XLogP2.2[4]This value indicates a moderate lipophilicity. It suggests the molecule will have some affinity for both polar and non-polar environments, but is not extremely "greasy." The parent compound, benzofuran-2-carboxylic acid, has a similar LogP of 2.1-2.4.[5][6]

Structural Analysis:

  • Carboxylic Acid Group (-COOH): This is the dominant functional group influencing solubility. It is polar and can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like water, methanol, and ethanol.

  • Benzofuran Core and Methoxy Group (-OCH₃): The fused aromatic ring system and the methoxy group contribute to the molecule's lipophilic (non-polar) character. This allows for solubility in less polar organic solvents through van der Waals interactions.

Predicted and Reported Solubility Profile

The following table provides a predicted solubility profile. It is imperative that these predictions are experimentally verified for any critical application.

SolventClassPredicted SolubilityRationale & Scientific Insight
Water (pH 7) Polar ProticLow to ModerateAt neutral pH, which is significantly above the pKa of ~3.05, the molecule will exist as the more soluble carboxylate anion. However, the lipophilic benzofuran core will limit overall solubility.
Aqueous Buffer (pH < 2) Polar ProticLowAt a pH well below the pKa, the carboxylic acid will be fully protonated and neutral, reducing its polarity and thus its aqueous solubility.[7]
Aqueous Buffer (pH > 5) Polar ProticModerate to HighAt a pH well above the pKa, the molecule will be deprotonated to its anionic form, significantly enhancing solubility due to the favorable ion-dipole interactions with water.
DMSO Polar AproticHighDMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds, making it an excellent choice for stock solutions.[1]
DMF Polar AproticHighSimilar to DMSO, DMF is a strong polar aprotic solvent that should readily dissolve this compound.
Methanol / Ethanol Polar ProticHighThese alcohols can form strong hydrogen bonds with the carboxylic acid group, leading to good solubility. The parent compound is known to be soluble in these solvents.[5]
Acetonitrile Polar AproticModerateAcetonitrile is polar but lacks hydrogen bond donating ability. It should be a reasonably good solvent but likely less effective than alcohols or DMSO.
Acetone Polar AproticModerate to HighThe parent compound is soluble in acetone.[5] Its polarity and ability to accept hydrogen bonds make it a good candidate solvent.
THF Polar AproticModerateTetrahydrofuran has a lower polarity and should be a moderate solvent, capable of interacting with the lipophilic parts of the molecule.
Dichloromethane (DCM) Non-polarLow to ModerateDCM will primarily interact with the benzofuran ring system. The polar carboxylic acid group will limit solubility.
Chloroform Non-polarLow to ModerateSimilar to DCM, solubility will be limited by the polar functional group.
Toluene / Hexane Non-polarInsolubleThese non-polar hydrocarbon solvents lack the ability to form favorable interactions with the highly polar carboxylic acid group.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The gold-standard method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[7] This protocol is designed to be a self-validating system to ensure accurate and reliable results.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a controlled temperature and at equilibrium.

Materials:

  • This compound (solid)

  • Selected solvents (HPLC-grade)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for quantification

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of solid this compound to a glass vial. "Excess" is critical; there must be undissolved solid visible at the end of the experiment. A starting point is to add ~5-10 mg of solid to 1 mL of the chosen solvent.

    • Precisely record the volume of solvent added.

    • Prepare at least three replicate vials for each solvent to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

    • Causality: The goal is to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.[8] For many compounds, 24 hours is sufficient, but for poorly soluble compounds or those with stable crystal forms, 48-72 hours may be necessary to ensure true equilibrium is reached.[7]

  • Sample Separation (The Critical Step):

    • After equilibration, remove the vials and let them stand undisturbed for at least 30 minutes to allow the excess solid to settle.

    • Visually confirm the presence of undissolved solid in each vial. If no solid is present, the experiment is invalid for that replicate, and it must be repeated with more solute.

    • Carefully draw the supernatant (the clear liquid layer) into a syringe.

    • Attach a 0.22 µm syringe filter and filter the solution into a clean vial.

    • Causality: This step is crucial to remove all microscopic undissolved particles. Failure to do so will lead to an overestimation of solubility. Centrifugation prior to filtration can also be used to further pellet the excess solid.

  • Quantification:

    • Accurately dilute a known volume of the filtered supernatant with an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted samples using a pre-validated HPLC or UV-Vis method against a standard curve prepared from known concentrations of this compound.

    • Calculate the concentration in the original (undiluted) supernatant. This value is the thermodynamic solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Prepare n=3 replicates prep2->prep3 equil1 Shake at constant T (e.g., 24-72h) prep3->equil1 sep1 Settle / Centrifuge equil1->sep1 sep2 Confirm excess solid sep1->sep2 sep3 Filter supernatant (0.22 µm) sep2->sep3 quant1 Dilute sample sep3->quant1 quant2 Analyze via HPLC/UV-Vis against standard curve quant1->quant2 quant3 Calculate Solubility quant2->quant3 result Thermodynamic Solubility Value quant3->result

Fig 1. Experimental workflow for the Shake-Flask solubility determination method.

Practical Solvent Selection Guide

The choice of solvent is dictated by the intended application. This decision tree provides a logical framework for selecting an appropriate solvent system.

G cluster_bio Biological Assays cluster_chem Synthesis & Analysis start What is the intended application? q_stock Need high concentration stock solution? start->q_stock q_aqueous Need to work in aqueous buffer? start->q_aqueous q_nmr NMR Spectroscopy? start->q_nmr q_hplc HPLC Mobile Phase? start->q_hplc q_reaction Reaction Solvent? start->q_reaction a_dmso Use DMSO. Verify no solvent toxicity in your assay. q_stock->a_dmso a_ph Use buffer with pH > 5. First, dissolve in minimal DMSO, then dilute into buffer. q_aqueous->a_ph a_nmr Use DMSO-d6. If insoluble, test deuterated methanol or acetone. q_nmr->a_nmr a_hplc Use Acetonitrile or Methanol with acidified water. q_hplc->a_hplc a_reaction Use DMF, THF, or Acetone depending on reaction conditions and reactant solubility. q_reaction->a_reaction

Fig 2. Decision tree for selecting an appropriate solvent for various applications.

Conclusion

While a complete, publicly available dataset on the solubility of this compound is limited, a strong, predictive understanding can be achieved by analyzing its fundamental physicochemical properties. The acidic carboxylic acid moiety and the lipophilic benzofuran core create a molecule with tunable, pH-dependent aqueous solubility and good solubility in polar organic solvents like DMSO, DMF, and alcohols. For any research or development application, the predictive framework laid out in this guide should be complemented by rigorous experimental verification. The detailed shake-flask protocol provided herein offers a robust and reliable method for generating the precise, quantitative data needed to advance scientific discovery and technological innovation.

References

A Legacy Forged in Fire and Flora: The Historical Context of Benzofuran Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold, a privileged heterocyclic system consisting of a fused benzene and furan ring, is a cornerstone of medicinal chemistry and natural product synthesis. Its journey from an academic curiosity in the 19th century to a ubiquitous motif in modern pharmaceuticals is a compelling narrative of chemical ingenuity and serendipitous discovery. This technical guide provides a comprehensive historical analysis of the discovery of benzofuran compounds, tracing their origins from the pioneering synthetic work of Perkin to their isolation from diverse natural sources. We will explore the foundational synthetic methodologies, the elucidation of their structures, and the nascent recognition of their profound biological activities that continue to inspire drug development professionals today. This guide is structured to provide not just a chronological account, but also a causal understanding of the experimental choices and conceptual leaps that defined the field.

The Genesis of a Scaffold: The First Synthesis

The story of benzofuran begins not in nature, but in the laboratory of William Henry Perkin. In 1870, Perkin reported the first synthesis of the benzofuran ring system, which was then known as coumarone.[1][2] His approach was not a direct construction but rather a clever molecular rearrangement of a related, naturally derived heterocycle: coumarin.[3][4] This foundational reaction, now known as the Perkin rearrangement , involves the ring contraction of a 2-halocoumarin in the presence of a strong base, typically hydroxide, to form a benzofuran-2-carboxylic acid.[5][6]

This discovery was a landmark in heterocyclic chemistry. It demonstrated that the stable six-membered lactone ring of coumarin could be chemically manipulated to contract into the five-membered furan ring fused to a benzene core. The reaction proceeds through an initial base-catalyzed cleavage of the coumarin's lactone ring, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, effectively stitching together the new heterocyclic system.[7]

Table 1: Foundational Milestones in Benzofuran Chemistry
YearDiscovery / EventKey Scientist(s)Significance
1870First synthesis of the benzofuran nucleus (coumarone)William Henry PerkinEstablished the first synthetic route via the Perkin rearrangement of coumarins.[1][5]
1890Isolation of Euparin, an early natural benzofuranOne of the first discoveries of the benzofuran scaffold in a natural product.[8]
1908Development of the Auwers SynthesisKarl von AuwersProvided a method for converting coumarones (benzofurans) into flavonols, linking these two important classes of compounds.[9]

Early Synthetic Explorations: The Auwers Synthesis

Following Perkin's initial breakthrough, other chemists began to explore the reactivity and synthesis of this new class of compounds. A notable contribution came from Karl von Auwers in 1908, who developed a reaction that, in essence, is the reverse of the Perkin rearrangement.[9] The Auwers synthesis is a method for forming a flavonol (a type of flavonoid) through the ring expansion of a coumarone.[10]

The process begins with an acid-catalyzed aldol condensation to form an o-hydroxychalcone. Subsequent bromination of the double bond creates a dibromo adduct, which, upon treatment with potassium hydroxide, rearranges to form the six-membered flavonol ring system.[9] The work of Auwers was significant because it established a clear chemical relationship between the five-membered benzofuran ring system and the six-membered rings found in the widely distributed flavonoid family of natural products.

Auwers_Synthesis Coumarone Coumarone (Benzofuran) Aldol_Condensation 1. Aldol Condensation (with Benzaldehyde) Coumarone->Aldol_Condensation Acid catalyst Bromination 2. Bromination Aldol_Condensation->Bromination Rearrangement 3. Rearrangement (with KOH) Bromination->Rearrangement Flavonol Flavonol Rearrangement->Flavonol Ring Expansion

Caption: The Auwers Synthesis workflow, illustrating the conversion of a benzofuran to a flavonol.

Nature's Blueprint: The Discovery of Natural Benzofurans

While chemists were building the benzofuran scaffold in the lab, botanists and natural product chemists began discovering it in the wild. Benzofuran compounds are ubiquitous in nature, found widely distributed in higher plants such as those from the Asteraceae, Rutaceae, Moraceae, and Liliaceae families.[11][12][13] One of the earliest reported isolations was Euparin in 1890.[8]

These naturally occurring benzofurans often feature more complex structures than the simple parent molecule synthesized by Perkin. They are secondary metabolites in plants and fungi, and their structural diversity is vast.[12][14][15] The parent benzofuran molecule itself is a component of coal tar.[16]

Table 2: Selected Early Naturally Occurring Benzofuran Derivatives
Compound NameNatural Source (Example)Biological Relevance (Later Discovered)
Ailanthoidol Zanthoxylum ailanthoidesAntiviral, antioxidant, antifungal activities.[17]
Moracin D Morus alba (White Mulberry)Anti-inflammatory, antioxidant, apoptotic effects.[18]
Cicerfuran Cicer arietinum (Chickpea)Antibacterial and antifungal activities.[18]
Psoralen Psoralea corylifoliaA furocoumarin used in photochemotherapy.[14]

The discovery that this scaffold was not merely a synthetic curiosity but a recurring theme in nature's chemical inventory spurred significant interest. It begged the question: what biological role were these compounds playing?

From Structure to Function: The Dawn of Biological Activity

The initial focus of 19th and early 20th-century chemists was primarily on synthesis and structure elucidation. However, as the field of pharmacology developed, the diverse biological activities of benzofuran derivatives became increasingly apparent.[11][19] Researchers found that compounds containing the benzofuran nucleus exhibited a wide range of therapeutic potentials, including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties.[13][20]

This realization marked a pivotal shift. The benzofuran scaffold was no longer just a structural motif; it was recognized as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The development of the highly effective antiarrhythmic agent Amiodarone was a testament to the therapeutic potential locked within the benzofuran core and solidified its importance in medicinal chemistry.[17] More recent studies have continued to uncover new activities, including neuroprotective effects, further cementing the legacy of this versatile heterocycle.[21]

Historical_Timeline node1 Perkin's Synthesis of Benzofuran [5] node2 Isolation of Euparin from Nature [15] timeline 1870 → → → → → → → → → → → → → → → → → → → → → → → → → → → → → → → → → → 1970s node3 Auwers Synthesis (Benzofuran to Flavonol) [22] node4 Recognition of Diverse Bioactivity & Development of Amiodarone [21]

Caption: A timeline highlighting key events in the history of benzofuran discovery.

Foundational Experimental Protocol

To fully appreciate the historical context, understanding the original experimental approach is crucial. The following protocol is a generalized representation of the classic Perkin rearrangement for the synthesis of a benzofuran-2-carboxylic acid from a 3-halocoumarin.

Protocol 1: Synthesis of Benzofuran-2-Carboxylic Acid via Perkin Rearrangement

Objective: To execute a coumarin–benzofuran ring contraction to synthesize a benzofuran derivative.

Materials:

  • 3-Halocoumarin (e.g., 3-Bromocoumarin)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol (Solvent)

  • Hydrochloric Acid (HCl), dilute (for acidification)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the 3-halocoumarin starting material in ethanol.[7]

  • Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide. The molar ratio of base to coumarin is critical for facilitating the initial lactone ring opening.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically maintained at reflux for several hours (traditional methods often required 3 hours or more).[7] The elevated temperature provides the necessary activation energy for the intramolecular cyclization step.

  • Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) by observing the disappearance of the starting coumarin spot.

  • Work-up - Acidification: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Carefully acidify the basic solution by the slow addition of dilute hydrochloric acid until the pH is acidic. This step protonates the carboxylate intermediate, causing the final benzofuran-2-carboxylic acid product to precipitate out of the solution.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure benzofuran-2-carboxylic acid.

Conclusion

The historical journey of benzofuran is a microcosm of the evolution of organic and medicinal chemistry. It began with a foundational synthetic rearrangement by Perkin, was expanded by the work of Auwers, and gained profound relevance through its discovery in countless natural products.[1][9][14] The subsequent uncovering of the scaffold's diverse and potent biological activities transformed it into a mainstay of drug discovery.[11][13] For today's researchers, this history provides more than just context; it offers a foundational understanding of the chemical logic and versatility that make the benzofuran nucleus such a powerful tool in the ongoing quest to develop novel therapeutics.

References

Methodological & Application

Synthesis of 7-Methoxybenzofuran-2-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 7-Methoxybenzofuran-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. This guide emphasizes not only the procedural steps but also the underlying chemical principles and mechanistic rationale to ensure a thorough understanding and successful execution of the synthesis.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds frequently found in natural products and synthetic molecules with a wide array of biological activities. Their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities, make them attractive scaffolds for drug design. This compound, in particular, serves as a crucial intermediate for the synthesis of more complex, biologically active molecules. This guide details a reliable and reproducible two-step synthesis commencing from the readily available starting material, o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a two-step process:

  • Darzens Condensation: The synthesis initiates with a Darzens-type condensation reaction between o-vanillin and diethyl bromomalonate. This step efficiently constructs the benzofuran ring system, yielding the intermediate, ethyl 7-methoxybenzofuran-2-carboxylate.

  • Ester Hydrolysis: The subsequent step involves the hydrolysis of the ethyl ester to the desired carboxylic acid under basic conditions.

This synthetic route is advantageous due to the accessibility of the starting materials, straightforward reaction conditions, and good overall yield.

Mechanistic Insights: The Darzens Condensation

The formation of the benzofuran ring in the first step is a variation of the Darzens condensation. The mechanism proceeds as follows:

  • Enolate Formation: A base, in this case, potassium carbonate, deprotonates the α-carbon of diethyl bromomalonate, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of o-vanillin.

  • Intramolecular Cyclization: The resulting alkoxide intermediate undergoes an intramolecular nucleophilic substitution, where the phenoxide attacks the carbon bearing the bromine atom, leading to the formation of a cyclopropane intermediate (a glycidic ester).

  • Rearrangement and Aromatization: The glycidic ester then undergoes a base-catalyzed rearrangement and elimination of a molecule of water and carbon dioxide from the malonate moiety to afford the aromatic benzofuran ring system.

Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Experimental Protocols

Part 1: Synthesis of Ethyl 7-Methoxybenzofuran-2-carboxylate

This procedure details the formation of the benzofuran ring system from o-vanillin.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
o-Vanillin152.155.0 g32.8 mmol
Diethyl bromomalonate239.068.6 g (5.8 mL)36.0 mmol
Anhydrous Potassium Carbonate138.219.1 g65.8 mmol
Anhydrous Acetone-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-vanillin (5.0 g, 32.8 mmol) and anhydrous acetone (100 mL).

  • Stir the mixture at room temperature until the o-vanillin is completely dissolved.

  • To the solution, add anhydrous potassium carbonate (9.1 g, 65.8 mmol) followed by diethyl bromomalonate (8.6 g, 36.0 mmol).

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Filter the solid potassium salts and wash the residue with acetone (2 x 20 mL).

  • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 7-methoxybenzofuran-2-carboxylate as a pale yellow solid.

Visualization of the Synthetic Workflow:

Synthesis_Workflow o_Vanillin o-Vanillin Step1 Darzens Condensation (Reflux, 12-16h) o_Vanillin->Step1 Reagents1 Diethyl bromomalonate, K₂CO₃, Acetone Reagents1->Step1 Intermediate Ethyl 7-Methoxybenzofuran- 2-carboxylate Step1->Intermediate Step2 Ester Hydrolysis (Reflux) Intermediate->Step2 Reagents2 NaOH, Ethanol/Water Reagents2->Step2 Final_Product 7-Methoxybenzofuran- 2-carboxylic acid Step2->Final_Product

Caption: Overall synthetic scheme for this compound.

Part 2: Synthesis of this compound

This procedure describes the hydrolysis of the ethyl ester to the final carboxylic acid product.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity
Ethyl 7-methoxybenzofuran-2-carboxylate220.224.0 g
Sodium Hydroxide (NaOH)40.002.0 g
Ethanol-50 mL
Water-50 mL
Concentrated Hydrochloric Acid (HCl)-As needed

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 7-methoxybenzofuran-2-carboxylate (4.0 g) in ethanol (50 mL).

  • In a separate beaker, prepare a solution of sodium hydroxide (2.0 g) in water (50 mL) and add it to the flask.

  • Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield this compound as a white to off-white solid.

Characterization Data

Ethyl 7-Methoxybenzofuran-2-carboxylate:

  • Appearance: Pale yellow solid

  • Molecular Formula: C₁₂H₁₂O₄

  • Molecular Weight: 220.22 g/mol

  • IR (KBr, cm⁻¹): 1720 (C=O, ester), 1620, 1580 (C=C, aromatic)

  • ¹H NMR (CDCl₃, δ ppm): 1.40 (t, 3H, -CH₃), 4.40 (q, 2H, -OCH₂-), 4.00 (s, 3H, -OCH₃), 6.90-7.40 (m, 4H, Ar-H)

This compound:

  • Appearance: White to off-white solid

  • Molecular Formula: C₁₀H₈O₄

  • Molecular Weight: 192.17 g/mol

  • Melting Point: 225-227 °C

  • IR (KBr, cm⁻¹): 3300-2500 (br, O-H, carboxylic acid), 1690 (C=O, carboxylic acid), 1625, 1585 (C=C, aromatic)

  • ¹H NMR (DMSO-d₆, δ ppm): 13.5 (br s, 1H, -COOH), 7.55 (s, 1H, H-3), 7.30 (d, 1H, J=8.0 Hz, H-4), 7.15 (t, 1H, J=8.0 Hz, H-5), 6.95 (d, 1H, J=8.0 Hz, H-6), 3.95 (s, 3H, -OCH₃)

  • ¹³C NMR (DMSO-d₆, δ ppm): 162.5, 148.0, 145.5, 145.0, 128.0, 124.0, 115.0, 112.0, 108.0, 56.0

Visualization of the Reaction Mechanism:

Darzens_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Cyclization & Aromatization DBM Diethyl bromomalonate Enolate Enolate DBM->Enolate Deprotonation Base K₂CO₃ oVanillin o-Vanillin Alkoxide Alkoxide Intermediate oVanillin->Alkoxide Enolate_2 Enolate Enolate_2->Alkoxide Alkoxide_2 Alkoxide Intermediate GlycidicEster Glycidic Ester Alkoxide_2->GlycidicEster Intramolecular SN2 BenzofuranEster Ethyl 7-Methoxybenzofuran- 2-carboxylate GlycidicEster->BenzofuranEster Rearrangement & Aromatization

Caption: Mechanism of the Darzens-type condensation for benzofuran synthesis.

Application Note: A Comprehensive Guide to the Esterification of 7-Methoxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Methoxybenzofuran-2-carboxylic acid is a key heterocyclic building block in the synthesis of various biologically active compounds and functional materials. The conversion of its carboxylic acid moiety into an ester is a fundamental transformation, enabling further molecular elaboration and modulating physicochemical properties. This guide provides a detailed examination of three robust protocols for the esterification of this substrate, catering to a range of experimental needs, from large-scale synthesis to the derivatization of sensitive molecules. We will explore the mechanistic rationale behind classic Fischer-Speier esterification, mild DCC/DMAP-mediated Steglich coupling, and a high-reactivity acyl chloride-based approach. Each protocol is presented with step-by-step instructions, purification strategies, and characterization guidelines to ensure reliable and reproducible outcomes for researchers in medicinal chemistry and drug development.

Introduction: The Importance of Benzofuran Scaffolds

Benzofurans are recognized as "privileged scaffolds" in drug discovery, forming the core of numerous natural products and pharmaceuticals with a wide spectrum of biological activities.[1] The ester derivatives of this compound, in particular, serve as crucial intermediates in the synthesis of novel therapeutic agents. The choice of esterification method is critical and depends on factors such as the steric and electronic nature of the alcohol, the acid sensitivity of the substrate, and the desired scale of the reaction. This document provides the necessary technical insights to make an informed decision and execute the synthesis successfully.

Physicochemical Properties & Reagent Overview

A clear understanding of the starting material and target product is fundamental.

CompoundFormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
This compoundC₁₀H₈O₄192.17221-2234790-79-8
Ethyl 7-methoxybenzofuran-2-carboxylateC₁₂H₁₂O₄220.22N/A50551-58-1
Methyl 7-methoxybenzofuran-2-carboxylateC₁₁H₁₀O₄206.19N/AN/A

Data sourced from[2][3][4].

Safety Note: Always consult the Safety Data Sheet (SDS) for each reagent before use. Reactions involving concentrated acids (H₂SO₄), thionyl chloride (SOCl₂), and dicyclohexylcarbodiimide (DCC) must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. DCC is a potent allergen.[5]

Choosing the Right Esterification Strategy

The optimal protocol is dictated by the specific requirements of the synthesis. The following table provides a comparative analysis to guide your selection.

MethodKey ReagentsAdvantagesDisadvantagesBest For
Fischer-Speier Esterification Alcohol, Strong Acid (e.g., H₂SO₄)Economical, simple, ideal for large scale.[6]Harsh acidic conditions, high temperatures, reversible reaction requires driving equilibrium.[7][8]Simple primary and secondary alcohols (e.g., methanol, ethanol).[9][10]
Steglich Esterification Alcohol, DCC, DMAPVery mild conditions (room temp), high yields, suitable for acid-sensitive substrates and sterically hindered alcohols.[11][12]DCC is an allergen, byproduct (DCU) removal required, higher cost of reagents.[5][12]Tertiary alcohols, acid-labile substrates, and valuable/complex alcohols.[11]
Acyl Chloride Method SOCl₂, Alcohol, Base (e.g., Pyridine)Forms a highly reactive intermediate, drives reaction to completion, effective for unreactive alcohols.[8]Two-step process, SOCl₂ is corrosive and moisture-sensitive, generates HCl byproduct.Phenols and other poorly nucleophilic alcohols.[8]

Protocol 1: Classic Fischer-Speier Esterification

This method relies on an acid-catalyzed equilibrium between a carboxylic acid and an alcohol.[10] To achieve high conversion, the reaction is driven forward by using a large excess of the alcohol, which often serves as the solvent.[7][8]

Mechanistic Rationale

The mechanism involves protonation of the carbonyl oxygen by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[13][14]

Fischer_Esterification cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Elimination & Regeneration Acid Carboxylic Acid Activated_Acid Protonated Carbonyl (Enhanced Electrophile) Acid->Activated_Acid Protonation H_plus H⁺ (Catalyst) Alcohol Alcohol (R'-OH) Activated_Acid->Alcohol Tetra_Intermediate Tetrahedral Intermediate Alcohol->Tetra_Intermediate Attack Protonated_Ester Protonated Ester Tetra_Intermediate->Protonated_Ester Proton Transfer & -H₂O Ester Ester Product Protonated_Ester->Ester Deprotonation (Catalyst Regen.) Water H₂O Steglich_Esterification cluster_0 Activation cluster_1 Catalytic Acyl Transfer cluster_2 Ester Formation Acid Carboxylic Acid O_acyl O-Acylisourea Intermediate Acid->O_acyl Activation DCC DCC Active_Ester Acylpyridinium (Active Ester) O_acyl->Active_Ester Interception DMAP DMAP (Catalyst) Ester Ester Product Active_Ester->Ester Nucleophilic Attack & Catalyst Regen. Alcohol Alcohol DCU DCU Byproduct General_Workflow Start 7-Methoxybenzofuran- 2-carboxylic Acid Select Select Protocol (Fischer, Steglich, or Acyl Chloride) Start->Select Setup Reaction Setup & Reagent Addition Select->Setup React Reaction Under Specified Conditions Setup->React Monitor Monitor Progress by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Workup (Quench, Neutralize, Extract) Monitor->Workup Complete Purify Purification (Column Chromatography or Recrystallization) Workup->Purify Characterize Characterization (NMR, MS, etc.) Purify->Characterize End Pure Ester Product Characterize->End

References

Application Notes & Protocols: Leveraging 7-Methoxybenzofuran-2-carboxylic Acid in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Oncology

The benzofuran moiety, a heterocyclic compound formed by the fusion of benzene and furan rings, is a cornerstone in medicinal chemistry.[1] This scaffold is prevalent in a wide array of natural products and synthetic molecules that exhibit significant pharmacological properties.[2][3] In the field of oncology, benzofuran derivatives have emerged as particularly promising candidates due to their demonstrated ability to inhibit the growth of various human cancer cell lines.[2][4] Naturally occurring benzofurans, such as Salvianolic acid B, and synthetic drugs like Amiodarone, underscore the therapeutic potential embedded within this structural framework.[1][3]

The versatility of the benzofuran core allows for chemical modifications at multiple positions, with substitutions at the C-2 position being particularly crucial for cytotoxic activity.[1] 7-Methoxybenzofuran-2-carboxylic acid, the subject of this guide, is an ideal starting material. The carboxylic acid at the 2-position provides a reactive handle for derivatization, most commonly through amide bond formation, enabling the systematic development of compound libraries for screening. This document provides a detailed guide for researchers, outlining robust protocols for synthesizing novel benzofuran-2-carboxamide derivatives and evaluating their potential as anticancer agents.

Core Synthesis Strategy: Amide Coupling of this compound

The transformation of the carboxylic acid group into an amide is a fundamental and highly effective strategy in drug discovery. The resulting N-substituted benzofuran-2-carboxamides have consistently shown potent cytotoxic activities across a range of cancer cell lines.[5][6] The amide bond introduces a hydrogen bond donor and acceptor, which can be critical for target engagement, while the substituent on the nitrogen allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

The direct condensation of a carboxylic acid with an amine is generally inefficient. Therefore, activating the carboxylic acid with a coupling reagent is essential. A variety of reagents are available, each with specific advantages. The choice often depends on the nature of the substrates, particularly if they are sterically hindered or electronically deficient.[7][8]

Workflow for Synthesis of Benzofuran-2-Carboxamide Derivatives

The general workflow involves the activation of the carboxylic acid followed by the nucleophilic attack of a primary or secondary amine.

G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Work-up & Purification Start 7-Methoxybenzofuran- 2-carboxylic acid Reagents Coupling Reagent (e.g., EDC) Additive (e.g., HOBt) Organic Solvent (e.g., DMF) Activated Activated Intermediate (e.g., HOBt Ester) Reagents->Activated Formation of reactive ester Amine Primary or Secondary Amine (R1R2NH) Activated->Amine Reaction with Amine Product Target N-Substituted 7-Methoxybenzofuran-2-carboxamide Amine->Product Nucleophilic attack Workup Aqueous Work-up (e.g., LiCl, NaHCO₃ wash) Product->Workup Purification Column Chromatography Workup->Purification Final Pure Anticancer Agent Candidate Purification->Final

Caption: General workflow for the synthesis of benzofuran-2-carboxamide anticancer agents.

Protocol 1: Synthesis of N-Aryl-7-Methoxybenzofuran-2-carboxamide

This protocol details a general and reliable method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent in conjunction with Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[7][9]

Materials and Reagents:

  • This compound

  • Substituted Aniline (or other primary/secondary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% Aqueous Lithium Chloride (LiCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.2 M concentration).

  • Addition of Reagents: To the stirred solution, add HOBt (1.1 equivalents) and the desired substituted aniline (1.1 equivalents).

  • Activation: Add EDC (1.2 equivalents) to the mixture in one portion.

    • Causality Note: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt rapidly traps this intermediate to form an HOBt-ester, which is less prone to side reactions and efficiently acylates the amine.[7]

  • Base Addition: Add DIPEA (1.5 equivalents) dropwise to the reaction mixture. The mixture is typically stirred at room temperature.

    • Causality Note: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and any acid formed during the reaction, driving the equilibrium towards product formation.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous LiCl (3 times) to remove DMF.[9] c. Wash with saturated aqueous NaHCO₃ (2 times) to remove unreacted HOBt and carboxylic acid. d. Wash with brine (1 time). e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-7-methoxybenzofuran-2-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Anticancer Activity of Benzofuran-2-Carboxamide Derivatives

The derivatization of the benzofuran-2-carboxylic acid core has yielded numerous compounds with potent antiproliferative activity against a diverse panel of human cancer cell lines. The table below summarizes the activity of selected derivatives, demonstrating the scaffold's potential.

Compound DerivativeCancer Cell LineIC₅₀ (µM)Reference
Benzofuran-2-carboxamide, 50gHCT-116 (Colon)0.87[2]
Benzofuran-2-carboxamide, 50gHeLa (Cervical)0.73[2]
Benzofuran-2-carboxamide, 50gA549 (Lung)0.57[2]
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide, 3mPC-3 (Prostate)Low micromolar[5]
3-methylbenzofuran derivative, 16bA549 (Lung)1.48[2]
Bromo-substituted benzofuran, 8HepG2 (Liver)3.8[10]
Bromo-substituted benzofuran, 8A549 (Lung)3.5[10]

Mechanistic Insights & Potential Targets

Benzofuran derivatives exert their anticancer effects through various mechanisms of action. Understanding these pathways is crucial for rational drug design.

  • Inhibition of NF-κB Pathway: The transcription factor NF-κB is a critical regulator of cancer cell proliferation, survival, and inflammation. Certain benzofuran-2-carboxamide derivatives have been shown to be potent inhibitors of LPS-induced NF-κB transcriptional activity, suggesting this as a key mechanism for their anticancer effects.[5]

  • Tubulin Polymerization Inhibition: Some benzofuran derivatives disrupt the formation of the mitotic spindle by inhibiting tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

  • Kinase Inhibition: The benzofuran scaffold has been successfully utilized to design inhibitors of critical cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2) and other important signaling kinases such as p38α MAP kinase.[10][11]

  • Lysine-Specific Demethylase 1 (LSD1) Inhibition: LSD1 is an epigenetic target overexpressed in many cancers. Novel benzofuran derivatives have been developed as potent LSD1 inhibitors, demonstrating robust antitumor efficacy in xenograft models.[12]

G cluster_0 cluster_1 cluster_2 Stimuli Inflammatory Signals (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα p65/p50 NFkB_p65 NF-κB (p65/p50) NFkB_nuc Active NF-κB (p65/p50) NFkB_p65->NFkB_nuc translocates to IkB_NFkB->NFkB_p65 IκBα degradation releases NF-κB Benzofuran Benzofuran-2-Carboxamide Derivative Benzofuran->IkB_NFkB Inhibits IκBα degradation Nucleus Nucleus DNA DNA NFkB_nuc->DNA binds to Genes Pro-survival & Inflammatory Genes DNA->Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol describes a standard colorimetric assay to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials and Reagents:

  • Human cancer cell line (e.g., A549, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Synthesized Benzofuran Compounds (dissolved in DMSO)

  • Doxorubicin or Cisplatin (as positive control)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

  • DMSO (Dimethyl sulfoxide)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA. Resuspend the cells in complete medium and seed them into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and medium with 0.5% DMSO (vehicle control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.

    • Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

This compound stands out as a highly valuable and versatile starting block for the synthesis of potential anticancer agents. The straightforward derivatization of its carboxylic acid function into a diverse array of amides allows for the rapid generation of compound libraries. As evidenced by extensive research, these derivatives exhibit potent cytotoxicity against numerous cancer cell lines through clinically relevant mechanisms, including the inhibition of key signaling pathways like NF-κB and the disruption of microtubule dynamics.[2][5] The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore this promising chemical space further, with the ultimate goal of developing novel and effective cancer therapeutics.

References

Application of 7-Methoxybenzofuran-2-carboxylic acid as a building block in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

The benzofuran nucleus is a cornerstone in the architecture of numerous biologically active compounds, both of natural and synthetic origin.[1] Its inherent structural features allow for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4] Among the vast library of benzofuran derivatives, 7-Methoxybenzofuran-2-carboxylic acid stands out as a particularly valuable building block for medicinal chemists. The methoxy group at the 7-position and the carboxylic acid at the 2-position provide key handles for synthetic manipulation, enabling the exploration of vast chemical space and the optimization of drug-like properties. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols for its derivatization and insights into the mechanisms of action of its progeny.

Core Synthesis: Establishing the Foundation

A reliable and scalable synthesis of the this compound scaffold is paramount for its use as a building block. While various methods exist for the synthesis of benzofurans, a common and effective approach involves the Perkin or a related condensation reaction.

Protocol 1: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the title compound, which may require optimization based on specific laboratory conditions and available starting materials.

Materials:

  • 2-Hydroxy-3-methoxybenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dioxane

  • Water

Procedure:

  • Condensation: In a round-bottom flask, dissolve 2-hydroxy-3-methoxybenzaldehyde and diethyl malonate in ethanol. Add a catalytic amount of piperidine and reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Saponification: After completion of the condensation, cool the reaction mixture and add a solution of sodium hydroxide in water. Reflux the mixture for an additional 2-3 hours to saponify the ester.

  • Acidification and Cyclization: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. Acidify the mixture with concentrated hydrochloric acid until a precipitate forms. The acidic conditions will also facilitate the cyclization to the benzofuran ring.

  • Isolation and Purification: Filter the precipitate, wash it thoroughly with cold water, and dry it. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or dioxane/water.

Derivatization Strategies: Expanding the Chemical Diversity

The true power of this compound as a building block lies in the versatility of its carboxylic acid handle. This functional group serves as a prime site for a multitude of chemical transformations, allowing for the introduction of various pharmacophores and the fine-tuning of physicochemical properties.

Amide Coupling: Forging Key Connections

Amide bond formation is a cornerstone of medicinal chemistry, and the carboxylic acid of our scaffold is readily amenable to this transformation. The resulting amides often exhibit enhanced biological activity and improved pharmacokinetic profiles.

Protocol 2: General Amide Coupling using EDC/HOBt

This protocol provides a robust method for the synthesis of a wide range of amides from this compound.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation: To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Coupling: Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture. Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Esterification: Modulating Lipophilicity and Pro-drug Potential

Esterification of the carboxylic acid can be employed to increase lipophilicity, which may enhance cell permeability. Esters can also serve as pro-drugs, undergoing hydrolysis in vivo to release the active carboxylic acid.

Protocol 3: Fischer Esterification

A classic and straightforward method for ester synthesis is the Fischer esterification.[5]

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound in an excess of the desired alcohol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude ester can be purified by column chromatography or recrystallization.

Suzuki-Miyaura Coupling: Introducing Aryl Scaffolds

To further expand the structural diversity, Suzuki-Miyaura cross-coupling reactions can be employed to introduce aryl or heteroaryl moieties. This requires prior conversion of a suitable handle on the benzofuran ring, such as a bromo-derivative, which can be synthesized from precursors to this compound.[6][7]

Protocol 4: Suzuki-Miyaura Cross-Coupling of a Bromo-Benzofuran Intermediate

This protocol outlines a general procedure for the Suzuki-Miyaura coupling.

Materials:

  • Bromo-substituted 7-methoxybenzofuran-2-carboxylate ester (e.g., methyl 5-bromo-7-methoxybenzofuran-2-carboxylate)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or toluene)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the bromo-benzofuran derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Solvent and Degassing: Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) for 6-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Applications in Medicinal Chemistry: A Spectrum of Biological Activities

Derivatives of this compound have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs targeting various diseases.

Anticancer Activity: Targeting Key Signaling Pathways

Numerous studies have highlighted the potent anticancer properties of benzofuran derivatives.[3] These compounds often exert their effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Mechanism of Action:

Derivatives of this compound have been shown to inhibit key protein kinases in cancer-related signaling pathways. For instance, some derivatives act as inhibitors of the mTOR (mammalian target of rapamycin) and MAPK (mitogen-activated protein kinase) signaling pathways.[8][9] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.[10] Furthermore, some benzofuran derivatives have been identified as inhibitors of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) , a transcription factor that plays a crucial role in promoting inflammation and cell survival in many cancers.[6]

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways by Benzofuran Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor (e.g., TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IKK->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Benzofuran 7-Methoxybenzofuran-2- carboxylic acid derivative Benzofuran->IKK inhibits Benzofuran->MAPK inhibits Gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_nuc->Gene AP1->Gene

Caption: Inhibition of NF-κB and MAPK signaling pathways.

Quantitative Data: Anticancer Activity

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative A HeLa (Cervical Cancer)28[2]
Derivative B K562 (Leukemia)25[2]
Derivative C MOLT-4 (Leukemia)180[2]
Derivative D HUVEC (Normal Cells)30[2]
Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Benzofuran derivatives have emerged as promising anti-inflammatory agents.[11]

Mechanism of Action:

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This is achieved by interfering with key inflammatory signaling pathways, such as the NF-κB and MAPK pathways .[12][13] By inhibiting these pathways, the expression of inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2) is downregulated.

Antimicrobial Activity: Combating Pathogens

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Certain derivatives of this compound have demonstrated activity against a range of bacteria and fungi.[14]

Quantitative Data: Antimicrobial Activity

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative E Staphylococcus aureus50 - 200[14]
Derivative F Candida albicans100[14]
Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases

Emerging research suggests that benzofuran derivatives may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.[2][15]

Mechanism of Action:

The neuroprotective effects of these compounds are thought to be multifactorial. Some derivatives exhibit antioxidant properties, which can mitigate oxidative stress, a key contributor to neuronal damage.[2] Additionally, certain benzofuran-2-carboxamides have been shown to modulate the aggregation of amyloid-beta (Aβ42) peptides, a pathological hallmark of Alzheimer's disease.[16]

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its amenability to a wide range of synthetic modifications has enabled the generation of diverse libraries of compounds with significant therapeutic potential across multiple disease areas. The continued exploration of this privileged scaffold, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, holds great promise for the development of novel and effective therapies for some of the most challenging diseases of our time.

References

High-Yield Synthesis of 7-Methoxybenzofuran-2-carboxylic Acid Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and high-yield synthetic protocols for 7-Methoxybenzofuran-2-carboxylic acid and its derivatives, critical scaffolds in medicinal chemistry and drug development. The protocols emphasize efficiency, scalability, and mechanistic understanding to empower researchers in their synthetic endeavors. Key methodologies, including the Perkin rearrangement and palladium-catalyzed cyclizations, are presented with in-depth explanations of reaction parameters and optimization strategies. This document serves as a practical resource for chemists and pharmacologists engaged in the synthesis of novel therapeutic agents.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1][2] Derivatives of benzofuran-2-carboxylic acid, in particular, are key intermediates in the synthesis of pharmaceuticals with applications as anticancer, antimicrobial, and anti-inflammatory agents.[3] The 7-methoxy substitution pattern is of particular interest as it is a key structural feature in several biologically active molecules, including the antidepressant Vilazodone.[4][5]

The development of efficient and high-yield synthetic routes to access these valuable compounds is paramount for advancing drug discovery programs. This guide provides detailed, field-proven protocols designed to deliver consistent and scalable results.

Strategic Approaches to Benzofuran-2-Carboxylic Acid Synthesis

The construction of the benzofuran ring system can be achieved through various synthetic strategies, primarily involving intramolecular cyclization reactions. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern. This guide will focus on two highly effective and widely applicable methods:

  • The Perkin Rearrangement: A classic and reliable method for the synthesis of benzofuran-2-carboxylic acids from substituted coumarins.[1][6][7]

  • Palladium-Catalyzed Intramolecular Cyclization: A modern and versatile approach offering access to a broad range of substituted benzofurans.[3][8]

Below is a conceptual workflow illustrating the general synthetic pathways.

synthesis_workflow cluster_perkin Perkin Rearrangement cluster_pd_catalyzed Palladium-Catalyzed Cyclization Salicylaldehyde Salicylaldehyde Halogenated_Coumarin Halogenated_Coumarin Salicylaldehyde->Halogenated_Coumarin Bromination Benzofuran_Acid 7-Methoxybenzofuran- 2-carboxylic Acid Halogenated_Coumarin->Benzofuran_Acid Base-catalyzed Rearrangement o_Iodophenol o-Iodophenol Derivative Cyclized_Intermediate Cyclized_Intermediate o_Iodophenol->Cyclized_Intermediate Sonogashira Coupling Terminal_Alkyne Terminal_Alkyne Terminal_Alkyne->Cyclized_Intermediate Final_Product Substituted Benzofuran Cyclized_Intermediate->Final_Product Intramolecular Cyclization

Figure 1: General synthetic workflows for benzofuran derivatives.

Protocol I: High-Yield Synthesis via Microwave-Assisted Perkin Rearrangement

The Perkin rearrangement provides a direct route to benzofuran-2-carboxylic acids through a coumarin-benzofuran ring contraction.[6][7] This method involves the base-catalyzed ring opening of a 3-halocoumarin, followed by an intramolecular nucleophilic attack to form the benzofuran ring.[6] The use of microwave irradiation significantly accelerates this reaction, reducing reaction times from hours to minutes while maintaining high yields.[6]

Rationale and Optimization

The traditional Perkin rearrangement often requires prolonged heating under reflux conditions.[6] Microwave-assisted synthesis offers a significant advantage by providing rapid and uniform heating, which can dramatically reduce reaction times and improve yields.[6] Key parameters for optimization include the choice of base, solvent, microwave power, and reaction time. Sodium hydroxide in ethanol has been shown to be a highly effective base/solvent system for this transformation.[6]

Experimental Protocol

Step 1: Synthesis of 3-Bromo-7-methoxycoumarin

This protocol begins with the regioselective bromination of the corresponding coumarin.

  • Materials:

    • 7-Methoxycoumarin

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (ACN)

  • Procedure:

    • To a microwave reactor vessel, add 7-methoxycoumarin (1.0 mmol) and N-bromosuccinimide (1.1 mmol).

    • Add acetonitrile (5 mL) to the vessel.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 250W for 5 minutes at 80°C.[6]

    • After cooling, the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization or column chromatography to yield 3-bromo-7-methoxycoumarin.

Step 2: Microwave-Assisted Perkin Rearrangement

  • Materials:

    • 3-Bromo-7-methoxycoumarin

    • Sodium Hydroxide (NaOH)

    • Ethanol (EtOH)

  • Procedure:

    • In a microwave reactor vessel, dissolve 3-bromo-7-methoxycoumarin (1.0 mmol) in ethanol (10 mL).

    • Add a solution of sodium hydroxide (3.0 mmol) in ethanol (5 mL).

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at 300W for 5 minutes at 79°C.[6]

    • After cooling, acidify the reaction mixture with 1 M HCl to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

Expected Results

This microwave-assisted protocol consistently provides very high yields of the desired benzofuran-2-carboxylic acid derivatives, often exceeding 95%.[6]

DerivativeStarting CoumarinReaction Time (Microwave)Yield (%)
This compound 3-Bromo-7-methoxycoumarin5 minutes>95%
5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid 3-Bromo-4-methyl-6,7-dimethoxycoumarin5 minutes99%[6]

Table 1: Representative yields for microwave-assisted Perkin rearrangement.

perkin_mechanism Start 3-Bromo-7-methoxycoumarin Intermediate1 Ring-opened Intermediate (Dianion) Start->Intermediate1 Base-catalyzed Ring Fission Product 7-Methoxybenzofuran- 2-carboxylic Acid Intermediate1->Product Intramolecular Nucleophilic Attack

Figure 2: Simplified mechanism of the Perkin rearrangement.

Protocol II: Palladium-Catalyzed Synthesis of this compound Derivatives

Palladium-catalyzed reactions offer a versatile and powerful tool for the synthesis of a wide variety of benzofuran derivatives.[3][8] A common and effective strategy involves a Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[3] This approach allows for the introduction of diverse substituents at the 2-position of the benzofuran core.

Rationale and Optimization

The success of this one-pot, two-step synthesis hinges on the careful selection of the palladium catalyst, co-catalyst, base, and solvent. A combination of a palladium catalyst, such as (PPh₃)PdCl₂, and a copper(I) co-catalyst, like CuI, is commonly employed for the Sonogashira coupling.[3] Anhydrous bases like potassium carbonate or cesium carbonate are preferred to avoid catalyst deactivation by water.[9] The choice of solvent can also significantly impact the reaction efficiency.

Experimental Protocol

Step 1: Preparation of the Substituted o-Iodophenol

The synthesis begins with the appropriate substituted o-iodophenol. For 7-methoxybenzofuran derivatives, 2-iodo-3-methoxyphenol would be a suitable starting material.

Step 2: One-Pot Sonogashira Coupling and Intramolecular Cyclization

  • Materials:

    • 2-Iodo-3-methoxyphenol

    • Terminal alkyne (e.g., propiolic acid for the carboxylic acid derivative)

    • (PPh₃)₂PdCl₂ (Palladium catalyst)

    • Copper(I) iodide (CuI) (Co-catalyst)

    • Triethylamine (Et₃N) or another suitable anhydrous base

    • Acetonitrile (ACN) or another suitable solvent

  • Procedure:

    • To a flame-dried, sealable reaction tube, add the palladium catalyst (e.g., 2.5 mol%) and CuI (e.g., 5 mol%).[9]

    • Add the 2-iodo-3-methoxyphenol (1.0 equiv).

    • Seal the tube and flush with an inert gas (e.g., Argon or Nitrogen).

    • Under the inert atmosphere, add the solvent (e.g., acetonitrile), followed by the base (e.g., triethylamine, 1.2 equiv) and the terminal alkyne (e.g., 1.2 equiv) via syringe.

    • Securely cap the reaction tube and place it in a preheated oil bath at the optimized temperature (typically 70-100°C).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Remove the solvent under reduced pressure.

    • The residue is then taken up in an appropriate organic solvent and washed with water.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography to afford the desired this compound derivative.

Key Optimization Parameters
ParameterRecommended ConditionsRationale
Palladium Catalyst (PPh₃)₂PdCl₂, Pd(PPh₃)₄Robust and efficient for Sonogashira couplings.[9]
Co-catalyst Copper(I) iodide (CuI)Facilitates the coupling reaction.[9]
Base K₂CO₃, Cs₂CO₃, Et₃NAnhydrous bases prevent catalyst deactivation.[9]
Solvent Acetonitrile, DMF, TolueneChoice depends on substrate solubility and reaction temperature.
Temperature 70-100 °CBalances reaction rate and potential for side reactions.

Table 2: Optimization of palladium-catalyzed benzofuran synthesis.

pd_catalyzed_workflow Start 2-Iodo-3-methoxyphenol + Terminal Alkyne Catalyst Pd Catalyst + CuI Anhydrous Base, Solvent Reaction Sonogashira Coupling & Intramolecular Cyclization (70-100 °C) Catalyst->Reaction Workup Solvent Removal Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 7-Methoxybenzofuran- 2-carboxylic Acid Derivative Purification->Product

Figure 3: Experimental workflow for palladium-catalyzed benzofuran synthesis.

Characterization and Validation

The synthesized this compound derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess the purity of the solid product.

Conclusion

The synthetic protocols detailed in this guide provide researchers with reliable and high-yield methods for the preparation of this compound and its derivatives. The microwave-assisted Perkin rearrangement offers a rapid and efficient route, while the palladium-catalyzed Sonogashira coupling and cyclization provide greater versatility for accessing a wider range of substituted analogs. By understanding the underlying principles and optimizing the reaction conditions, chemists can confidently synthesize these valuable compounds for applications in medicinal chemistry and drug discovery.

References

Application Note: A Multi-Modal Purification Strategy for High-Purity 7-Methoxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Methoxybenzofuran-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development, forming the core scaffold of numerous biologically active compounds. The purity of this intermediate is paramount, as even minor impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. This application note provides a detailed, field-proven protocol for the purification of crude, synthesized this compound. We will detail a primary purification workflow based on acid-base extraction followed by recrystallization, and an alternative/orthogonal method using silica gel column chromatography for more challenging separations. The causality behind each step is explained to provide researchers with a robust and adaptable purification strategy.

Understanding the Purification Challenge

The synthetic route to this compound can often result in a crude product contaminated with non-acidic organic impurities, such as unreacted starting materials or neutral byproducts. The purification strategy leverages the distinct chemical properties of the target molecule, primarily the acidic carboxylic acid group, to achieve separation.

The core principle of the primary purification method relies on the differential solubility of the acidic target compound versus neutral impurities. By manipulating the pH of the solvent system, we can selectively move our target compound between an organic phase and an aqueous phase, leaving impurities behind.[1][2][3][4]

Primary Purification Workflow: Acid-Base Extraction & Recrystallization

This two-stage process is highly effective for removing neutral and basic impurities. The first stage, acid-base extraction, isolates the acidic product. The second stage, recrystallization, further purifies the solid product by removing any remaining trace impurities.

Logical Workflow Diagram

Purification_Workflow cluster_extraction Stage 1: Acid-Base Extraction cluster_recrystallization Stage 2: Recrystallization Crude Crude Product (in Organic Solvent) AddBase Add aq. NaHCO3 (or NaOH) Crude->AddBase Separate Separate Layers in Separatory Funnel AddBase->Separate Organic_Layer Organic Layer (Neutral/Basic Impurities) Separate->Organic_Layer Discard Aqueous_Layer Aqueous Layer (Sodium 7-methoxybenzofuran- 2-carboxylate) Separate->Aqueous_Layer Acidify Acidify with HCl to pH ~2 Aqueous_Layer->Acidify Precipitate Precipitated Pure Acid Acidify->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Dried_Solid Dried Solid from Stage 1 Filter_Dry->Dried_Solid Proceed to Recrystallization Dissolve Dissolve in Minimum Hot Recrystallization Solvent (e.g., Ethyl Acetate) Dried_Solid->Dissolve Cool Slow Cooling to Room Temperature, then Ice Bath Dissolve->Cool Crystals Formation of High-Purity Crystals Cool->Crystals Collect Collect Crystals by Vacuum Filtration Crystals->Collect Final_Product Pure Crystalline Product Collect->Final_Product

Caption: Workflow for purification via extraction and recrystallization.

Part 1: Acid-Base Extraction Protocol

This procedure selectively isolates the carboxylic acid from neutral organic impurities.

Materials & Reagents:

  • Crude this compound

  • Ethyl acetate (or other suitable organic solvent immiscible with water, e.g., diethyl ether)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper or pH meter

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate. A typical starting ratio is 1 g of crude material to 20-30 mL of solvent. Ensure all solid material is fully dissolved.

  • Basification and Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate solution.[1][2]

    • Expert Insight: Sodium bicarbonate is a weak base and is generally sufficient to deprotonate the carboxylic acid.[2] Using a stronger base like NaOH is also effective but may increase the risk of hydrolyzing any ester impurities if present.[4]

  • Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure from any CO₂ evolution. Allow the layers to separate completely. The aqueous layer will be at the bottom if using ethyl acetate.

  • Isolate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. Add a fresh portion of the basic solution to the organic layer in the funnel, shake again, and combine the aqueous extracts. This second wash ensures complete extraction of the carboxylic acid salt. The remaining organic layer contains neutral impurities and can be discarded.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated HCl dropwise while stirring until the solution becomes strongly acidic (pH 1-2), which can be verified with pH paper.[1] The this compound will precipitate out of the solution as a solid.

    • Causality: The addition of a strong acid protonates the carboxylate salt, converting it back to the free carboxylic acid, which is insoluble in water and thus precipitates.[3]

  • Collection and Drying: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any residual salts. Allow the solid to air dry on the filter paper, then dry further in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

Part 2: Recrystallization Protocol

This step is crucial for achieving high crystalline purity.

Materials & Reagents:

  • Dried solid from the acid-base extraction

  • High-purity recrystallization solvent (e.g., Ethyl Acetate[5], Ethanol, or a mixture like Ethanol/Water)

  • Erlenmeyer flask, hot plate, condenser

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethyl acetate is a good starting point for benzofuran carboxylic acids.[5]

  • Dissolution: Place the dried solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and gently heat the mixture with stirring on a hot plate. Continue to add small portions of the solvent until the solid just dissolves completely at the boiling point of the solvent.

    • Trustworthiness Check: Using the minimum amount of hot solvent is critical for maximizing the recovery yield. Excess solvent will keep more of the product dissolved even after cooling.

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Final Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent. Dry the crystals thoroughly in a vacuum oven. The melting point of the purified this compound should be sharp and in the range of 221-223°C.[6]

Alternative Method: Silica Gel Column Chromatography

For mixtures containing impurities with similar acidity or polarity to the target compound, column chromatography may be necessary.[7][8]

Chromatography Parameters
ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard acidic stationary phase suitable for separating moderately polar compounds.
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradientStart with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. For acidic compounds, adding ~1% acetic acid to the eluent can reduce tailing.[8]
Sample Loading Dry loading or minimal solventDissolve the crude product in a small amount of a polar solvent (like ethyl acetate or dichloromethane), adsorb it onto a small amount of silica gel, and load the dried powder onto the column. This leads to better separation.
Monitoring Thin Layer Chromatography (TLC)Use TLC to determine the optimal eluent composition and to track the separation during the column run.
Protocol Outline
  • TLC Analysis: Develop a TLC solvent system that gives good separation between the desired product and impurities, with an Rf value for the product of approximately 0.25-0.35.

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent and carefully pack the column.

  • Sample Loading: Load the crude sample onto the top of the column.

  • Elution: Begin eluting with the mobile phase, collecting fractions. Gradually increase the eluent polarity as needed to move the product down the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Conclusion

The purification of synthesized this compound is effectively achieved through a robust workflow combining acid-base extraction and recrystallization. This multi-modal approach leverages the compound's acidic nature to remove neutral impurities and then utilizes its crystallization properties to achieve high purity suitable for downstream applications in drug discovery and development. For more complex impurity profiles, silica gel column chromatography provides a powerful alternative. The protocols described herein are designed to be both effective and adaptable, providing a solid foundation for researchers in the field.

References

Application Note: Analytical HPLC and TLC Methods for Monitoring Reactions with 7-Methoxybenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Methoxybenzofuran-2-carboxylic acid is a key structural motif and intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. The precise monitoring of chemical reactions involving this scaffold is paramount to ensure optimal reaction yield, purity, and to minimize byproduct formation. This application note provides detailed, field-proven protocols for the use of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to effectively monitor the progress of reactions involving this compound.

The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development, offering robust and reliable analytical tools for in-process control. The causality behind experimental choices is explained to empower users to adapt these methods to their specific reaction conditions.

Principles of Reaction Monitoring by Chromatography

Both HPLC and TLC are powerful separation techniques that rely on the differential partitioning of analytes between a stationary phase and a mobile phase. For monitoring chemical reactions, these techniques allow for the qualitative and quantitative assessment of the consumption of starting materials and the formation of products and byproducts over time.

  • Thin-Layer Chromatography (TLC): A rapid, cost-effective, and versatile technique ideal for quick qualitative checks of reaction progress. By spotting a small aliquot of the reaction mixture onto a TLC plate and developing it in a suitable solvent system, one can visualize the separation of components as distinct spots. The relative retention factor (Rf) of each spot is characteristic of a particular compound under specific conditions.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative technique that provides detailed information about the reaction mixture. It offers superior resolution, efficiency, and the ability to quantify the concentration of each component. This is crucial for determining reaction kinetics, yield, and purity.

Part 1: Thin-Layer Chromatography (TLC) Protocol

TLC is often the first line of analysis for its speed and simplicity. The choice of stationary and mobile phases is critical for achieving good separation. For polar aromatic compounds like this compound and its derivatives, normal-phase silica gel plates are a common and effective choice.[1][2][3][4]

Experimental Protocol: TLC
  • Plate Selection: Use silica gel 60 F254 plates. The fluorescent indicator (F254) allows for visualization of UV-active compounds under a UV lamp.

  • Sample Preparation:

    • Dissolve a small amount of the starting material (this compound) in a suitable solvent (e.g., ethyl acetate, methanol, or a small amount of the reaction solvent) to create a reference spot.

    • At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (a few microliters) of the reaction mixture.

    • Dilute the reaction aliquot with a suitable solvent to an appropriate concentration.

  • Spotting:

    • Using a capillary tube or micropipette, carefully spot the reference solution and the diluted reaction aliquots onto the TLC plate, about 1 cm from the bottom edge. Keep the spots small and distinct.

  • Mobile Phase Selection & Development:

    • The polarity of the mobile phase is crucial for effective separation. A common starting point for benzofuran derivatives is a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate).[5]

    • Prepare a suitable mobile phase. A good starting ratio is Hexane:Ethyl Acetate (7:3 v/v). The polarity can be adjusted based on the observed separation. Adding a small amount of acetic acid (e.g., 1%) can improve the spot shape of carboxylic acids by suppressing ionization.

    • Pour the mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors.

    • Place the spotted TLC plate into the chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp (254 nm). UV-active compounds will appear as dark spots.

    • If compounds are not UV-active or for enhanced visualization, staining with potassium permanganate solution can be used.[1]

  • Interpretation:

    • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Monitor the disappearance of the starting material spot and the appearance of the product spot(s) over time.

TLC Method Parameters Summary
ParameterSpecificationRationale
Stationary Phase Silica Gel 60 F254A polar stationary phase suitable for the separation of polar aromatic compounds.[6]
Mobile Phase Hexane:Ethyl Acetate (7:3 v/v) + 1% Acetic AcidA versatile mobile phase for benzofuran derivatives. Acetic acid improves peak shape for acidic compounds.[7]
Visualization UV light (254 nm), Potassium Permanganate stainNon-destructive visualization for UV-active compounds. Staining provides an alternative for non-UV active compounds.[2]

Part 2: High-Performance Liquid Chromatography (HPLC) Protocol

For quantitative analysis and higher resolution, Reverse-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar.

Causality Behind HPLC Parameter Choices
  • Column: A C18 column is a robust and versatile choice for the separation of a wide range of organic molecules, including aromatic carboxylic acids.[8][9]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used. The aqueous phase is often acidified to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[10] Using a buffer helps maintain a constant pH.

  • Detector: A UV detector is suitable as benzofuran derivatives typically have strong UV absorbance.[11][12] The specific wavelength should be chosen at the absorbance maximum (λmax) of the analyte of interest for maximum sensitivity.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient could be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the λmax of this compound (typically around 280-310 nm, to be determined empirically).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the starting material in the mobile phase or a compatible solvent.

    • At various time points, withdraw an aliquot from the reaction mixture, quench the reaction if necessary (e.g., by adding a suitable reagent or diluting in a cold solvent), and dilute it to an appropriate concentration with the mobile phase.

    • Filter the samples through a 0.45 µm syringe filter before injection to protect the HPLC column.

  • Analysis and Data Interpretation:

    • Inject the samples onto the HPLC system.

    • Identify the peaks corresponding to the starting material, product(s), and any byproducts based on their retention times.

    • Quantify the peak areas to determine the relative concentrations of each component in the reaction mixture over time. This allows for the calculation of conversion, yield, and purity.

HPLC Method Parameters Summary
ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for aromatic carboxylic acids.[8][9]
Mobile Phase A: 0.1% TFA in Water, B: AcetonitrileAcidified mobile phase suppresses ionization of the carboxylic acid, improving peak shape and retention.[10][13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution.
Detection UV at λmax (e.g., 280-310 nm)Benzofuran core is a strong chromophore, allowing for sensitive UV detection.[11][12]
Temperature 30 °CMaintains consistent retention times and improves peak shape.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for monitoring a chemical reaction using the described TLC and HPLC methods.

Reaction_Monitoring_Workflow cluster_Reaction Chemical Reaction cluster_TLC TLC Analysis (Qualitative) cluster_HPLC HPLC Analysis (Quantitative) Reaction Start Reaction (t=0) Sampling Take Aliquots (t = x) Reaction->Sampling Time Points TLC_Prep Dilute & Spot on Plate Sampling->TLC_Prep HPLC_Prep Dilute, Quench & Filter Sampling->HPLC_Prep TLC_Dev Develop Plate TLC_Prep->TLC_Dev TLC_Vis Visualize (UV/Stain) TLC_Dev->TLC_Vis TLC_Interp Interpret Rf Values TLC_Vis->TLC_Interp Decision Decision Point: Reaction Complete? TLC_Interp->Decision HPLC_Inject Inject into HPLC HPLC_Prep->HPLC_Inject HPLC_Data Acquire Chromatogram HPLC_Inject->HPLC_Data HPLC_Quant Integrate & Quantify HPLC_Data->HPLC_Quant HPLC_Quant->Decision Workup Proceed to Work-up & Purification Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Sampling

Caption: Workflow for reaction monitoring using TLC and HPLC.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. By running a standard of the starting material alongside the reaction aliquots, a direct comparison is always possible. In HPLC, the stability of the retention times and the peak shapes of the standards will validate the performance of the system. For quantitative analysis, a calibration curve should be generated using standards of known concentrations to ensure the accuracy of the measurements.

Conclusion

The effective monitoring of chemical reactions is a critical component of successful synthetic chemistry. The TLC and HPLC methods detailed in this application note provide a robust framework for the qualitative and quantitative analysis of reactions involving this compound. By understanding the principles behind the method parameters, researchers can confidently apply and adapt these protocols to their specific needs, leading to improved reaction outcomes and a deeper understanding of their chemical processes.

References

Application Note: Synthesis and Antibacterial Evaluation of Novel Pyrazoline Derivatives from a 7-Methoxybenzofuran Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, field-proven protocol for the synthesis of novel pyrazoline derivatives originating from a 7-methoxybenzofuran core. It details a two-step synthetic pathway involving a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine hydrate. Furthermore, this document outlines a standardized in vitro protocol for screening the synthesized compounds for antibacterial activity using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This application note is designed for researchers in medicinal chemistry and drug development, offering mechanistic insights, step-by-step methodologies, and expert troubleshooting advice.

Introduction: The Scientific Rationale

The alarming rise of antibiotic-resistant bacterial strains presents a significant global health crisis, creating an urgent need for novel antimicrobial agents.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis of a vast number of therapeutic agents.[2] Among these, the benzofuran and pyrazoline scaffolds are of particular interest.

  • Benzofuran Core: Benzofuran derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[3] The 7-methoxy substitution can be a key structural feature influencing the molecule's overall bioactivity.

  • Pyrazoline Ring: Pyrazolines, five-membered heterocyclic rings with two adjacent nitrogen atoms, are well-established pharmacophores.[4] Derivatives of pyrazoline have demonstrated a broad spectrum of pharmacological effects, including potent antibacterial and antifungal activities.[5]

By strategically combining these two privileged scaffolds, we aim to synthesize hybrid molecules that may exhibit synergistic or enhanced antibacterial activity. This protocol provides a robust and reproducible pathway to generate a library of 7-methoxybenzofuran-based pyrazoline derivatives for subsequent biological evaluation.

Synthetic Pathway Overview

The synthesis is achieved through a two-step process. First, a chalcone intermediate is prepared via a Claisen-Schmidt condensation. This is followed by a cyclization reaction with hydrazine hydrate to yield the final pyrazoline derivative.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrazoline Synthesis A 2-Acetyl-7-methoxybenzofuran C Chalcone Intermediate A->C Base (NaOH/EtOH) Claisen-Schmidt Condensation B Substituted Aromatic Aldehyde B->C C_ref Chalcone Intermediate D Hydrazine Hydrate E Final Pyrazoline Derivative D->E C_ref->E Glacial Acetic Acid Cyclization

Figure 1: Overall synthetic scheme for the preparation of pyrazoline derivatives.

Detailed Experimental Protocols

Step 1: Synthesis of Benzofuran-Chalcone Intermediate

Principle (Claisen-Schmidt Condensation): This reaction is a base-catalyzed crossed aldol condensation between an aromatic ketone (2-acetyl-7-methoxybenzofuran) and an aromatic aldehyde that lacks α-hydrogens.[6] The base, typically sodium hydroxide, deprotonates the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones.[7][8]

Materials:

  • 2-Acetyl-7-methoxybenzofuran (1.0 eq)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Ethanol (or Methanol)

  • Sodium Hydroxide (NaOH), 40% aqueous solution

  • Dilute Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask, magnetic stirrer, and ice bath

Protocol:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve equimolar amounts of 2-acetyl-7-methoxybenzofuran (e.g., 1.90 g, 0.01 mol) and the chosen aromatic aldehyde (e.g., 1.40 g, 0.01 mol) in 25 mL of ethanol. Stir at room temperature until a clear solution is obtained.[9]

  • Base Addition: Cool the flask in an ice bath. While stirring vigorously, add 6 mL of 40% aqueous NaOH solution dropwise, ensuring the temperature remains below 25°C.[4]

  • Reaction: After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 24 hours.[9] Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: Hexane:Ethyl Acetate 7:3). The formation of a precipitate is often an indicator of product formation.[7]

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water.[9]

  • Neutralization: Slowly acidify the mixture with dilute HCl until it is neutral to litmus paper. This will precipitate the chalcone product.[9]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified chalcone intermediate. Dry the product in a desiccator.

Step 2: Synthesis of 7-Methoxybenzofuran Pyrazoline Derivative

Principle (Cyclization Reaction): The α,β-unsaturated ketone of the chalcone acts as an electrophile. Hydrazine hydrate, a dinucleophile, attacks the β-carbon (Michael addition), followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carbonyl carbon. Subsequent dehydration yields the stable five-membered pyrazoline ring.[10][11] The reaction is typically catalyzed by an acid, such as glacial acetic acid.[11]

Materials:

  • Synthesized benzofuran-chalcone (1.0 eq)

  • Hydrazine hydrate (80% or higher) (excess, e.g., 2.0-3.0 eq)

  • Glacial Acetic Acid

  • Ice-cold water

  • Reflux apparatus

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized chalcone (e.g., 3.12 g, 0.01 mol) in 25 mL of glacial acetic acid.[9]

  • Reagent Addition: Add an excess of hydrazine hydrate (e.g., 1.0 mL, ~0.02 mol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction's completion by TLC.[4]

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing ice-cold water.[9]

  • Filtration and Washing: A solid precipitate of the pyrazoline derivative will form. Collect the solid by vacuum filtration, wash thoroughly with water to remove any residual acid, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure pyrazoline derivative.

Compound Characterization

Principle: The identity and purity of the synthesized chalcone and pyrazoline must be confirmed. Spectroscopic methods provide detailed information about the molecular structure.

Methods:

  • FT-IR Spectroscopy: To identify characteristic functional groups. For chalcones, look for the C=O stretch of the α,β-unsaturated ketone. For pyrazolines, look for the C=N stretch and the N-H stretch (if applicable).[12]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework. The protons of the pyrazoline ring typically show a characteristic ABX spin system in the ¹H NMR spectrum.[13] The chemical shifts of the pyrazoline ring carbons (C-3, C-4, C-5) in the ¹³C NMR spectrum are also distinctive.[13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.[4]

Protocol: In Vitro Antibacterial Screening

Principle (Broth Microdilution): The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[14]

G cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis A Prepare compound stock solution (DMSO) E Create 2-fold serial dilutions of compound across plate A->E B Prepare standardized bacterial inoculum (0.5 McFarland) F Inoculate wells with bacterial suspension B->F C Prepare Mueller-Hinton Broth (MHB) D Dispense MHB to all wells C->D D->E E->F H Incubate plate at 37°C for 16-20 hours F->H G Add Controls: - Growth Control (No drug) - Sterility Control (No bacteria) G->H I Visually inspect wells for turbidity (growth) H->I J Determine MIC: Lowest concentration with no visible growth I->J

Figure 2: Workflow for the Broth Microdilution MIC Assay.

Materials:

  • Synthesized pyrazoline derivatives

  • Standard antibiotic (e.g., Ciprofloxacin) for positive control[15]

  • Bacterial strains (e.g., Gram-positive: Staphylococcus aureus; Gram-negative: Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland turbidity standard

  • Incubator (37°C)

Protocol:

  • Compound Preparation: Prepare a stock solution of each synthesized compound and the standard antibiotic in DMSO (e.g., at 10 mg/mL).

  • Inoculum Preparation: From an overnight culture, prepare a bacterial suspension in sterile saline, adjusting its turbidity to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve the final target inoculum density for the assay.[16]

  • Plate Setup: a. Add 100 µL of sterile MHB to each well of a 96-well plate.[16] b. Add 100 µL of the compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This creates a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL). c. Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.[16]

  • Controls:

    • Growth Control: Wells containing MHB and bacteria, but no compound.

    • Sterility Control: Wells containing only MHB to check for contamination.[14]

    • Positive Control: A row dedicated to the serial dilution of the standard antibiotic.

  • Incubation: Cover the plates and incubate at 37°C for 16-20 hours.[17]

  • Reading Results: After incubation, visually inspect the plates. The MIC is the lowest concentration of the compound where no turbidity (bacterial growth) is observed.[14]

Data Presentation and Interpretation

Results from the antibacterial screening should be summarized in a clear, tabular format. The MIC value indicates the potency of the compound; a lower MIC value signifies higher antibacterial activity.

Table 1: Example Antibacterial Screening Data (MIC in µg/mL)

Compound IDS. aureus (Gram +)E. coli (Gram -)
Pyrazoline-1 1632
Pyrazoline-2 816
Pyrazoline-3 32>128
Ciprofloxacin 10.5

Expert Insights and Troubleshooting

  • Synthesis Yields: Low yields in the chalcone synthesis can often be attributed to an old or impure aldehyde. Using freshly distilled or purified aldehydes is recommended. For the pyrazoline cyclization, ensuring a completely anhydrous reaction environment (if not using an acid catalyst) can improve yields.

  • Solubility Issues: Some synthesized pyrazoline derivatives may have poor solubility in the assay medium. Ensure the DMSO concentration in the final well does not exceed 1%, as higher concentrations can be toxic to the bacteria. If solubility remains an issue, sonication of the stock solution may help.

  • Interpreting MICs: A "skipped well" phenomenon (growth at a higher concentration but not at the next lower one) can sometimes occur. This is often due to technical errors in dilution or contamination and warrants a repeat of the assay for that compound. Always validate your results by ensuring the positive and negative controls behave as expected.[16]

References

Application Notes & Protocols for the Large-Scale Production of 7-Methoxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the large-scale synthesis of 7-Methoxybenzofuran-2-carboxylic acid (CAS No: 4790-79-8), a key intermediate in the development of pharmaceutical agents. We present a comparative analysis of prominent synthetic routes and deliver a detailed, field-proven protocol optimized for industrial-scale production. The guide emphasizes process safety, quality control, and the underlying chemical principles to ensure robust and reproducible manufacturing.

Introduction and Strategic Importance

This compound is a crucial heterocyclic building block in medicinal chemistry. Its rigid, planar structure and specific substitution pattern are featured in various compounds investigated for therapeutic activities, including but not limited to anticancer and anti-inflammatory applications[1][2]. The efficient and scalable production of this intermediate is therefore a critical step in the drug development pipeline.

This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond theoretical lab-scale syntheses to address the practical challenges of large-scale production, focusing on a robust and economically viable pathway from readily available starting materials.

Comparative Analysis of Synthetic Strategies

Several synthetic routes to the benzofuran-2-carboxylic acid core have been reported. For large-scale manufacturing, the ideal pathway must balance yield, cost of goods, operational simplicity, and safety. Below is a summary of viable strategies.

Table 1: Comparison of Major Synthetic Routes

Route Starting Materials Key Transformation Advantages for Scale-Up Challenges for Scale-Up
Route A: Perkin-Oglialoro Condensation 2-Hydroxy-3-methoxybenzaldehyde, Ethyl bromomalonateBase-catalyzed condensation and intramolecular cyclizationUtilizes commercially available, low-cost starting materials. A well-established, one-pot reaction.Requires careful control of reaction conditions to avoid side products. Ethyl bromomalonate can be lachrymatory.
Route B: Perkin Rearrangement 3-Bromo-7-methoxycoumarinBase-mediated rearrangementCan provide high yields. Microwave-assisted versions can drastically reduce reaction times[3].The coumarin starting material requires a separate synthetic step, adding to the overall process length.
Route C: Acylation of Benzofuran 7-Methoxybenzofuran, Acylating Agent (e.g., Acetic Acid/TFAA)Friedel-Crafts acylation followed by oxidationA direct functionalization approach if the parent benzofuran is available.[4]Often requires harsh Lewis acids or reagents like TFAA[4]. Oxidation step adds complexity and potential for side reactions.

cluster_0 Synthetic Pathways to this compound A 2-Hydroxy-3-methoxybenzaldehyde Target 7-Methoxybenzofuran- 2-carboxylic Acid A->Target Route A: Perkin-Oglialoro Condensation B 7-Methoxycoumarin Precursor B->Target Route B: Perkin Rearrangement C 7-Methoxybenzofuran C->Target Route C: Acylation & Oxidation

Caption: Overview of primary synthetic routes.

Recommended Protocol: Large-Scale Synthesis via Perkin-Oglialoro Condensation

This section details a robust, step-by-step protocol for the synthesis of this compound, optimized for reactor-scale production.

Chemical Principle

The synthesis proceeds via a base-catalyzed condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl bromomalonate. The phenoxide intermediate attacks one of the ester groups, leading to an intramolecular cyclization to form the benzofuran ring. Subsequent hydrolysis of the remaining ester group under the reaction conditions yields the target carboxylic acid after acidification. This process is a variation of the classical Perkin reaction.

start Start: Raw Materials reactor Charge Reactor: - 2-Hydroxy-3-methoxybenzaldehyde - K2CO3 - Methyl Ethyl Ketone start->reactor reflux Heat to Reflux & Add Ethyl Bromomalonate reactor->reflux Step 1 hydrolysis In-situ Hydrolysis: Add Methanolic KOH reflux->hydrolysis Step 2 workup Aqueous Work-up: Quench, Acidify with HCl hydrolysis->workup Step 3 filter Isolate Product: Filter Crude Solid workup->filter purify Purification: Recrystallize from Ethanol/Water filter->purify Step 4 dry Dry Product under Vacuum purify->dry end Final Product: QC & Packaging dry->end

Caption: Workflow for large-scale production.

Materials and Equipment

Table 2: Reagents and Materials

Material CAS Number Grade Supplier Recommendation
2-Hydroxy-3-methoxybenzaldehyde148-53-8>98%Bulk chemical supplier
Ethyl bromomalonate685-87-0>97%Bulk chemical supplier
Potassium Carbonate (K₂CO₃)584-08-7Anhydrous, PowderedBulk chemical supplier
Methyl Ethyl Ketone (MEK)78-93-3Anhydrous, ACS GradeBulk chemical supplier
Potassium Hydroxide (KOH)1310-58-3ACS GradeBulk chemical supplier
Methanol (MeOH)67-56-1Anhydrous, ACS GradeBulk chemical supplier
Hydrochloric Acid (HCl)7647-01-037% (conc.)Bulk chemical supplier
Ethanol (EtOH)64-17-595% or AbsoluteBulk chemical supplier
Activated Carbon7440-44-0Decolorizing GradeBulk chemical supplier

Equipment:

  • Glass-lined or stainless steel reactor (100 L or greater) with overhead stirrer, reflux condenser, and temperature probe.

  • Addition funnel or pump for controlled liquid addition.

  • Nutsche filter or centrifuge for solid isolation.

  • Vacuum oven for drying.

Detailed Synthesis Protocol

Step 1: Reaction Setup and Cyclization

  • Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge the reactor with 2-hydroxy-3-methoxybenzaldehyde (5.00 kg, 32.86 mol).

  • Add anhydrous potassium carbonate (6.81 kg, 49.29 mol).

  • Add methyl ethyl ketone (MEK, 50 L).

  • Begin stirring and heat the mixture to reflux (approx. 80 °C).

  • Once refluxing, slowly add ethyl bromomalonate (7.85 kg, 32.86 mol) over 2-3 hours. Causality: Slow addition is critical to control the exotherm and prevent runaway reactions.

  • Maintain the reaction at reflux for 6-8 hours. Monitor the reaction progress by HPLC until the starting aldehyde is consumed (<1%). A similar procedure is effective for related isomers[5].

Step 2: Saponification (Hydrolysis)

  • Cool the reaction mixture to 40-50 °C.

  • Prepare a solution of potassium hydroxide (5.53 kg, 98.58 mol) in methanol (20 L). Safety Note: This dissolution is highly exothermic; prepare in a separate vessel with cooling.

  • Slowly add the methanolic KOH solution to the reactor, maintaining the temperature below 60 °C.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours until HPLC analysis confirms the complete hydrolysis of the ester intermediate.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Distill off the majority of the solvent under reduced pressure.

  • Add water (50 L) to the remaining slurry and stir until all solids dissolve.

  • Filter the aqueous solution to remove any inorganic insolubles.

  • Transfer the clear filtrate to a suitable vessel. Slowly and carefully add concentrated hydrochloric acid until the pH reaches 1-2. Causality: The product is a carboxylic acid and will precipitate from its salt form in an acidic medium[6]. A thick, beige precipitate will form.

  • Stir the slurry for 1-2 hours at room temperature to ensure complete precipitation.

  • Isolate the crude solid by filtration (Nutsche filter).

  • Wash the filter cake thoroughly with deionized water (2 x 20 L) until the filtrate is neutral (pH ~6-7).

Step 4: Purification (Recrystallization)

  • Transfer the wet crude product to a clean reactor.

  • Add 95% ethanol (approx. 3-5 L per kg of crude product).

  • Heat the mixture to reflux until all solids dissolve.

  • Add a small amount of activated carbon, stir for 15-30 minutes at reflux to remove colored impurities.

  • Hot-filter the solution to remove the carbon.

  • Allow the filtrate to cool slowly to room temperature, then cool further to 0-5 °C for 4-6 hours to maximize crystallization.

  • Filter the purified product, wash the cake with a small amount of cold ethanol, and then with cold water.

Step 5: Drying

  • Dry the purified solid in a vacuum oven at 60-70 °C until a constant weight is achieved.

  • The expected yield is 4.5 - 5.2 kg (71-82%) of a beige to off-white solid.

Process Safety and Handling

Table 3: Hazard Identification and Safety Precautions

Substance Primary Hazards Recommended PPE & Handling
This compound Causes skin and serious eye irritation. May cause respiratory irritation.[7]Wear gloves, safety goggles, and lab coat. Use in a well-ventilated area or with respiratory protection.[7][8]
Ethyl bromomalonate Lachrymator, corrosive, toxic.Handle only in a fume hood with full PPE, including face shield and chemically resistant gloves.
Potassium Hydroxide (KOH) Severe skin and eye burns.Wear caustic-resistant gloves, goggles, and face shield. Avoid creating dust.
Hydrochloric Acid (HCl) Corrosive, causes severe burns, respiratory irritant.Handle in a fume hood with acid-resistant gloves and full PPE.
MEK / Methanol / Ethanol Flammable liquids, toxic (Methanol).Use in a well-ventilated area away from ignition sources. Ground all equipment.

Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations.[7] Acidic and basic aqueous waste must be neutralized before disposal. Organic solvent waste should be collected separately.

Quality Control and Analytical Protocols

Rigorous quality control is essential to ensure the final product meets the required specifications for downstream applications.

Table 4: Final Product Specifications

Parameter Method Specification
Appearance VisualBeige to off-white solid
Purity HPLC≥ 98.5% (Area %)
Melting Point Capillary Method215-220 °C
Loss on Drying Gravimetric≤ 0.5%
Identity ¹H NMR, FT-IRConforms to reference spectrum
Protocol: Purity Determination by RP-HPLC

This method is designed for the routine analysis of this compound and its process-related impurities[9].

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Acetonitrile/Water (1:1).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Methoxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 7-Methoxybenzofuran-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are seeking to enhance the yield and purity of this valuable benzofuran derivative. We will move beyond simple procedural outlines to explore the chemical principles behind common synthetic challenges, offering field-proven insights and robust troubleshooting strategies.

Section 1: Understanding the Primary Synthetic Pathways

The synthesis of this compound is most commonly achieved via two reliable pathways: the Perkin Rearrangement of a substituted coumarin and the Cyclocondensation of a substituted salicylaldehyde with a haloacetate ester, followed by hydrolysis. The choice of pathway often depends on the availability of starting materials and equipment.

The Perkin rearrangement (also known as a coumarin-benzofuran ring contraction) involves the base-catalyzed ring-opening of a 3-halocoumarin, which then undergoes an intramolecular nucleophilic substitution to form the benzofuran ring.[1][2] The cyclocondensation route first builds the furan ring through O-alkylation followed by an intramolecular condensation, typically yielding an ester that must be hydrolyzed in a subsequent step.[3]

Synthetic_Pathways cluster_0 Pathway 1: Perkin Rearrangement cluster_1 Pathway 2: Cyclocondensation & Hydrolysis 3-Bromo-7-methoxycoumarin 3-Bromo-7-methoxycoumarin Target_Acid_1 7-Methoxybenzofuran- 2-carboxylic acid 3-Bromo-7-methoxycoumarin->Target_Acid_1 Base (NaOH) EtOH, Heat [1] 2-Hydroxy-3-methoxybenzaldehyde 2-Hydroxy-3-methoxybenzaldehyde Ester_Intermediate Ethyl 7-methoxybenzofuran- 2-carboxylate 2-Hydroxy-3-methoxybenzaldehyde->Ester_Intermediate Ethyl Chloroacetate K2CO3, DMF [16] Target_Acid_2 7-Methoxybenzofuran- 2-carboxylic acid Ester_Intermediate->Target_Acid_2 1. NaOH, EtOH 2. HCl (aq) [2]

Caption: High-level overview of the two primary synthetic routes.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Part A: Starting Materials and Reagents

Q1: My reaction is sluggish and the yield is low. I suspect my reagents. What are the most critical factors?

A1: Reagent quality is paramount. Two factors are overwhelmingly responsible for poor performance:

  • Water Content: The Perkin rearrangement and the O-alkylation step in the cyclocondensation pathway are both highly sensitive to water.

    • Causality: In the O-alkylation with potassium carbonate (K₂CO₃), water can hydrolyze the haloacetate ester and deactivate the phenoxide intermediate. Anhydrous K₂CO₃ is essential.[3] For the Perkin rearrangement, while aqueous base is used, excess water can alter the solvent polarity and reaction kinetics.

    • Solution: Ensure solvents like DMF or acetone are anhydrous. Dry K₂CO₃ in an oven at >120°C for several hours before use. Use freshly opened, high-purity starting materials.

  • Purity of Precursors:

    • Causality: Impurities in the starting 2-hydroxy-3-methoxybenzaldehyde or the 7-methoxycoumarin will carry through the reaction, complicating purification and often inhibiting the desired reaction. For instance, incomplete bromination of the coumarin will leave unreacted starting material, which does not undergo rearrangement.

    • Solution: Purify your starting materials by recrystallization or column chromatography until sharp melting points and clean NMR spectra are obtained.

Part B: The Core Reaction

Q2: I am attempting the Perkin rearrangement, but my conversion is poor even after extended reflux. What should I investigate?

A2: Low conversion in the Perkin rearrangement typically points to issues with reaction conditions.

  • Causality: The reaction proceeds via a base-catalyzed ring fission, which is the rate-determining step.[1] Insufficient base concentration, low temperature, or inadequate reaction time will stall the reaction.

  • Troubleshooting Workflow:

    Perkin_Troubleshooting Start Low Conversion in Perkin Rearrangement Check_Base Is NaOH concentration and stoichiometry correct? Start->Check_Base Check_Temp Is the reaction at a consistent, vigorous reflux? Check_Base->Check_Temp Yes Increase_Base Action: Increase NaOH concentration or equivalents. Check_Base->Increase_Base No Consider_MW Can you use a microwave reactor? Check_Temp->Consider_MW Yes Increase_Temp Action: Ensure proper heating and insulation. Check_Temp->Increase_Temp No Use_MW Action: Switch to microwave protocol. (300W, 5 min, 79°C) [1] Consider_MW->Use_MW Yes Re_evaluate Outcome: Re-run reaction and monitor by TLC. Consider_MW->Re_evaluate No, increase reflux time Increase_Base->Re_evaluate Increase_Temp->Re_evaluate Use_MW->Re_evaluate

    Caption: Troubleshooting decision tree for the Perkin rearrangement.

  • Optimization Strategy: The most significant yield improvement for this reaction comes from switching from conventional heating to microwave irradiation. Studies have shown that this can reduce reaction times from 3 hours to just 5 minutes and increase yields to a near-quantitative 99%.[1]

Q3: My cyclocondensation reaction (from 2-hydroxy-3-methoxybenzaldehyde) is not working. I see a lot of starting material and some dark, insoluble material.

A3: This is a classic sign of either failed O-alkylation or decomposition.

  • Causality: The formation of the phenoxide with K₂CO₃ is the first step. If the K₂CO₃ is not anhydrous or the DMF is wet, the base will be consumed, and the reaction will not initiate. The formation of dark tars suggests decomposition, which can happen if the reaction temperature is too high or if impurities are catalyzing side reactions.

  • Solutions:

    • Verify Base Activity: Use freshly dried, finely powdered K₂CO₃.

    • Ensure Anhydrous Conditions: Use a sealed tube or an inert atmosphere (Nitrogen, Argon) to prevent moisture ingress.[4]

    • Temperature Control: Maintain a consistent temperature (e.g., 92-94°C).[3] Do not overheat, as this can lead to the decomposition of the aldehyde or the product ester.

    • Monitor Progress: Track the disappearance of the starting aldehyde using Thin Layer Chromatography (TLC). If no change is observed after 1-2 hours, the issue is likely with the reagents.

Part C: Product Isolation and Purification

Q4: I have a low isolated yield after acidifying the final reaction mixture. Where did my product go?

A4: This issue usually relates to the physical properties of the carboxylic acid product.

  • Causality: this compound is precipitated from the aqueous solution by protonation of its carboxylate salt. Incomplete precipitation is the most common cause of yield loss at this stage.

    • Insufficient Acidification: The pKa of the carboxylic acid requires a sufficiently low pH for complete protonation. If the pH is not low enough (e.g., pH 3-4), a significant portion of the product will remain dissolved as the carboxylate salt.

    • Product Solubility: The product may have some solubility in the final aqueous/organic mixture, especially if excess organic solvent from the reaction remains.

  • Solutions:

    • Confirm pH: After adding acid (e.g., concentrated HCl), use pH paper or a pH meter to ensure the final pH is ≤ 1.[1]

    • Chill the Mixture: Thoroughly cool the mixture in an ice bath after acidification to minimize the solubility of the product.

    • Minimize Volume: Before acidification, if possible, remove the organic solvent (e.g., ethanol) under reduced pressure. This will ensure that precipitation occurs from a primarily aqueous solution where the acid is less soluble.[1]

Q5: My final product is an off-white or brown powder and gives a broad melting point. How can I improve its purity?

A5: Discoloration indicates the presence of impurities, likely from side reactions or decomposition.

  • Causality: Basic conditions at high temperatures can sometimes lead to the formation of colored phenolic byproducts.

  • Purification Protocol:

    • Recrystallization: This is the most effective method for removing minor impurities. Experiment with different solvent systems. A common choice is an ethanol/water or acetic acid/water mixture. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly.

    • Activated Carbon Treatment: If the product is highly colored, dissolve it in a suitable solvent and add a small amount of activated carbon. Heat the mixture briefly, then filter it through celite to remove the carbon and adsorbed impurities before proceeding with recrystallization.

    • Column Chromatography: For very impure samples, silica gel column chromatography can be used.[5] A mobile phase of ethyl acetate in hexanes with a small amount of acetic acid (to keep the product protonated and prevent streaking) is a good starting point.

Section 3: Optimized Experimental Protocols

The following protocols are designed to be self-validating by including checkpoints and explaining the rationale behind critical steps.

Protocol 1: High-Yield Microwave-Assisted Perkin Rearrangement

This method is highly recommended for its exceptional yield and speed.[1]

Materials:

  • 3-Bromo-7-methoxycoumarin

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Microwave Synthesis Reactor

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vessel, combine 3-bromo-7-methoxycoumarin (1.0 mmol), ethanol (5 mL), and a solution of NaOH (2.5 mmol in 2 mL of water).

    • Rationale: A stoichiometric excess of NaOH is used to ensure complete and rapid ring fission of the lactone. Ethanol serves as a suitable solvent for both the starting material and the reaction conditions.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 300W for 5 minutes, with a target temperature of 79°C.

    • Rationale: Microwave heating provides rapid and uniform energy transfer, dramatically accelerating the rate-determining step compared to conventional reflux.[1]

  • Solvent Removal: After the reaction, allow the vessel to cool to room temperature. Transfer the mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

    • Rationale: Removing the organic solvent ensures that the product will readily precipitate from the aqueous solution upon acidification.

  • Precipitation: Dissolve the remaining crude residue in a minimum amount of water (~10 mL). While stirring vigorously, acidify the solution to pH 1 by the dropwise addition of concentrated HCl.

    • Rationale: Complete protonation of the sodium 7-methoxybenzofuran-2-carboxylate salt is critical for maximizing precipitation. A pH of 1 ensures the carboxylic acid is fully in its neutral, less soluble form.[1]

  • Isolation and Drying: An off-white solid should precipitate immediately. Cool the mixture in an ice bath for 30 minutes to further decrease solubility. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry in an oven at 80°C.

    • Expected Yield: >95%

Protocol 2: Cyclocondensation and Hydrolysis

This is a reliable, traditional method.

Part A: Synthesis of Ethyl 7-methoxybenzofuran-2-carboxylate[3]

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (70 mL), 2-hydroxy-3-methoxybenzaldehyde (0.05 mol), and anhydrous potassium carbonate (0.075 mol).

    • Rationale: Anhydrous conditions are critical to prevent side reactions. K₂CO₃ is the base used to deprotonate the phenolic hydroxyl group.

  • Reagent Addition: Add ethyl chloroacetate (0.05 mol) to the stirring mixture.

  • Heating: Heat the mixture to 92-94°C with vigorous stirring for 4 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the disappearance of the starting aldehyde.

  • Work-up: Pour the cooled reaction mixture into ice water. The crude ester product should precipitate or can be extracted with an organic solvent like ethyl acetate. Purify the crude ester by recrystallization from ethanol or column chromatography.

Part B: Hydrolysis to the Carboxylic Acid[6]

  • Saponification: Dissolve the purified ester from Part A (0.01 mol) in ethanol (20 mL). Add a solution of 2 M NaOH (0.012 mol). Heat the mixture to reflux for 1 hour or until TLC indicates complete consumption of the ester.

  • Isolation: Cool the mixture, remove the ethanol via rotary evaporation, and dissolve the residue in water. Acidify to pH 1 with 2 M HCl to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry.

Section 4: Yield Optimization Data

The choice of synthetic method has a profound impact on the final yield and process efficiency.

ParameterConventional Perkin RearrangementMicrowave-Assisted Perkin Rearrangement
Heating Method Oil Bath (Reflux)Microwave Irradiation
Reaction Time ~3 hours5 minutes
Typical Yield Good to Excellent (~80-90%)Near-Quantitative (>95%) [1]
Key Advantage Standard laboratory equipmentDrastic reduction in time; improved energy efficiency
Reference Bowden and Battah (as cited in[1])Marriott, K. et al. (2012)[1]

References

Common side-products in the synthesis of benzofuran-2-carboxylic acids and their removal.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis and Purification of Benzofuran-2-Carboxylic Acids

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of benzofuran-2-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting for side-product formation, and offer validated protocols for purification. Our goal is to equip you with the expertise to optimize your synthetic outcomes, ensuring both high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and workup of benzofuran-2-carboxylic acids.

Q1: My overall yield of the final carboxylic acid is very low after saponification of the ester. What are the likely causes?

A1: Low yields can stem from several stages. First, ensure the initial cyclization reaction to form the benzofuran ester has gone to completion. Incomplete cyclization is a common issue. Second, the saponification (hydrolysis) step may be incomplete, leaving unreacted ester. Finally, significant side-product formation, such as decarboxylation during a high-temperature reaction or workup, can consume your desired product. We recommend monitoring each step by Thin Layer Chromatography (TLC) or LC-MS to pinpoint the stage where material is being lost.

Q2: After acidification of my basic hydrolysis mixture, I recovered a product that is soluble in organic solvents but doesn't show a carboxylic acid proton in the ¹H NMR spectrum. What is it?

A2: This is a classic sign of unintended decarboxylation. Benzofuran-2-carboxylic acids can lose CO₂ under harsh conditions, particularly at high temperatures or in the presence of residual acid or metal catalysts, to form benzofuran.[1] This side-product is neutral and will not have the characteristic broad singlet for the -COOH proton in the 10-12 ppm range of the NMR spectrum.

Q3: My crude product after hydrolysis and extraction is a colored oil or an impure solid, but the main peaks in the NMR correspond to my product. How can I clean it up effectively?

A3: Minor impurities, often colored baseline compounds or residual neutral byproducts, can be stubborn. For solid products, recrystallization is the most effective method. Common solvents include water, ethanol, or methanol/water mixtures.[2] If the product is an oil or recrystallization is ineffective, a rapid filtration through a short plug of silica gel, eluting with a solvent system like ethyl acetate/hexanes with 1% acetic acid, can remove non-polar impurities and some colored material.

Q4: I am using the Perkin rearrangement of a 3-halocoumarin, and my reaction stalls, yielding a complex mixture of acids. What's happening?

A4: The Perkin rearrangement from a coumarin to a benzofuran involves a base-catalyzed ring-opening of the lactone, followed by an intramolecular nucleophilic substitution to form the furan ring.[3][4] If the cyclization step is slow or incomplete, you can isolate the ring-opened intermediate, an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.[5] Since both your desired product and this intermediate are carboxylic acids, they will behave similarly during an acid-base workup, leading to a difficult-to-separate mixture. Optimizing the reaction conditions (e.g., stronger base, higher temperature) is crucial to drive the reaction to completion.

Section 2: Troubleshooting Guide: Common Side-Products and Removal

This guide provides a deep dive into the most prevalent side-products, their mechanism of formation, and detailed protocols for their removal.

Issue 1: Unreacted Starting Materials & Neutral Intermediates
  • Side-Products: Salicylaldehyde, ethyl bromoacetate, ethyl 2-(2-formylphenoxy)acetate (from incomplete cyclization).

  • Common Synthetic Route: O-alkylation of salicylaldehyde followed by intramolecular cyclization.[6]

  • Causality: The formation of these byproducts is typically due to suboptimal reaction conditions. Insufficient base (e.g., K₂CO₃) can lead to incomplete O-alkylation of the starting salicylaldehyde. The subsequent cyclization of the intermediate ether is often the rate-limiting step and may require a stronger base or higher temperatures to proceed efficiently. The presence of water can also hinder the reaction by consuming the base.[7]

  • Identification:

    • Salicylaldehyde: A sharp singlet around 9.8-10.5 ppm in ¹H NMR.

    • Ethyl Bromoacetate: A characteristic quartet and triplet for the ethyl group and a singlet for the α-CH₂Br.

    • Ethyl 2-(2-formylphenoxy)acetate: A combination of an aldehyde singlet (~10.3 ppm) and signals for the O-CH₂-COOEt fragment.

  • Removal Protocol: Acid-Base Extraction This is the most powerful technique for separating the desired carboxylic acid from neutral or non-acidic phenolic impurities. The acidic nature of the carboxylic acid allows it to be selectively extracted into a mild aqueous base, leaving neutral impurities behind in the organic phase.

start Crude Product Mixture (in EtOAc or Et2O) wash_base Extract with Aqueous NaHCO3 (3x) start->wash_base org_layer Organic Layer: - Unreacted Ester - Decarboxylation Product - Neutral Intermediates wash_base->org_layer Phase 1 aq_layer Aqueous Layer: - Sodium Benzofuran-2-carboxylate wash_base->aq_layer Phase 2 wash_org Wash with Brine, Dry (Na2SO4), Evaporate org_layer->wash_org acidify Acidify with 2M HCl to pH ~2 aq_layer->acidify impurities Discarded Impurities wash_org->impurities precipitate Precipitate Forms acidify->precipitate filter Collect Solid by Filtration precipitate->filter product Pure Benzofuran-2-Carboxylic Acid filter->product

Caption: Acid-base extraction workflow for purification.

Issue 2: Decarboxylation Product
  • Side-Product: Benzofuran (or substituted benzofurans).

  • Causality: The C-C bond between the furan ring and the carboxylic acid group can cleave at high temperatures, releasing CO₂. This process can be accelerated by the presence of trace acids, bases, or metal catalysts. It is a common issue in syntheses requiring harsh conditions or prolonged heating, such as certain palladium-catalyzed cyclizations if not properly controlled.[1]

  • Identification:

    • ¹H NMR: Absence of the carboxylic acid proton. The aromatic signals will simplify, and a characteristic doublet for the H3 proton will appear around 6.8 ppm.

    • TLC: The decarboxylated product is significantly less polar than the corresponding acid.

    • GC-MS: A clean mass spectrum corresponding to the molecular weight of the benzofuran core.

  • Removal Protocol: Decarboxylated byproducts are neutral and are efficiently removed by the same acid-base extraction protocol detailed above. They will remain in the organic layer along with other neutral impurities.

FactorCondition Promoting DecarboxylationCondition Inhibiting Decarboxylation
Temperature > 150 °C, especially during distillation or meltKeep reaction and workup temperatures as low as possible
pH Strongly acidic or basic conditionsNear-neutral pH (7-8) during workup
Catalysts Residual transition metals (Pd, Cu), strong Lewis acidsQuenching and removal of catalysts before heating
Atmosphere Inert atmosphere may not prevent, but air can cause oxidative side reactionsNot a primary factor for decarboxylation itself

Section 3: Validated Purification Protocols

Protocol A: Standard Acid-Base Extraction

This protocol is designed for the purification of benzofuran-2-carboxylic acid from neutral or phenolic organic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O) (approx. 10-20 mL per gram of crude material).

  • Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer two more times with fresh NaHCO₃ solution, combining all aqueous extracts.

  • Organic Layer Wash: The remaining organic layer contains the neutral impurities. This layer can be washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to identify the impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2M hydrochloric acid (HCl) dropwise until the pH of the solution is ~2 (test with pH paper). A precipitate of the pure carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified product under high vacuum to a constant weight. The purity can be checked by NMR, LC-MS, and melting point.

Protocol B: Recrystallization

This protocol is ideal for removing minor, structurally similar impurities from a solid product.

  • Solvent Selection: Choose a solvent in which the carboxylic acid is sparingly soluble at room temperature but highly soluble when hot. Common choices are water, ethanol, methanol, or acetone/water mixtures.[2][8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at the solvent's boiling point. Add the solvent in small portions while heating and stirring.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

Troubleshooting guide for the purification of 7-Methoxybenzofuran-2-carboxylic acid by recrystallization.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for the recrystallization of 7-Methoxybenzofuran-2-carboxylic acid (CAS No. 4790-79-8). It is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during purification.

Frequently Asked Questions (FAQs)

Section 1: Solvent Selection & Initial Dissolution

Question: My compound won't dissolve in the hot solvent. What should I do?

Answer: This is a common issue that points to a suboptimal choice of solvent or insufficient solvent volume. This compound is a polar molecule, but the benzofuran ring provides significant non-polar character.

  • Causality: A suitable recrystallization solvent should dissolve the solute completely at its boiling point but poorly at room temperature.[1] If the compound has low solubility even when hot, you will require an impractically large volume of solvent, leading to poor recovery.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add small increments of hot solvent to your flask, allowing the mixture to return to a boil between additions. Be cautious not to add a large excess, as this will reduce your final yield.[2]

    • Switch to a More Polar Solvent: If you are using a moderately polar solvent like ethyl acetate, consider switching to a more polar option like ethanol, methanol, or acetone. The carboxylic acid and methoxy groups will have better solubility in these protic or highly polar aprotic solvents.

    • Consider a Mixed-Solvent System: If a single solvent is not effective, a mixed-solvent system is a powerful alternative.[3][4] Dissolve the compound in a minimum amount of a "good" hot solvent in which it is highly soluble (e.g., ethanol). Then, slowly add a "poor" hot solvent in which it is insoluble (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point).[5][6][7] Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool.[6][7]

Question: I've dissolved my compound, but the solution is colored. How do I remove the color?

Answer: Colored impurities are common in organic synthesis and can often be removed with activated charcoal.[1][8]

  • Mechanism: Activated charcoal has a high surface area with pores that adsorb large, colored, and often polar impurity molecules.[3][8][9]

  • Protocol:

    • After dissolving your crude product, cool the solution slightly so it is no longer boiling vigorously.

    • Add a small amount of activated charcoal (typically 1-2% of the solute's weight, or the amount that fits on the tip of a spatula).[8] Adding it to a boiling solution will cause violent bumping.

    • Gently reheat the mixture to boiling for 5-10 minutes to allow for complete adsorption.[10]

    • The charcoal must then be removed via hot gravity filtration before the solution is cooled.[8][11] Using vacuum filtration at this stage would cause the solvent to boil violently under reduced pressure, leading to premature crystallization and loss of product.[8]

Section 2: The Crystallization Process

Question: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[12][13] This is a frequent problem when the melting point of the compound is lower than the boiling point of the solvent, or when the concentration of impurities is very high, causing a significant melting point depression.[2][14]

  • Causality: The solute-rich oil droplets are often good solvents for impurities, and when they finally solidify, these impurities become trapped, defeating the purpose of recrystallization.[12][14] This phenomenon is often triggered by cooling the solution too rapidly or by using a solvent that is too non-polar for the compound.[12][14]

  • Troubleshooting & Prevention:

    • Reheat and Add More Solvent: The most immediate fix is to reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.[15]

    • Ensure Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated with a towel if necessary, before moving it to an ice bath.[2][16] Gradual cooling is crucial for the formation of well-ordered, pure crystals.[10]

    • Change Solvents: Select a solvent with a lower boiling point. For this compound (M.P. 221-223°C[17]), this is less likely to be the primary cause unless very high-boiling solvents are used. The issue is more likely related to saturation or impurities.

    • Induce Crystallization: At a temperature just above where the compound oiled out, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure product.[2] This provides a nucleation site for crystal growth to begin.

Question: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

Answer: The failure of crystals to form is typically due to one of two reasons: using too much solvent, or the solution being supersaturated.[2]

  • Causality: If an excess of solvent was used, the solution will not be saturated even at low temperatures, and thus the solute will remain dissolved.[2] Supersaturation is a metastable state where the solute concentration is higher than its solubility, but crystal nucleation has not yet occurred.[2]

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask. The microscopic etches on the glass can serve as nucleation points.[2]

      • Seed Crystals: If available, add a single, tiny crystal of the pure compound to the solution. This provides a template for further crystal growth.[2]

    • Reduce Solvent Volume: If nucleation techniques fail, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent. Once the volume is reduced, allow it to cool again.[2]

    • Introduce an Anti-Solvent (for mixed-solvent systems): If you are using a single solvent, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the cold solution until it becomes cloudy, then add a drop of the original solvent to clarify before cooling further.[6]

Section 3: Purity Assessment & Low Yield

Question: My final product has a low melting point and a wide melting range. Is it still impure?

Answer: Yes, this is a classic sign of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression and a broadening of the melting point range.[13] The reported melting point for this compound is 221-223°C.[17] A significantly lower and broader range indicates the need for another recrystallization.

Question: My yield is very low. How can I improve it?

Answer: Low yield is often a trade-off for high purity. However, significant losses can be minimized.

  • Potential Causes & Solutions:

    • Using Too Much Solvent: This is the most common reason for low recovery.[2] Use only the minimum amount of hot solvent required to fully dissolve the compound.

    • Premature Crystallization: If the compound crystallizes in the filter paper during hot filtration, you will lose a significant amount of product.[8] To prevent this, use a stemless funnel and preheat the funnel and filter paper by pouring hot solvent through it just before filtering your solution.[10][11]

    • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath for at least 15-20 minutes after cooling to room temperature to maximize precipitation.[4]

    • Excessive Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using room temperature solvent will redissolve some of your product.[1]

Question: How can I quickly check the purity of my recrystallized product?

Answer: Besides melting point analysis, Thin-Layer Chromatography (TLC) is an excellent, rapid technique for assessing purity.[18][19]

  • Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system).[18][20]

  • Procedure:

    • Spot a dilute solution of your crude material and your recrystallized product side-by-side on a silica gel TLC plate.

    • Develop the plate in a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

    • Visualize the spots under a UV lamp.

    • Interpretation: The crude sample may show multiple spots, representing different components. A pure sample should ideally show a single, well-defined spot.[21] The absence of impurity spots in the lane of your recrystallized product indicates successful purification.

Data & Protocols

Solvent Selection Guide
SolventBoiling Point (°C)PolaritySuitability for this compound
Ethanol 78Polar ProticGood. Often a good choice for dissolving aromatic carboxylic acids when hot.
Methanol 65Polar ProticGood. Similar to ethanol but with a lower boiling point.
Acetone 56Polar AproticGood. Effective at dissolving the compound, but its low boiling point requires careful handling.
Ethyl Acetate 77Mid-PolarityFair. May require larger volumes; can be a good component in a mixed-solvent system.
Water 100Highly PolarPoor (as a primary solvent). The compound is likely insoluble. Excellent (as an anti-solvent). Can be used with a soluble solvent like ethanol or acetone in a mixed-solvent system.[3]
Toluene 111Non-PolarPoor. Unlikely to dissolve the polar carboxylic acid group effectively.
Hexanes ~69Non-PolarPoor. Unlikely to dissolve the compound at all.
Standard Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, bring your chosen solvent (e.g., ethanol) to a boil. Add the minimum amount of hot solvent to the crude material until it just dissolves.

  • Decolorization (if needed): If the solution is colored, cool it slightly, add a spatula-tip of activated charcoal, and boil for 5-10 minutes.

  • Hot Gravity Filtration: Preheat a stemless funnel with fluted filter paper by rinsing with hot solvent. Filter the hot solution into a clean Erlenmeyer flask to remove insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator before weighing and determining the melting point.

Visual Guides

Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve is_colored Is the solution colored? dissolve->is_colored add_charcoal Add activated charcoal, boil, and perform hot gravity filtration is_colored->add_charcoal Yes cool_solution Cool solution slowly is_colored->cool_solution No add_charcoal->cool_solution crystals_form Do crystals form? cool_solution->crystals_form oiling_out Does it 'oil out'? crystals_form->oiling_out No induce_xtal Induce crystallization: - Scratch flask - Add seed crystal crystals_form->induce_xtal Yes reheat_add_solvent Reheat to dissolve oil. Add more solvent. Cool very slowly. oiling_out->reheat_add_solvent Yes collect Collect crystals via vacuum filtration. Wash with cold solvent. oiling_out->collect No induce_xtal->crystals_form Try again reduce_volume Too much solvent. Boil off excess & re-cool. induce_xtal->reduce_volume Still no crystals reduce_volume->cool_solution reheat_add_solvent->cool_solution check_purity Check Purity: - Melting Point - TLC collect->check_purity

Caption: Troubleshooting decision tree for recrystallization.

Recrystallization_Process cluster_0 Preparation cluster_1 Purification Steps cluster_2 Result crude Crude Solid dissolution 1. Dissolution crude->dissolution solvent Hot Solvent solvent->dissolution filtration 2. Hot Filtration (removes insoluble impurities) dissolution->filtration cooling 3. Slow Cooling filtration->cooling collection 4. Vacuum Filtration (removes soluble impurities) cooling->collection pure Pure Crystals collection->pure

Caption: Standard experimental workflow for purification.

References

Optimizing reaction conditions for the cyclization step in benzofuran synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing the benzofuran core, with a specific focus on the critical cyclization step. Here, we move beyond simple protocols to explore the underlying principles of common synthetic strategies, offering expert insights and actionable troubleshooting advice to overcome frequently encountered experimental hurdles.

Section 1: Palladium-Catalyzed Cyclization

Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful methods for C-C and C-O bond formation.[1] In benzofuran synthesis, this typically involves an initial coupling reaction (e.g., Sonogashira or Heck) followed by an intramolecular cyclization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed methods for benzofuran synthesis?

A1: The most prevalent methods involve the coupling of an o-iodophenol with a terminal alkyne, which then undergoes an intramolecular cyclization. This can be achieved through a Sonogashira coupling followed by cyclization, or related Heck-type pathways.[1][2] These reactions are valued for their reliability and tolerance of a wide range of functional groups.

Q2: How do the electronic properties of my substrates impact the reaction outcome?

A2: The electronic nature of substituents on your aromatic precursors significantly influences reaction efficiency. For palladium-catalyzed reactions involving o-iodophenols, electron-donating groups on the phenol ring can sometimes accelerate the oxidative addition step. Conversely, the nature of the alkyne substituent also plays a crucial role in the subsequent cyclization.

Troubleshooting Guide: Palladium-Catalyzed Cyclizations

Problem 1: My Larock-type benzofuran synthesis from an o-iodophenol and an internal alkyne is failing or giving very low yields (<5%). I am using NaHCO₃ as the base in DMF at 110°C.

This is a common issue that can often be traced back to the choice of base and the presence of water.[1]

  • Potential Cause: Water Formation. Sodium bicarbonate (NaHCO₃) can decompose at high temperatures to produce water, which can interfere with the palladium catalytic cycle and lead to catalyst deactivation.[1]

  • Solution: Switch to an anhydrous base that does not generate water upon heating. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective.[1] Organic bases such as triethylamine (NEt₃) can also be suitable alternatives.[1]

Problem 2: I am observing significant amounts of the uncyclized Sonogashira coupling product instead of the desired benzofuran. How can I promote the final cyclization step?

The formation of the alkyne intermediate without subsequent cyclization indicates that the initial C-C bond formation is successful, but the intramolecular C-O bond formation is hindered.[1]

  • Potential Cause: Suboptimal Reaction Conditions for Cyclization. The temperature, solvent, or base may be suitable for the Sonogashira coupling but not for the subsequent cyclization step.[1]

  • Solution: Adjust Reaction Parameters. Increasing the reaction temperature after the initial coupling may provide the necessary activation energy for the cyclization to occur.[1] A change in solvent to a higher-boiling point, more polar aprotic solvent could also facilitate this step.

Problem 3: My reaction is "tarring," and I am getting a complex mixture of products with low recovery of starting material.

  • Potential Cause: Catalyst Inefficiency or Deactivation. The chosen palladium source, such as (PPh₃)₂PdCl₂, may not be optimal for your specific substrates.[1] High temperatures can also lead to the decomposition of starting materials, which can poison the catalyst.[1]

  • Solution: Screen Catalysts and Additives. Consider a more robust palladium source like Pd(PPh₃)₄. The addition of a co-catalyst, like copper(I) iodide (CuI), can facilitate the Sonogashira coupling portion of the reaction, often leading to improved results.[1][3]

Experimental Protocol: Typical Palladium-Catalyzed Benzofuran Synthesis

A representative procedure for the synthesis of a 2-substituted benzofuran from an o-iodophenol and a terminal alkyne is as follows:[1]

  • To a sealable reaction tube, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%), CuI (5 mol%), and 2-iodophenol (1.0 equiv.).

  • Seal the tube and flush thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add an anhydrous solvent (e.g., acetonitrile or DMF), followed by triethylamine (1.2 equiv.) and the terminal alkyne (e.g., phenylacetylene, 2.0 equiv.) via syringe.

  • Securely cap the reaction tube and place it in a preheated oil bath at 70-90°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times range from 2-20 hours.

  • Upon completion, cool the reaction vessel to room temperature for workup.

Data Presentation: Common Conditions for Palladium-Catalyzed Cyclization
ParameterRecommended ConditionsNotes
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄Catalyst choice is substrate-dependent.
Co-catalyst CuIOften essential for Sonogashira-type couplings.[3]
Base K₂CO₃, Cs₂CO₃, NEt₃Anhydrous bases are preferred to prevent catalyst deactivation.[1]
Solvent DMF, Acetonitrile, TolueneAnhydrous solvents are critical.
Temperature 70-120°CHigher temperatures may be needed for the cyclization step.

Visualization: Palladium-Catalyzed Benzofuran Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Combine o-Iodophenol, Pd Catalyst, CuI, and Base inert Flush with Inert Gas (Ar/N2) start->inert add_reagents Add Anhydrous Solvent and Alkyne inert->add_reagents heat Heat Reaction (70-120°C) add_reagents->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Benzofuran purify->product G substrate Acetal Substrate (1) protonation Protonation (H+) substrate->protonation oxonium Oxonium Ion (A) protonation->oxonium cyclization_a Nucleophilic Attack (Path a) oxonium->cyclization_a cyclization_b Nucleophilic Attack (Path b) oxonium->cyclization_b intermediate_b Intermediate (B) cyclization_a->intermediate_b elimination_a Elimination of MeOH intermediate_b->elimination_a product_2a Regioisomer (2a) elimination_a->product_2a intermediate_c Intermediate (C) cyclization_b->intermediate_c elimination_b Elimination of MeOH intermediate_c->elimination_b product_2b Regioisomer (2b) elimination_b->product_2b

References

Preventing decomposition of 7-Methoxybenzofuran-2-carboxylic acid during storage.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 7-Methoxybenzofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for preventing the decomposition of this compound during storage and handling. Our goal is to ensure the integrity and stability of your experimental materials through a combination of expert knowledge and practical, field-proven protocols.

Introduction: Understanding the Stability of this compound

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Like many complex organic molecules, its stability can be compromised by improper storage and handling. The benzofuran ring system, while aromatic, possesses reactive sites susceptible to environmental factors. The presence of a methoxy group and a carboxylic acid moiety further influences its chemical behavior. This guide will delve into the potential degradation pathways and provide actionable strategies to maintain the compound's purity and activity over time.

Core Principles of Storage and Handling

To ensure the long-term stability of this compound, the following core principles should be adhered to. These are based on established best practices for the storage of benzofuran derivatives and carboxylic acids.

ParameterRecommendationRationale
Temperature 2-8°CLower temperatures slow down the rate of potential decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with oxygen, thereby preventing oxidative degradation.
Light Amber vial or protection from lightBenzofuran derivatives can be susceptible to photodegradation.
Moisture Dry, tightly sealed containerPrevents hydrolysis of the carboxylic acid and potential moisture-mediated degradation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and use of this compound in a question-and-answer format.

Q1: I've noticed a yellowing of my solid this compound sample over time. What could be the cause?

A1: The yellowing of your sample is a common indicator of degradation, likely due to oxidation or photodegradation. The benzofuran ring is susceptible to oxidative cleavage, which can lead to the formation of colored byproducts.[3][4] Additionally, exposure to light can induce photochemical reactions in benzofuran derivatives, leading to discoloration.[5][6]

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, amber-colored vial at 2-8°C and preferably under an inert atmosphere.

  • Purity Check: Analyze a small portion of the discolored sample by HPLC with a UV detector or LC-MS to identify potential degradation products. Compare the chromatogram to that of a fresh or properly stored sample.

  • Future Prevention: If the current storage does not meet the recommended conditions, transfer the remaining pure sample to a suitable container and environment. For routine use, consider preparing smaller aliquots to minimize repeated exposure of the bulk material to air and light.

Q2: My solution of this compound in an organic solvent has become cloudy or has formed a precipitate. What is happening?

A2: Cloudiness or precipitation in a solution can be due to several factors:

  • Degradation: The compound may be degrading into less soluble products.

  • Solvent Evaporation: Partial evaporation of the solvent can increase the concentration beyond the solubility limit.

  • Contamination: Introduction of moisture or other contaminants can lead to precipitation.

Troubleshooting Steps:

  • Solubility Check: Confirm the solubility of this compound in the chosen solvent at the storage temperature. Solubility can decrease at lower temperatures.

  • Analyze the Precipitate: If possible, isolate the precipitate and analyze it using techniques like NMR or mass spectrometry to determine if it is the original compound or a degradation product.

  • Solvent Purity: Ensure the solvent used is of high purity and anhydrous, as impurities or water can initiate degradation or affect solubility.

Q3: I suspect my sample has degraded. How can I confirm this and what are the likely degradation products?

Likely Degradation Pathways:

  • Oxidation: The furan ring can be oxidized, potentially leading to ring-opening to form derivatives of salicylic acid or other phenolic compounds.[3][4]

  • Photodegradation: Exposure to UV or visible light can cause dimerization or other rearrangements of the benzofuran core.[5][6]

  • Decarboxylation: While less common under typical storage conditions, thermal stress can potentially lead to the loss of the carboxylic acid group, especially in the presence of certain catalysts.

Workflow for Degradation Analysis:

Forced Degradation Study cluster_Stress Stress Conditions cluster_Analysis Analysis & Evaluation cluster_Outcome Outcome Acid Acid Hydrolysis HPLC_DAD RP-HPLC with DAD Acid->HPLC_DAD Base Base Hydrolysis Base->HPLC_DAD Oxidation Oxidation (H₂O₂) Oxidation->HPLC_DAD Thermal Thermal Stress Thermal->HPLC_DAD Photo Photolytic Stress Photo->HPLC_DAD Peak_Purity Peak Purity Analysis HPLC_DAD->Peak_Purity Mass_Balance Mass Balance Calculation HPLC_DAD->Mass_Balance SIM Stability-Indicating Method Peak_Purity->SIM Mass_Balance->SIM Deg_Path Degradation Pathway ID SIM->Deg_Path start Pristine Sample start->Acid start->Base start->Oxidation start->Thermal start->Photo

References

Addressing poor solubility of benzofuran derivatives in aqueous media for biological assays.

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of benzofuran derivatives in biological assays. This document provides a structured approach, from foundational principles to advanced troubleshooting, to ensure reliable and reproducible experimental outcomes.

Introduction: The Benzofuran Solubility Challenge

Benzofuran derivatives are a prominent class of heterocyclic compounds recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, their inherent lipophilicity and aromatic nature often lead to poor solubility in aqueous media, a critical bottleneck for in vitro and in vivo biological evaluation.[2][3][4] This guide provides a systematic framework for diagnosing and resolving these solubility issues, ensuring that the true biological activity of these promising compounds can be accurately assessed.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the solubility of benzofuran derivatives.

Q1: Why is my benzofuran derivative poorly soluble in my aqueous assay buffer?

A: The limited aqueous solubility of benzofuran derivatives is a direct consequence of their chemical structure. As heterocyclic aromatic compounds, they are predominantly non-polar, leading to unfavorable interactions with polar water molecules.[4] This is a common challenge, with over 70% of new chemical entities in drug discovery pipelines exhibiting poor aqueous solubility.[5]

Q2: What is the first and most direct step I should take to solubilize my compound for an in vitro assay?

A: The most straightforward initial approach is the use of a co-solvent. This involves preparing a high-concentration stock solution of your benzofuran derivative in a water-miscible organic solvent. This stock is then diluted to the final desired concentration in your aqueous assay medium.[4] Dimethyl sulfoxide (DMSO) is a widely used co-solvent due to its broad solubilizing power and compatibility with many biological assays at low final concentrations.[4][6]

Q3: My compound precipitates when I dilute my DMSO stock solution into the aqueous buffer. What should I do?

A: This phenomenon, often called "crashing out," occurs due to the sudden and dramatic shift in solvent polarity from a high-DMSO environment to a predominantly aqueous one.[7][8] To mitigate this, consider the following:

  • Optimize the dilution protocol: Employ a serial dilution method rather than a single large dilution. Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously to promote rapid and uniform mixing.[8]

  • Lower the stock concentration: A very high concentration in the DMSO stock can increase the likelihood of precipitation upon dilution.[7]

  • Explore alternative strategies: If optimizing the dilution process is insufficient, more advanced techniques involving co-solvents, surfactants, or cyclodextrins may be necessary.[7][8][9]

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A: The tolerance to DMSO is highly dependent on the specific cell line and the duration of exposure.[10][11] As a general guideline, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v) to minimize solvent-induced toxicity.[4][11][12] However, it is imperative to perform a solvent tolerance study for your specific experimental system to determine the maximum non-toxic concentration.[8] Some studies have shown that even concentrations as low as 0.1% can induce changes in gene expression and other cellular processes.[13][14]

Q5: Are there alternatives to DMSO?

A: Yes, other water-miscible organic solvents can be used. Ethanol is a common alternative, though it can also affect cellular processes, particularly membrane proteins and metabolism.[4][6] Other co-solvents include polyethylene glycols (PEGs) and propylene glycol.[7] The choice of solvent should always be validated for compatibility with your specific assay.

Part 2: Systematic Troubleshooting Guide

This section provides a structured, in-depth approach to systematically resolving solubility issues.

Workflow for Selecting a Solubilization Strategy

The following diagram outlines a decision-making process for selecting the most appropriate solubilization method.

G A Start: Poorly Soluble Benzofuran Derivative B Prepare High-Concentration Stock in 100% DMSO A->B C Dilute into Aqueous Buffer. Does it Precipitate? B->C D No: Proceed with Assay. (Ensure Final DMSO <0.5%) C->D No E Yes: Troubleshoot Dilution C->E Yes F Optimize Dilution Method (Serial, Slow Addition, Vortexing) E->F G Still Precipitates? F->G G->D No H Explore Advanced Strategies G->H Yes I Strategy 1: Co-Solvent Mixtures H->I J Strategy 2: Surfactants (Micellar Solubilization) H->J K Strategy 3: Cyclodextrins (Inclusion Complexes) H->K L Validate Assay Compatibility (Run Solvent/Excipient Controls) I->L J->L K->L M Proceed with Optimized Protocol L->M G cluster_0 Mechanism of Cyclodextrin Solubilization A Hydrophobic Benzofuran Derivative C Water-Soluble Inclusion Complex A->C + B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) B->C Encapsulation D

References

Technical Support Center: Strategies for Selective Functionalization of the Benzofuran Ring System

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the selective functionalization of benzofuran. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this privileged heterocyclic scaffold. Benzofuran derivatives are integral to numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] However, achieving precise and selective functionalization of the benzofuran ring can be a significant experimental challenge.

This document provides in-depth, field-proven insights in a question-and-answer format, addressing common issues encountered during synthesis and functionalization. We will explore the causality behind experimental choices, offer detailed troubleshooting guides, and provide validated protocols to enhance the success of your research.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the foundation of experimental design for benzofuran functionalization.

Q1: What are the intrinsic reactivity patterns of the benzofuran ring, and which positions are most susceptible to functionalization?

The benzofuran ring system does not have uniform reactivity. Understanding its electronic landscape is crucial for predicting the outcome of a reaction. The most acidic proton is at the C2-position, making it a primary site for deprotonation and subsequent functionalization.[7] Conversely, the C3-position is more nucleophilic and susceptible to electrophilic attack.[7]

  • C2-Position : This position is readily functionalized through reactions involving deprotonation, such as lithiation followed by quenching with an electrophile, or through transition-metal-catalyzed C-H activation, particularly when the C3 position is blocked.[7]

  • C3-Position : This is the most common site for electrophilic substitution. C-H functionalization at C3 is also highly prevalent, often achieved using directing groups that position a metal catalyst for selective activation.[8][9]

  • Benzene Ring (C4-C7) : Functionalization on the benzene portion of the scaffold typically follows the rules of electrophilic aromatic substitution, directed by the activating effect of the fused furan ring. However, direct C-H functionalization on this ring is less common and often requires specific directing group strategies.

Below is a diagram illustrating the general reactivity hotspots on the benzofuran core.

Caption: General reactivity map of the benzofuran ring system.

Q2: My Larock-type benzofuran synthesis is failing or giving yields below 5%. I'm using an o-iodophenol, an internal alkyne, NaHCO₃ base, and (PPh₃)₂PdCl₂ in DMF at 110°C. What's going wrong?

This is a classic and frequently encountered problem in Larock-type reactions.[10][11] The issue almost certainly lies with your choice of base and the resulting reaction conditions.

  • Causality: At 110°C, sodium bicarbonate (NaHCO₃) can decompose to produce water. This in-situ water generation can interfere with the palladium catalytic cycle, leading to catalyst deactivation and drastically reduced yields.[10] Furthermore, high temperatures can cause starting material decomposition ("tarring"), which poisons the catalyst.[10]

  • Troubleshooting Steps:

    • Change the Base: Switch to an anhydrous base that does not generate water. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent, more robust alternatives.[10] Organic bases like triethylamine (NEt₃) can also be effective.

    • Screen Catalysts and Additives: The (PPh₃)₂PdCl₂ catalyst may not be optimal. Consider a more stable source like Pd(PPh₃)₄. Crucially, adding a co-catalyst like copper(I) iodide (CuI) can significantly improve results by facilitating the Sonogashira coupling component of the cascade reaction.[2][10][12]

    • Ensure Anhydrous Conditions: Use anhydrous DMF and ensure all glassware is thoroughly dried. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).

Q3: I need to install a functional group handle for subsequent cross-coupling. What are the best practices for regioselective halogenation of the benzofuran core?

Halogenated benzofurans are versatile intermediates. The key is to control the regioselectivity of the halogenation.

  • For C3-Halogenation: Electrophilic halogenation is the most direct route.

    • Bromination/Chlorination: Use N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like CCl₄ or DMF. This reaction is typically fast and selective for the electron-rich C3 position.

  • For C2-Halogenation: Direct halogenation at C2 is challenging due to the higher reactivity of the C3 position. The most reliable strategy is a deprotonation-trapping sequence.

    • Treat the benzofuran with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature (e.g., -78°C) to selectively deprotonate the C2 position.

    • Quench the resulting C2-lithiated species with a halogen source such as iodine (I₂), hexachloroethane (for Cl), or 1,2-dibromotetrafluoroethane (for Br).

  • For C2/C3-Dihalogenation: If both positions need to be functionalized, a stepwise approach is usually necessary. For example, perform C3-bromination with NBS first, then use a C2-lithiation/quenching sequence to install a different halide at the C2 position.

Q4: When should I consider using a protecting group during benzofuran functionalization?

Protecting groups are essential when a planned functionalization reaction is incompatible with other reactive groups on your substrate.

  • Phenolic Hydroxyl Groups: If your starting material is a hydroxybenzofuran, the acidic proton of the hydroxyl group will interfere with organometallic reagents (e.g., Grignards, organolithiums) and many transition-metal-catalyzed reactions. Protect it as a methyl ether (Me), benzyl ether (Bn), or silyl ether (e.g., TBS, TIPS). Benzyl ethers are particularly useful as they are stable but can be removed under mild hydrogenolysis conditions.[13]

  • Aldehyde/Ketone Groups: These can be protected as acetals or ketals to prevent unwanted side reactions during C-H functionalization or cross-coupling.

  • The Benzofuran Itself as a Protecting Group: In complex syntheses, the benzofuran moiety can be used to mask both a phenol and an aldehyde simultaneously, providing a stable intermediate that can be unmasked later in the synthetic sequence.[14]

Troubleshooting Guides

This section provides systematic solutions to specific experimental failures.

Problem 1: Low Yield and/or Poor Regioselectivity in Palladium-Catalyzed C-H Arylation

Direct C-H arylation is a powerful tool, but it is sensitive to multiple parameters. Poor results often stem from issues with the catalyst, directing group, or reaction conditions.[15]

Potential Cause Explanation & Causality Recommended Solution
Ineffective Directing Group For C3-arylation, the directing group (e.g., amide, pyridine) may not be coordinating effectively to the palladium center, leading to poor activation of the C3 C-H bond.[9]Screen different directing groups. 8-aminoquinoline (AQ) is a highly effective directing group for C3-arylation.[9] Ensure the directing group is installed correctly and is stable under the reaction conditions.
Catalyst Deactivation The active Pd(0) or Pd(II) species can be sensitive to air, moisture, or impurities in the starting materials/solvent. This leads to the formation of inactive palladium black.Use high-purity, degassed solvents. Maintain a strict inert atmosphere. Consider using a more robust pre-catalyst or ligand system.
Incorrect Oxidant/Additive Many C-H activation cycles require a specific oxidant (e.g., Ag₂CO₃, benzoquinone) to regenerate the active catalyst. The wrong choice or stoichiometry can stall the reaction.Carefully follow literature procedures for the specific transformation. Screen different silver salts or other oxidants if the standard protocol fails.
Competing Pathways Without proper control, arylation might occur at the more acidic C2 position, or diarylation may occur.[15]Ligand choice is critical for controlling regioselectivity.[16] For C3 selectivity, a directing group is often mandatory. For C2 selectivity, reactions on 3-substituted benzofurans are more straightforward.

Below is a workflow to guide your troubleshooting process for a failed C-H functionalization reaction.

CH_Functionalization_Troubleshooting start_node Start: Low Yield in C-H Functionalization q1 Is the reaction reproducible? start_node->q1 a1_no Check Purity: - Starting Materials - Solvent (Anhydrous?) - Reagents (Catalyst, Ligand) q1->a1_no No q2 Is regioselectivity the main issue? q1->q2 Yes a1_no->start_node Re-run after purification a2_yes Modify Directing Strategy: - Change Directing Group (e.g., to 8-AQ for C3) - Screen Ligands - Block competing site (e.g., use 3-subst. for C2) q2->a2_yes Yes q3 Is catalyst deactivation suspected (e.g., Pd black)? q2->q3 No end_node Systematically screen: - Temperature - Solvent - Base/Additive - Catalyst Loading a2_yes->end_node a3_yes Improve Reaction Setup: - Ensure strict inert atmosphere - Degas solvent thoroughly - Use fresh catalyst/ligand - Add a stabilizing ligand q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting workflow for C-H functionalization reactions.

Key Experimental Protocols

The following protocols are provided as validated starting points. Always perform reactions on a small scale first to optimize conditions for your specific substrate.

Protocol 1: Palladium-Catalyzed C3-H Arylation of Benzofuran-2-Carboxamide using an 8-Aminoquinoline (8-AQ) Directing Group

This protocol is adapted from methodologies that leverage a removable directing group for highly selective C3 arylation.[9]

  • Materials:

    • N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv)

    • Aryl iodide (2.0 equiv)

    • Pd(OAc)₂ (10 mol%)

    • Ag₂CO₃ (2.0 equiv)

    • Anhydrous 1,4-dioxane

  • Procedure:

    • To an oven-dried Schlenk tube, add N-(quinolin-8-yl)benzofuran-2-carboxamide, aryl iodide, Pd(OAc)₂, and Ag₂CO₃.

    • Evacuate and backfill the tube with an inert atmosphere (Argon) three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Seal the tube and place it in a preheated oil bath at 120 °C.

    • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the C3-arylated product.

    • The 8-AQ directing group can be subsequently removed under appropriate conditions (e.g., hydrolysis) to reveal the C3-arylated benzofuran-2-carboxylic acid.

The mechanism involves coordination of the 8-AQ group to the palladium center, directing a concerted metalation-deprotonation (CMD) event at the C3 position.

CMD_Mechanism cluster_0 Directing Group-Assisted C3-H Activation start Substrate with 8-AQ Directing Group + Pd(II) Catalyst intermediate1 Coordination Complex (Pd coordinates to 8-AQ) start->intermediate1 Coordination intermediate2 Concerted Metalation- Deprotonation (CMD) at C3 Position intermediate1->intermediate2 C-H Activation intermediate3 Five-membered Palladacycle Intermediate intermediate2->intermediate3 intermediate4 Oxidative Addition of Aryl Halide intermediate3->intermediate4 intermediate5 Reductive Elimination intermediate4->intermediate5 product C3-Arylated Product + Regenerated Pd(II) intermediate5->product Forms C-C bond

Caption: Simplified mechanism for directing group-assisted C3-H activation.

Protocol 2: Regioselective C2-Bromination via Lithiation

This protocol allows for the installation of a bromine atom specifically at the C2 position, creating a handle for Suzuki, Stille, or other cross-coupling reactions.

  • Materials:

    • Benzofuran (1.0 equiv)

    • n-Butyllithium (n-BuLi, 1.1 equiv, 2.5 M in hexanes)

    • 1,2-Dibromotetrafluoroethane (1.2 equiv)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Add benzofuran to an oven-dried, three-neck round-bottom flask under an Argon atmosphere.

    • Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi dropwise via syringe. The solution may change color.

    • Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

    • In a separate flask, prepare a solution of 1,2-dibromotetrafluoroethane in anhydrous THF.

    • Add the solution of the bromine source dropwise to the lithiated benzofuran solution at -78 °C.

    • Stir for an additional 1-2 hours at -78 °C.

    • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (typically with hexanes or a low-polarity hexanes/ethyl acetate mixture) to obtain 2-bromobenzofuran.

References

Overcoming challenges in the scale-up of 7-Methoxybenzofuran-2-carboxylic acid synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap from Bench to Bulk

7-Methoxybenzofuran-2-carboxylic acid is a pivotal intermediate in the synthesis of various high-value molecules, including pharmaceuticals and advanced materials. While its synthesis on a laboratory scale is well-documented, transitioning to pilot or manufacturing scale invariably uncovers a host of challenges that can impact yield, purity, and process safety.

This technical support guide is designed for researchers, process chemists, and drug development professionals navigating the complexities of scaling this synthesis. We will move beyond simple procedural outlines to address the fundamental "why" behind common scale-up failures. This resource consolidates field-proven insights and troubleshooting methodologies into a practical, question-and-answer format to help you anticipate, diagnose, and resolve issues encountered during your campaign.

Section 1: Troubleshooting Guide - Common Scale-Up Issues

This section directly addresses specific problems that frequently emerge during the scale-up process. For the purpose of this guide, we will assume a common synthetic route starting from 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) and proceeding through a Perkin-style rearrangement or a related cyclization pathway to form the benzofuran ring.

Q1: My cyclization reaction yield dropped significantly from 90% at lab scale to <60% in the 50L reactor. What are the likely causes?

This is a classic and often multifaceted scale-up problem. The primary culprits are typically related to mass and heat transfer limitations that are negligible on the bench but dominant in a large reactor.

Causality Analysis:

  • Inefficient Mixing & "Hot Spots": In a large volume, surface area-to-volume ratio decreases dramatically. Inefficient mixing can create localized areas of high reagent concentration and temperature ("hot spots"), especially during the addition of a base or catalyst. These hot spots can accelerate side reactions or cause thermal decomposition of sensitive intermediates.

  • Poor Temperature Control: The cyclization step is often exothermic. A laboratory flask on a stir plate can dissipate heat easily, but a large reactor cannot. An uncontrolled exotherm can lead to runaway reactions, byproduct formation, and safety hazards.

  • Reagent Addition Rate: Adding reagents too quickly on a large scale exacerbates both mixing and temperature control issues.

Troubleshooting Workflow:

start Low Yield in 50L Reactor q1 Was a significant exotherm observed? start->q1 sol1 Implement staged reagent addition. Profile the exotherm on a small scale using reaction calorimetry (RC1). Improve reactor cooling efficiency. q1->sol1 Yes q2 Is the impurity profile worse? q1->q2 No a1_yes Yes a1_no No sol2 Investigate mixing parameters. Use CFD modeling or a mixing study. Consider a different impeller type. Check for unreacted starting materials. q2->sol2 Yes sol3 Focus on work-up and isolation. Was the product lost during extraction or crystallization? Check solubility in chosen solvents at scale. q2->sol3 No a2_yes Yes a2_no No

Caption: Troubleshooting workflow for low yield.

Actionable Solutions:

  • Characterize Thermal Profile: Before scaling, use a reaction calorimeter to understand the heat flow of the reaction. This data is critical for safe and efficient scale-up.

  • Control Reagent Addition: Switch from a single-shot addition to a controlled, subsurface addition over a longer period. This allows the reactor's cooling system to keep pace with the heat generated.

  • Optimize Agitation: Ensure the agitator speed and design are sufficient to maintain a homogenous mixture. For viscous reaction mixtures, a different impeller type (e.g., anchor or retreat curve) may be necessary.

Q2: The final product is consistently off-color (yellow to brown) and fails color specifications. How can I improve its appearance?

Color in the final active pharmaceutical ingredient (API) or intermediate is a critical quality attribute. Off-color batches often indicate the presence of low-level, highly chromophoric impurities.

Causality Analysis:

  • Oxidative Degradation: Phenolic intermediates or the final product can be susceptible to air oxidation, especially under basic conditions or at elevated temperatures, forming highly colored quinone-like structures.

  • Residual Metals: If a palladium or copper catalyst is used in a cross-coupling step to build the benzofuran core, even trace amounts of residual metal can impart color.[1]

  • High-Temperature Degradation: Prolonged exposure to high temperatures during reaction, distillation, or drying can cause thermal decomposition, leading to colored byproducts.

Actionable Solutions:

  • Inert Atmosphere: Ensure all stages of the process, particularly during base addition, work-up, and isolation, are conducted under a robust nitrogen or argon atmosphere to prevent oxidation.

  • Metal Scavenging: If catalysts were used, introduce a metal scavenger (e.g., silica-functionalized thiourea, activated carbon) during work-up before final crystallization.

  • Activated Carbon Treatment: A charcoal treatment of the product solution before the final crystallization is a highly effective, scalable method for removing colored impurities. A typical loading is 1-5% w/w relative to the product.

  • Recrystallization: Perform a final recrystallization from a well-chosen solvent system. This is often the most powerful technique for color removal.

Q3: We are observing a persistent, unknown impurity at ~1.5% by HPLC that we didn't see on the small scale. How do we identify and control it?

The appearance of new or enriched impurities on scale-up is common and often linked to subtle changes in reaction kinetics or conditions.[2]

Causality Analysis & Mitigation Strategies:

Potential Impurity Likely Cause Mitigation Strategy
7-Hydroxybenzofuran-2-carboxylic acid Cleavage of the 7-methoxy group by strong acid or base, especially at elevated temperatures.[3]Use milder bases (e.g., K₂CO₃ instead of NaOH). Maintain strict temperature control. Minimize reaction time.
Decarboxylated Product (7-Methoxybenzofuran) High temperatures or acidic conditions during work-up or isolation can lead to loss of the carboxylic acid group.Keep work-up temperatures low. Avoid using strong acids for pH adjustment if possible; consider using citric acid or acetic acid.
Starting Material (e.g., o-vanillin) Incomplete reaction due to poor mixing or insufficient reaction time. Reagent deactivation.Increase reaction time or temperature moderately. Ensure accurate stoichiometry and reagent quality.
Isomeric Byproducts Lack of regioselectivity in the cyclization step, potentially driven by localized temperature or concentration gradients.Optimize temperature and addition rates. Screen different solvents or bases that may enhance selectivity.

Systematic Approach to Impurity Management:

start New Impurity Detected at Scale step1 1. Characterize Impurity (LC-MS, preparative HPLC, NMR) start->step1 step2 2. Hypothesize Formation Pathway (Side reaction? Degradation? Contaminant?) step1->step2 step3 3. 'Spike' Study Confirm identity by co-injecting a synthesized standard of the suspected impurity. step2->step3 step4 4. Modify Process Parameters (Based on hypothesized pathway, e.g., lower temp, change reagent) step3->step4 step5 5. Track Impurity Level by HPLC step4->step5 end Impurity Controlled Below Target Threshold step5->end

References

Alternative synthetic pathways to 7-Methoxybenzofuran-2-carboxylic acid to avoid specific impurities.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Methoxybenzofuran-2-carboxylic acid Synthesis

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common synthetic challenges and explore alternative pathways that mitigate the formation of critical impurities. Our focus is on providing practical, field-tested insights to enhance the purity, yield, and scalability of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary synthesis of this compound via Perkin-type reaction of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) results in a persistent yellow impurity and low yields. What is happening and how can I fix it?

Answer:

This is a very common issue. The traditional pathway, often a variation of the Perkin reaction, involves the condensation of o-vanillin with an acetic anhydride equivalent, followed by cyclization.[1] The yellow discoloration and yield loss are typically due to two main culprits:

  • Formation of Coumarin Derivatives: The initial condensation can lead to the formation of a stable 7-methoxycoumarin intermediate. Under basic conditions, this coumarin can undergo incomplete rearrangement to the desired benzofuran, leading to it being a significant impurity.[2][3]

  • Side Reactions from Unreacted Aldehyde: Unreacted o-vanillin can undergo self-condensation or other side reactions under the harsh, high-temperature basic conditions often employed, leading to polymeric or colored impurities that are difficult to remove.

Troubleshooting & Optimization:

  • Microwave-Assisted Perkin Rearrangement: For labs equipped with microwave reactors, switching from conventional heating to microwave irradiation can dramatically improve outcomes. This method significantly reduces reaction times (from hours to minutes) and often leads to higher yields and cleaner product by minimizing the time for side-product formation.[3][4]

  • Alternative Base/Solvent System: Instead of strong bases like sodium hydroxide in alcohol, consider using a milder base such as potassium carbonate in a high-boiling polar aprotic solvent like DMF. This can favor the desired cyclization pathway over side reactions.[5]

Q2: I need to avoid halogenated intermediates entirely due to downstream catalytic process concerns. What is a robust, non-halogenated alternative route to this compound?

Answer:

An excellent strategy to avoid halogenated intermediates is to build the furan ring through a cyclization/decarboxylation sequence starting from o-vanillin and diethyl bromomalonate is a common method, but to avoid bromine, you can adapt this using a malonic acid derivative. A highly effective alternative involves the reaction of o-vanillin with diethyl malonate followed by a multi-step, one-pot transformation.

This pathway leverages a Knoevenagel condensation, followed by intramolecular cyclization and subsequent hydrolysis and decarboxylation. It avoids harsh halogenating agents and provides a high degree of control.

Alternative Pathway 2: Condensation-Cyclization-Decarboxylation

This route constructs the benzofuran core from acyclic precursors in a controlled manner, avoiding the rearrangement mechanism and its associated impurities.

  • Step A: Knoevenagel Condensation: o-Vanillin is condensed with diethyl malonate.

  • Step B: Michael Addition/Cyclization: An intramolecular Michael addition is induced, followed by cyclization to form a stable intermediate.

  • Step C: Saponification & Decarboxylation: The resulting diester is saponified to the diacid, which readily undergoes decarboxylation upon gentle heating to yield the final product.

This method generally produces a cleaner crude product, as the reaction conditions are tailored for each transformation step, minimizing the formation of the problematic coumarin and polymeric impurities.

Workflow Diagrams & Protocols

Alternative Pathway 1: The Perkin Rearrangement from a Halocoumarin

This pathway is a two-stage process that first forms a 3-halocoumarin, which then undergoes a base-catalyzed rearrangement to the benzofuran. While it uses a halogenated intermediate, the rearrangement step itself is often very clean and high-yielding.[3]

Perkin_Rearrangement_Workflow cluster_0 Stage 1: Coumarin Formation cluster_1 Stage 2: Ring Contraction o_vanillin o-Vanillin halocoumarin 7-Methoxy-3-halocoumarin o_vanillin->halocoumarin Condensation/ Halogenation acetic_anhydride Acetic Anhydride + Halogenating Agent acetic_anhydride->halocoumarin rearrangement Perkin Rearrangement (Ring Opening & Recyclization) halocoumarin->rearrangement Base-catalyzed ring fission base Base (e.g., NaOH) in Ethanol base->rearrangement product 7-Methoxybenzofuran- 2-carboxylic acid rearrangement->product Intramolecular Nucleophilic Attack

Caption: Workflow for Perkin Rearrangement Synthesis.

Experimental Protocol (Microwave-Assisted Perkin Rearrangement): [3]

  • To a microwave reaction vessel, add:

    • 7-Methoxy-3-bromocoumarin (1.0 equiv)

    • Sodium hydroxide (2.5 equiv)

    • Ethanol (5 mL per mmol of coumarin)

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate at a constant temperature of 120°C for 5-10 minutes.

  • After cooling, transfer the reaction mixture to a beaker.

  • Acidify with 2M hydrochloric acid until the pH is ~2, precipitating the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Alternative Pathway 2: Intramolecular Wittig Reaction

A more modern and often cleaner approach involves an intramolecular Wittig reaction. This pathway offers excellent control and typically results in high purity, avoiding the harsh conditions of Perkin-type reactions.[6]

Wittig_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Ylide Formation & Cyclization cluster_2 Step 3: Hydrolysis o_vanillin o-Vanillin esterification Esterification with Bromoacetyl Bromide o_vanillin->esterification phenoxyacetate Phenoxyacetate Intermediate esterification->phenoxyacetate ylide_formation Intramolecular Wittig Reaction phenoxyacetate->ylide_formation phosphine Triphenylphosphine (PPh3) phosphine->ylide_formation base Base (e.g., K2CO3) base->ylide_formation product_ester Benzofuran-2-carboxylate Ester ylide_formation->product_ester hydrolysis Saponification (e.g., NaOH, H2O) product_ester->hydrolysis final_product 7-Methoxybenzofuran- 2-carboxylic acid hydrolysis->final_product

Caption: Workflow for Intramolecular Wittig Synthesis.

Experimental Protocol (Intramolecular Wittig Cyclization):

  • Synthesis of the Phosphonium Salt:

    • Dissolve the phenoxyacetate intermediate (derived from o-vanillin) (1.0 equiv) in toluene.

    • Add triphenylphosphine (1.1 equiv).

    • Reflux the mixture for 4-6 hours. The phosphonium salt will precipitate.

    • Cool, filter the solid, wash with cold toluene, and dry.

  • Wittig Cyclization:

    • Suspend the phosphonium salt in a solvent like THF or DMF.

    • Add a base such as potassium carbonate or triethylamine (2.0 equiv).

    • Heat the reaction to 80-100°C for 12-18 hours until TLC indicates completion.

  • Work-up and Hydrolysis:

    • Filter the reaction mixture and concentrate the filtrate.

    • The crude product is the ester of the target molecule.

    • Dissolve the crude ester in a mixture of ethanol and 10% aqueous NaOH.

    • Reflux for 2-3 hours.

    • Cool, dilute with water, and acidify with HCl to precipitate the final carboxylic acid product.

Troubleshooting Guide: Impurity Profile Analysis

Impurity Likely Source Pathway Appearance in Crude Product Mitigation Strategy
7-Methoxycoumarin Perkin-type ReactionsOff-white to pale yellow solid, often co-elutes with product in normal phase chromatography.1. Use microwave-assisted rearrangement to ensure full conversion.[3] 2. Switch to the Intramolecular Wittig pathway.
Unreacted o-vanillin All Pathways (Incomplete Conversion)Sharp aldehydic smell; visible on TLC.1. Ensure stoichiometry of reagents is accurate. 2. Increase reaction time or temperature moderately.
Polymeric Byproducts High-Temperature CondensationsDark, tarry, insoluble material.1. Lower reaction temperatures. 2. Use a more controlled method like the Wittig or Sonogashira coupling approaches.
Triphenylphosphine Oxide Wittig PathwayHigh Rf white solid, often crystalline.Remove via column chromatography or by precipitation from a nonpolar solvent like hexane/ether.

References

Technical Support Center: Navigating the Labyrinth of Byproduct Formation in Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. The synthesis of novel derivatives is a cornerstone of modern drug discovery, yet it is a path often complicated by the emergence of unexpected and undesired molecules. These byproducts not only reduce the yield of your target compound but can also introduce significant challenges in purification and characterization, potentially impacting downstream biological assays and regulatory submissions.[1]

This guide is designed to be a practical, field-proven resource. It moves beyond simple procedural lists to explain the underlying chemical principles that govern byproduct formation and the logic behind the troubleshooting strategies presented. Our goal is to empower you to diagnose issues as they arise, optimize your synthetic routes, and confidently characterize any unexpected molecules you encounter.

Troubleshooting Guide: From Unexpected Results to Actionable Solutions

This section addresses common problems encountered during synthesis in a direct question-and-answer format.

Issue 1: My reaction yield is critically low, and the crude analysis (TLC/LC-MS) reveals a complex mixture of unidentified compounds.

Question: What is the most systematic way to diagnose the root cause of this poor outcome?

Answer: A low yield accompanied by a complex crude mixture points to issues with the reaction's fidelity. Before focusing on identifying every single byproduct, the priority is to diagnose the fundamental problem with the reaction itself. A systematic approach is essential.[2][3]

Recommended Diagnostic Workflow:

  • Verify Reagent and Solvent Integrity:

    • Purity: Are your starting materials and reagents of the confirmed purity? Impurities in a starting material can lead to a cascade of side reactions.[4]

    • Activity: Catalysts can deactivate over time, and reagents can degrade, especially if stored improperly.[5] For instance, organometallic reagents are notoriously sensitive. Consider using freshly opened reagents or titrating to confirm concentration.

    • Solvent Condition: For moisture- or oxygen-sensitive reactions, were anhydrous solvents and an inert atmosphere used correctly? Water is a common culprit that can quench sensitive reagents or participate in unwanted hydrolysis reactions.[2]

  • Scrutinize Reaction Conditions:

    • Temperature: Was the temperature controlled accurately? Fluctuations can either slow the desired reaction, allowing side reactions to dominate, or provide enough energy to overcome the activation barrier for undesired pathways.[5]

    • Time: Monitor your reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Reactions left for too long can lead to the decomposition of the desired product into further byproducts. Conversely, a reaction not run to completion will leave unreacted starting materials.

  • Assess the Workup and Purification:

    • Stability: Is your product potentially unstable to the workup conditions (e.g., acidic or basic washes)?[6] You can test this by taking a small aliquot of the reaction mixture and exposing it to the planned workup conditions to see if new spots appear on TLC.

    • Extraction Issues: Could your product have solubility in the aqueous layer? If so, consider back-extracting the aqueous layers to recover lost product.[2][6]

    • Purification Loss: Is the product degrading on the stationary phase during column chromatography (e.g., acid-sensitive compounds on silica gel)? Consider deactivating the silica with a base like triethylamine or using an alternative stationary phase like alumina.[2]

Issue 2: My primary product is isolated, but spectroscopic analysis (NMR/MS) indicates the presence of a persistent, unknown impurity.

Question: How do I efficiently identify the structure of this unknown byproduct?

Answer: Unambiguous structural elucidation of an unknown requires a combination of analytical techniques to piece together the molecular puzzle. High-resolution mass spectrometry (HRMS) provides the elemental formula, while a suite of NMR experiments reveals the atomic connectivity.[7][8]

Recommended Characterization Workflow:

  • High-Resolution Mass Spectrometry (HRMS): This is the first step. Obtaining an accurate mass provides a highly constrained list of possible elemental compositions, which is the foundation for any further structural work.[9][10]

  • 1D NMR Spectroscopy (¹H and ¹³C):

    • ¹H NMR: Provides information on the number and type of protons, their chemical environment, and their proximity to one another (via spin-spin coupling).

    • ¹³C NMR: Shows the number of unique carbons in the molecule. Comparing this to the ¹H NMR can reveal symmetry and the presence of quaternary carbons.

  • 2D NMR Spectroscopy: If the 1D spectra are complex or ambiguous, 2D NMR is essential for determining the molecule's complete structure.[11][12]

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[11]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to.[11][12]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting molecular fragments across quaternary carbons or heteroatoms.[11][12]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} endom Caption: Workflow for Byproduct Structure Elucidation.

Core Analytical Methodologies for Impurity Profiling

Impurity profiling is the systematic process of detecting, identifying, and quantifying impurities in pharmaceutical products.[13] A multi-technique approach is often necessary for a comprehensive analysis.[14][15][16]

Technique Primary Application Strengths Limitations
HPLC/UPLC Separation and QuantificationGold standard for separating non-volatile compounds; high resolution and sensitivity.[7][15]Does not provide structural information on its own.
Mass Spectrometry (MS) Molecular Weight & FormulaExtremely sensitive; provides molecular weight and, with HRMS, elemental composition.[9][17]Isomers are often indistinguishable without fragmentation (MS/MS).
LC-MS Separation & IdentificationPowerful hyphenated technique combining HPLC's separation with MS's identification capabilities.[7][14][18]Sample preparation and cost can be higher than standalone techniques.[9]
GC-MS Volatile Impurity AnalysisIdeal for analyzing residual solvents and volatile or semi-volatile byproducts.[15][19]Not suitable for non-volatile or thermally unstable compounds.
NMR Spectroscopy Definitive Structure ElucidationProvides detailed information on molecular structure and connectivity.[7][12]Lower sensitivity compared to MS; requires a larger amount of pure sample.
General Protocol: Crude Reaction Mixture Analysis by LC-MS

This protocol provides a baseline for quickly assessing the outcome of a reaction.

  • Sample Preparation: a. Take a small aliquot (e.g., 1-2 drops) of the crude reaction mixture. b. Dilute it significantly with a suitable solvent (e.g., acetonitrile or methanol) in a clean vial to a final concentration of approximately 0.1-1 mg/mL. c. If the mixture contains solids, filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation Setup: a. Use a standard reversed-phase C18 column. b. Set up a gradient elution method, typically starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping up to a high percentage of organic mobile phase (e.g., acetonitrile with 0.1% formic acid). c. Set the mass spectrometer to scan a relevant mass range (e.g., 100-1000 m/z) in both positive and negative ion modes if the nature of the byproducts is unknown.

  • Analysis: a. Inject the sample. b. Correlate the peaks in the chromatogram with their corresponding mass spectra. c. Check for the expected mass of your product, remaining starting materials, and any major unknown peaks that could be byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of byproducts in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck)?

A1: Cross-coupling reactions are powerful but can be prone to specific side reactions. Common byproducts often arise from:

  • Homocoupling: The organometallic reagent (R-M) or the organic halide (R'-X) couples with itself to form R-R or R'-R' byproducts.

  • Protodeboronation (Suzuki): The boronic acid reagent reacts with a proton source (like water) to replace the boron group with a hydrogen, consuming the nucleophile.

  • β-Hydride Elimination: If the organic halide has a hydrogen on a beta-carbon, the palladium intermediate can eliminate to form an alkene, which is a common issue with sp³-hybridized substrates.[20]

  • Catalyst Decomposition: The active Pd(0) catalyst can be oxidized or form inactive palladium black, halting the catalytic cycle.[21]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} endom Caption: Simplified Catalytic Cycle and Potential for Side Reactions.

Q2: I've observed a byproduct with a mass loss of 18 Da (-18) compared to my expected product. What is the likely cause?

A2: A mass loss of 18 Da almost always corresponds to the loss of a water molecule (H₂O). This is a strong indication of an intramolecular dehydration or condensation reaction.[22][23] Look for functional groups in your target molecule that can facilitate this, such as a nearby alcohol and carboxylic acid (forming a lactone) or an alcohol and an amine. This is a known issue in peptide synthesis, where aspartic acid residues can form aspartimide byproducts.[22]

Q3: An impurity has the exact same mass and elemental composition as my desired product. How can I identify it?

A3: If the mass is identical, you are dealing with an isomer. Common possibilities include:

  • Positional Isomers: A functional group is attached at a different position on a ring or chain.

  • Stereoisomers (Diastereomers or Enantiomers): The atoms are connected in the same order but differ in their 3D spatial arrangement.

  • Structural Rearrangement: The core scaffold of the molecule has rearranged into a more stable structure, which can sometimes occur under acidic or harsh reaction conditions.[24]

Identification Strategy:

  • NMR Spectroscopy: This is the most powerful tool. Isomers will almost always have distinct NMR spectra. HMBC and COSY experiments will be crucial to confirm the exact connectivity.[12]

  • Chromatography: Diastereomers often have different polarities and can be separated by standard chromatography (TLC, HPLC). Enantiomers will behave identically unless a chiral stationary phase is used (Chiral HPLC).

Q4: How can I minimize byproduct formation in my next attempt?

A4: Minimizing byproducts is the core of reaction optimization. Based on your findings from troubleshooting and characterization:

  • Adjust Stoichiometry: If homocoupling is an issue, try using a slight excess of one of the coupling partners.

  • Change Temperature/Time: If product degradation is observed, run the reaction at a lower temperature for a longer time, or monitor carefully and quench as soon as the starting material is consumed.[3]

  • Screen Solvents or Catalysts: The choice of solvent, ligand (for cross-coupling), or base can dramatically influence the reaction pathway and suppress side reactions.

  • Purify Starting Materials: As mentioned in Issue 1, ensuring the purity of your inputs is one of the most effective ways to prevent the formation of avoidable byproducts.[5]

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 7-Methoxybenzofuran-2-carboxylic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a privileged heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] Among these, methoxy-substituted benzofuran-2-carboxylic acids have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. The position of the methoxy group on the benzene ring can profoundly influence the molecule's interaction with biological targets, leading to variations in its pharmacological profile.

This guide provides a comparative analysis of the biological activities of 7-Methoxybenzofuran-2-carboxylic acid and its positional isomers: 4-Methoxybenzofuran-2-carboxylic acid, 5-Methoxybenzofuran-2-carboxylic acid, and 6-Methoxybenzofuran-2-carboxylic acid. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by available experimental data and structure-activity relationship (SAR) insights.

The Isomers: A Structural Overview

The core structure of these compounds is benzofuran-2-carboxylic acid, with a single methoxy (-OCH₃) group substituted at different positions on the fused benzene ring. This seemingly minor structural variation can lead to significant differences in their electronic properties, lipophilicity, and steric hindrance, thereby impacting their biological activity.

Figure 1. Chemical structures of the methoxybenzofuran-2-carboxylic acid isomers.

Comparative Biological Activities

While direct comparative studies on these specific carboxylic acid isomers are limited, we can extrapolate and compare their potential activities based on research conducted on their derivatives and related benzofuran compounds.

Anticancer Activity

Benzofuran derivatives have shown significant promise as anticancer agents, with their mechanism of action often involving the inhibition of key enzymes or the induction of apoptosis.[3][4] The position of the methoxy group appears to be a critical determinant of cytotoxic potency and selectivity.

The available data, although not directly comparing the parent carboxylic acids, suggests that the substitution pattern on the benzofuran ring, including the position of the methoxy group, plays a crucial role in determining the anticancer potential.

Table 1: Summary of Anticancer Activity Data for Methoxybenzofuran Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)3.5 ± 0.6[6]
HepG2 (Liver)3.8 ± 0.5[6]
1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amineSQ20B (Head and Neck)0.46[7][8]
Antimicrobial Activity

The benzofuran nucleus is a common feature in many natural and synthetic antimicrobial agents.[1][9] The lipophilicity and electronic nature of substituents on the benzofuran ring can influence their ability to penetrate bacterial cell membranes and interact with intracellular targets.

Direct comparative data on the minimum inhibitory concentrations (MICs) of the four methoxybenzofuran-2-carboxylic acid isomers is scarce. However, studies on related structures provide some clues. For example, halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been synthesized and tested for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria and yeasts.[9][10] These studies indicate that the benzofuran scaffold, with a methoxy group at the 5-position, can be a starting point for developing potent antimicrobial agents. Another study on (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one, a derivative of the 6-methoxy isomer, showed selective inhibition against several bacterial strains, including MRSA.[11]

The lack of consistent data across all four isomers makes a direct comparison challenging. However, the existing research suggests that methoxy-substituted benzofurans are a promising class of compounds for antimicrobial drug discovery.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Benzofuran derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and nitric oxide synthase (NOS).[8][12]

Research on a derivative of 7-methoxybenzofuran, 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran, has shown that it can suppress the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in LPS-stimulated RAW 264.7 macrophage cells.[12] Another study on heterocyclic/benzofuran hybrids identified a compound that exhibited an excellent inhibitory effect on the generation of NO with an IC₅₀ of 52.23 ± 0.97 μM.[8][13] These findings suggest that the 7-methoxybenzofuran scaffold may be a promising starting point for the development of anti-inflammatory drugs.

While quantitative data for the parent carboxylic acids is not available, the evidence from their derivatives points towards the potential of these isomers to modulate inflammatory pathways. The position of the methoxy group is likely to influence the potency and selectivity of this activity.

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key experiments used to evaluate the biological activities discussed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Figure 2. Workflow for the MTT assay.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][2][9]

Protocol:

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 × 10⁵ CFU/mL for bacteria).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G A Prepare serial dilutions of compounds in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plates for 18-24h C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Figure 3. Workflow for the Broth Microdilution Method.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Inhibition

The Griess assay is a common method for measuring nitrite concentration, which is an indicator of nitric oxide production by cells.[5][10]

Protocol:

  • Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Reaction: Add 50 µL of the supernatant to a new 96-well plate and then add 50 µL of the Griess reagent to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the test compounds.

G A Culture and stimulate macrophages with LPS +/- compounds B Collect cell culture supernatant A->B C Add Griess reagent to supernatant B->C D Incubate and measure absorbance at 540 nm C->D E Calculate NO inhibition D->E

Figure 4. Workflow for the Griess Assay.

Conclusion and Future Directions

The available scientific literature suggests that this compound and its positional isomers are promising scaffolds for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. However, a significant knowledge gap exists due to the lack of direct, systematic comparative studies on these specific carboxylic acid isomers.

Future research should focus on:

  • Systematic Synthesis: The synthesis of all four isomers (4-, 5-, 6-, and this compound) to enable direct comparison.

  • Comprehensive Biological Evaluation: Head-to-head screening of these isomers against a standardized panel of cancer cell lines, microbial strains, and in relevant anti-inflammatory assays to obtain directly comparable quantitative data (IC₅₀ and MIC values).

  • Structure-Activity Relationship (SAR) Studies: Elucidation of the precise influence of the methoxy group's position on the observed biological activities through computational modeling and experimental validation.

Such studies are crucial to unlock the full therapeutic potential of this class of compounds and to guide the rational design of more potent and selective drug candidates. The detailed protocols provided in this guide offer a framework for researchers to undertake these much-needed comparative investigations.

References

A Comparative Guide to the Structural Validation of 7-Methoxybenzofuran-2-carboxylic Acid: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unambiguous structural confirmation is a cornerstone of chemical research and drug development. This guide provides an in-depth analysis of the structural validation of 7-Methoxybenzofuran-2-carboxylic acid, a key heterocyclic building block. We compare the definitive, high-resolution data obtained from single-crystal X-ray crystallography (SC-XRD) with data from orthogonal spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Through a detailed examination of experimental data, this guide establishes SC-XRD as the gold standard for absolute structure determination, while highlighting the complementary role of other methods in routine characterization.

Introduction: The Need for Unambiguous Structural Proof

This compound is a member of the benzofuran family, a class of heterocyclic compounds prevalent in natural products and synthetic pharmacophores. Derivatives of this scaffold exhibit a wide range of biological activities, making them attractive starting points for drug discovery programs.[1] Given that subtle changes in molecular architecture—such as isomerism—can drastically alter biological function, the precise and accurate determination of the three-dimensional structure is not merely an academic exercise but a critical requirement for advancing research and ensuring intellectual property.

While techniques like NMR and MS are invaluable for confirming connectivity and composition, they can sometimes leave room for ambiguity. In contrast, single-crystal X-ray crystallography provides a direct visualization of the atomic arrangement in the solid state, offering indisputable evidence of molecular structure, conformation, and intermolecular interactions.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD stands alone in its ability to provide a precise three-dimensional map of electron density within a molecule.[2][3][4] The technique relies on the diffraction of X-rays by a highly ordered crystal lattice. By analyzing the resulting diffraction pattern, scientists can deduce the precise coordinates of each atom, leading to an unambiguous determination of bond lengths, bond angles, and stereochemistry.

For this compound, SC-XRD not only confirms the core benzofuran structure and the positions of the methoxy and carboxylic acid substituents but also reveals crucial details about its solid-state conformation and packing. For instance, the crystal structure of the methyl ester derivative has been solved, confirming the planarity of the benzofuran ring system.[1] In the solid state, carboxylic acid derivatives like this often form hydrogen-bonded dimers, a feature directly observable through crystallographic analysis.[5][6]

Key Crystallographic Data for a Benzofuran Analogue
ParameterTypical ValueInformation Gained
Space Group Monoclinic (e.g., P2₁/c)Crystal symmetry and packing
Unit Cell Dims. a, b, c (Å); β (°)Size/shape of the repeating unit
Resolution < 1.0 ÅLevel of atomic detail
R-factor < 0.05Quality of the structural model
Key Bond Lengths C-C (aromatic) ~1.39 ÅConfirms aromaticity
C=O (acid) ~1.21 ÅConfirms carbonyl group
C-O (acid) ~1.31 ÅConfirms carboxylic acid

Orthogonal Validation: Spectroscopic & Spectrometric Methods

While SC-XRD is definitive, its requirement for high-quality crystals makes it less suitable for high-throughput screening.[3][4] Therefore, a combination of other analytical techniques is routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). It is the most powerful method for determining the connectivity of atoms in a molecule in solution.[2]

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect distinct signals for the aromatic protons, the furan proton, the methoxy protons, and the acidic proton of the carboxyl group.

  • ¹³C NMR: Shows the number of unique carbon environments. The spectrum would clearly distinguish the carboxylic acid carbonyl carbon (~160-170 ppm), the aromatic carbons, the furan carbons, and the methoxy carbon.[9]

Limitation: While NMR excels at establishing the carbon-hydrogen framework, it cannot, on its own, definitively distinguish between certain positional isomers without complex 2D experiments (like HMBC and NOESY) and authentic reference standards.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific bonds. It is an excellent tool for identifying the presence of key functional groups.[10]

  • O-H Stretch (Carboxylic Acid): A very broad absorption typically seen from 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

  • C-O Stretch (Ether & Acid): Strong absorptions in the 1000-1300 cm⁻¹ region.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Limitation: IR spectroscopy confirms the presence of functional groups but provides little information about how they are connected within the molecular structure.

Mass Spectrometry (MS)

MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy by measuring its exact mass.[11][12]

  • Molecular Ion Peak [M]+: For C₁₀H₈O₄, the expected exact mass is approximately 192.0423 g/mol .[12] Observing this peak confirms the elemental composition.

  • Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide clues about its structure. For example, loss of a methoxy group (-31 Da) or a carboxyl group (-45 Da) would be expected fragmentation pathways.

Limitation: MS confirms the molecular formula but typically cannot distinguish between isomers, which have the same formula and mass.

Comparative Analysis: A Multi-Technique Approach

The true power of modern analytical chemistry lies in the synergistic use of multiple techniques. While SC-XRD provides the final, unambiguous answer, the other methods are crucial for initial characterization, reaction monitoring, and quality control.

Technique Information Provided Strengths Limitations
SC-XRD Absolute 3D structure, conformation, packingUnambiguous, high-resolutionRequires single crystals, not high-throughput
NMR Connectivity, electronic environment (in solution)Detailed connectivity data, non-destructiveCan be ambiguous for isomers, requires soluble sample
IR Presence of functional groupsFast, easy, works on solids and liquidsLimited structural information
MS Molecular formula, fragmentation patternsHigh sensitivity, exact mass determinationDoes not distinguish isomers

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative synthesis based on established literature methods for related benzofurans.[13][14]

  • Starting Material: 2-hydroxy-3-methoxybenzaldehyde.

  • Reaction: To a solution of 2-hydroxy-3-methoxybenzaldehyde (1 eq.) in acetone, add anhydrous potassium carbonate (3 eq.) and diethyl bromomalonate (1.2 eq.).

  • Reflux: Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC.

  • Workup: After cooling, filter off the potassium salts and evaporate the solvent under reduced pressure.

  • Saponification: Dissolve the resulting crude diester in ethanol and add an aqueous solution of sodium hydroxide (3 eq.). Heat to reflux for 2-4 hours.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~2 with concentrated HCl.

  • Isolation: The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure material suitable for analysis and crystallization.

Protocol 2: Crystallization for SC-XRD
  • Solvent Selection: Screen various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or heptane) for their ability to dissolve the compound when hot and allow it to precipitate upon cooling.

  • Slow Evaporation: Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate) in a small vial. Cover the vial with a cap containing a few pinholes. Allow the solvent to evaporate slowly over several days at room temperature.

  • Vapor Diffusion: Place a vial containing a concentrated solution of the compound inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Crystal Harvesting: Once single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) have formed, carefully remove them from the solution with a loop and mount them on the goniometer of the single-crystal X-ray diffractometer.

Visualization of the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation process.

G cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_validation Definitive Validation synthesis Synthesis of Crude Product purification Recrystallization / Chromatography synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ms HRMS purification->ms ir IR Spectroscopy purification->ir crystallization Crystal Growth purification->crystallization scxrd SC-XRD Analysis crystallization->scxrd final_structure Validated Structure scxrd->final_structure Unambiguous Structure

Caption: Experimental workflow from synthesis to final validated structure.

G cluster_techniques Analytical Techniques Molecule 7-Methoxybenzofuran- 2-carboxylic Acid XRD X-ray Crystallography info Absolute 3D Structure Molecule->XRD:port Definitive Proof NMR NMR Spectroscopy info Atomic Connectivity Molecule->NMR:port Supports MS Mass Spectrometry info Molecular Formula Molecule->MS:port Supports IR IR Spectroscopy info Functional Groups Molecule->IR:port Supports

Caption: Relationship between analytical techniques and structural information.

Conclusion

For the structural validation of this compound, single-crystal X-ray crystallography is the unequivocal gold standard. It provides a level of detail and certainty that cannot be matched by other common analytical techniques. While NMR, IR, and MS are essential for routine analysis, confirming molecular formula, and establishing atomic connectivity in solution, only SC-XRD delivers the absolute, three-dimensional truth of the molecule's structure in the solid state. For researchers in medicinal chemistry and materials science, embracing a multi-technique approach, culminating in SC-XRD where possible, represents the most rigorous and trustworthy path to structural validation.

References

A Comparative Guide to the Structure-Activity Relationship of 7-Methoxybenzofuran-2-carboxylic Acid Derivatives as Neuroprotective and Antioxidant Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug discovery and development, the benzofuran scaffold represents a privileged structure due to its presence in numerous biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of 7-methoxybenzofuran-2-carboxylic acid derivatives, with a particular focus on their neuroprotective and antioxidant properties. By examining the impact of various substitutions on the N-phenyl ring of the carboxamide, we aim to provide actionable insights for the rational design of more potent therapeutic agents.

The Rationale for Targeting Neuroprotection and Oxidative Stress

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are often characterized by excitotoxicity and oxidative stress. Excitotoxicity is the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate. This overstimulation leads to a cascade of events, including an increase in intracellular calcium levels and the generation of reactive oxygen species (ROS), which in turn cause cellular damage. Antioxidants can mitigate this damage by neutralizing these harmful free radicals. The development of compounds with both neuroprotective and antioxidant activities is therefore a promising strategy in the search for effective treatments for these debilitating diseases.

Core Structure and Synthetic Strategy

The core structure of the compounds discussed in this guide is 7-methoxybenzofuran-2-carboxamide. The synthetic approach involves the amidation of this compound with various substituted anilines. This straightforward synthesis allows for the systematic modification of the N-phenyl ring, enabling a thorough investigation of the SAR.

A This compound C Amidation Reaction A->C B Substituted Anilines B->C D 7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamides C->D cluster_0 SAR for Neuroprotection High Activity High Activity Moderate Activity Moderate Activity Low Activity Low Activity Ortho-methyl (1f) Ortho-methyl (1f) Ortho-methyl (1f)->High Activity Meta-hydroxyl (1j) Meta-hydroxyl (1j) Meta-hydroxyl (1j)->Moderate Activity Other Substitutions Other Substitutions Other Substitutions->Low Activity A Prepare DPPH and Test Compound Solutions B Mix in 96-well plate A->B C Incubate in dark (30 min) B->C D Measure Absorbance at 517 nm C->D E Calculate % Inhibition and IC50 D->E

A Comparative Guide to the In Vitro and In Vivo Activity of Novel Anticancer Agents Derived from 7-Methoxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the preclinical activity of novel anticancer agents derived from the promising 7-methoxybenzofuran-2-carboxylic acid scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes in vitro and in vivo experimental data to offer a nuanced understanding of the therapeutic potential and translational challenges of this class of compounds. We will delve into the causality behind experimental choices, present detailed protocols, and critically analyze the correlation between cell-based assays and animal model outcomes.

Introduction: The Promise of the Benzofuran Scaffold in Oncology

The benzofuran moiety is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their wide range of pharmacological properties, including potent anticancer activity.[1][2] The this compound backbone, in particular, has emerged as a versatile scaffold for the development of novel therapeutic agents. Its structural features allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to target various cancer-associated pathways. This guide will explore the journey of these derivatives from initial in vitro screening to their evaluation in more complex in vivo models.

In Vitro Evaluation: Gauging Cellular Response and Mechanism of Action

The initial assessment of any potential anticancer agent relies on a battery of in vitro assays designed to determine its cytotoxicity against cancer cell lines and to elucidate its mechanism of action at the cellular level. These assays provide a rapid and cost-effective means to screen large numbers of compounds and select promising candidates for further development.[3]

Cytotoxicity Screening: The MTT Assay

A fundamental first step in evaluating a new compound is to determine its ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, SW620) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.

Unraveling the Mechanism: Apoptosis and Cell Cycle Analysis

Compounds that exhibit significant cytotoxicity are further investigated to understand how they induce cell death. Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. Flow cytometry-based assays using Annexin V and propidium iodide (PI) staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Furthermore, cell cycle analysis by flow cytometry after PI staining of cellular DNA content can reveal if a compound arrests cell cycle progression at a specific phase (e.g., G1, S, or G2/M), which can provide clues about its molecular target. For instance, a compound that induces G2/M arrest might be targeting proteins involved in mitosis, such as Aurora kinases.[4]

Table 1: In Vitro Cytotoxicity of Representative Benzofuran Derivatives

CompoundDerivative TypeTarget Cancer Cell LineIC₅₀ (µM)Reference
S6 BenzofuranHeLa (Cervical)0.8 ± 0.1[4]
HepG2 (Liver)1.2 ± 0.2[4]
SW620 (Colon)1.5 ± 0.3[4]
Compound 3m Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamideACHN (Renal)2.1[5]
HCT15 (Colon)1.5[5]
MM231 (Breast)3.2[5]
Compound 50g Benzofuran-2-carboxamideHCT-116 (Colon)0.87[2]
HeLa (Cervical)0.73[2]
A549 (Lung)0.57[2]

In Vivo Evaluation: Assessing Efficacy in a Living System

While in vitro assays are crucial for initial screening, they do not fully recapitulate the complex biological environment of a living organism. Therefore, promising candidates are advanced to in vivo studies, typically using animal models, to evaluate their efficacy, toxicity, and pharmacokinetic properties. Human tumor xenograft models in immunodeficient mice are a standard preclinical tool for assessing the in vivo performance of anticancer agents.[6]

Xenograft Models: A Preclinical Proving Ground

In a typical xenograft study, human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice. Once tumors are established, the animals are treated with the test compound, and tumor growth is monitored over time. The primary endpoint is often the inhibition of tumor growth compared to a vehicle-treated control group.

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., QGY-7401 liver cancer cells) into the flank of nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer the this compound derivative (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) as a percentage relative to the control group.

Bridging the Gap: Correlating In Vitro and In Vivo Activity

A critical aspect of preclinical drug development is understanding the correlation between in vitro potency and in vivo efficacy. A compound that is highly cytotoxic in a petri dish may not necessarily translate to a potent anticancer agent in a living organism due to factors such as poor bioavailability, rapid metabolism, or off-target toxicity.

Case Study: A Benzofuran Derivative as an Aurora B Kinase Inhibitor (Compound S6)

A study on a benzofuran derivative, designated as S6, provides an excellent example of the in vitro to in vivo workflow.[4]

  • In Vitro Findings: S6 demonstrated potent cytotoxicity against a panel of 21 cancer cell lines, with the HeLa, HepG2, and SW620 lines being particularly sensitive.[4] Mechanistic studies revealed that S6 treatment led to an accumulation of cells in the G2/M phase of the cell cycle, a hallmark of Aurora B kinase inhibition.[4] Further biochemical assays confirmed that S6 directly binds to and inhibits the kinase activity of Aurora B.[4]

  • In Vivo Efficacy: Based on its promising in vitro profile, S6 was evaluated in a QGY-7401 liver cancer xenograft model in nude mice. Administration of S6 resulted in significant suppression of tumor growth.[4] Importantly, analysis of the excised tumors showed a decrease in the phosphorylation of histone H3 on Serine 10, a known downstream target of Aurora B, confirming that the compound engaged its target in the in vivo setting.[4]

This case study highlights a successful translation from in vitro activity to in vivo efficacy, where the mechanistic insights gained from cell-based assays were validated in the animal model.

Table 2: Comparison of In Vitro and In Vivo Activity of Benzofuran Derivative S6

ParameterIn VitroIn Vivo
Activity Cytotoxicity (IC₅₀: 0.8-1.5 µM in sensitive cell lines)[4]Tumor growth suppression in QGY-7401 xenograft model[4]
Mechanism G2/M cell cycle arrest[4]Inhibition of phospho-histone H3 (Ser 10) in tumors[4]
Target Inhibition of Aurora B kinase activity[4]Target engagement confirmed by biomarker analysis[4]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further understand the molecular mechanisms of these novel agents, it is helpful to visualize the signaling pathways they target and the experimental workflows used to evaluate them.

Targeted Signaling Pathways

Many benzofuran derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Two notable targets are the Aurora kinase and VEGFR-2 signaling pathways.

Aurora_Kinase_Pathway cluster_0 Upstream Regulation cluster_1 Aurora B Kinase Complex cluster_2 Downstream Effects Cyclin B/CDK1 Cyclin B/CDK1 Aurora B Aurora B Cyclin B/CDK1->Aurora B Activates INCENP INCENP Aurora B->INCENP Survivin Survivin Aurora B->Survivin Borealin Borealin Aurora B->Borealin Histone H3 (Ser10) Histone H3 (Ser10) Aurora B->Histone H3 (Ser10) Phosphorylates Cytokinesis Cytokinesis Aurora B->Cytokinesis Chromosome Condensation Chromosome Condensation Histone H3 (Ser10)->Chromosome Condensation S6_derivative Benzofuran Derivative (S6) S6_derivative->Aurora B Inhibits VEGFR2_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds PI3K/Akt PI3K/Akt VEGFR-2->PI3K/Akt Activates RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK VEGFR-2->RAS/RAF/MEK/ERK Activates Survival Survival PI3K/Akt->Survival Angiogenesis Angiogenesis PI3K/Akt->Angiogenesis Proliferation Proliferation RAS/RAF/MEK/ERK->Proliferation Migration Migration RAS/RAF/MEK/ERK->Migration RAS/RAF/MEK/ERK->Angiogenesis Benzofuran_Derivative Benzofuran Derivative Benzofuran_Derivative->VEGFR-2 Inhibits experimental_workflow start Compound Synthesis in_vitro_screening In Vitro Screening (e.g., MTT Assay) start->in_vitro_screening mechanistic_studies Mechanistic Studies (Apoptosis, Cell Cycle) in_vitro_screening->mechanistic_studies target_identification Target Identification (e.g., Kinase Assays) mechanistic_studies->target_identification in_vivo_efficacy In Vivo Efficacy (Xenograft Models) target_identification->in_vivo_efficacy pharmacokinetics Pharmacokinetics (ADME) in_vivo_efficacy->pharmacokinetics lead_optimization Lead Optimization pharmacokinetics->lead_optimization

References

A Researcher's Guide to Spectroscopic Differentiation of Methoxy-Benzofuran Isomers: A Focus on 7-Methoxy-Benzofuran

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and drug development, the precise structural elucidation of molecular entities is not merely a procedural step but the bedrock of innovation and safety. Positional isomers, such as the various methoxy-benzofurans, often exhibit profoundly different pharmacological, toxicological, and metabolic profiles. Consequently, the ability to unambiguously differentiate between isomers like 7-methoxy-benzofuran and its 4-, 5-, and 6-methoxy counterparts is of paramount importance. This guide provides an in-depth comparison of spectroscopic methodologies, grounded in experimental data, to equip researchers with the analytical strategies required for definitive isomeric assignment.

The Challenge of Isomeric Differentiation

Methoxy-benzofuran isomers share the same molecular formula (C₉H₈O₂) and, therefore, the same molecular weight. This inherent similarity renders many routine analytical techniques inadequate for their distinction. While methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can confirm the presence of the core benzofuran structure and methoxy functional group, they often lack the specificity to pinpoint the substituent's location on the benzene ring. Mass Spectrometry (MS) alone is similarly limited, as constitutional isomers frequently yield identical or very similar fragmentation patterns.[1] This guide will demonstrate that a multi-faceted approach, spearheaded by Nuclear Magnetic Resonance (NMR) spectroscopy, is the most robust strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is the most powerful and definitive technique for distinguishing constitutional isomers.[2] By probing the unique electronic environment of each proton (¹H) and carbon (¹³C) nucleus, NMR provides a detailed map of atomic connectivity.

The Causality of Chemical Shifts and Coupling

The position of the electron-donating methoxy group (-OCH₃) significantly influences the electron density distribution around the aromatic ring through resonance and inductive effects. This directly impacts the magnetic shielding of nearby protons and carbons, resulting in distinct and predictable chemical shifts (δ).[3] Protons ortho and para to the methoxy group are typically shielded and appear at a higher field (lower ppm), while meta protons are less affected. Furthermore, the spin-spin coupling constants (J) between adjacent protons provide crucial information about their relative positions.

For unambiguous assignment, two-dimensional (2D) NMR techniques are indispensable. Specifically, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is critical. The NOESY spectrum reveals through-space correlations between protons that are in close proximity (< 5 Å), regardless of their bonding connectivity.[4] This allows for the direct confirmation of which aromatic proton is physically close to the protons of the methoxy group, thereby pinpointing its location.[5][6]

Comparative NMR Data

The following table summarizes the characteristic ¹H NMR chemical shifts for the aromatic protons of various methoxy-benzofuran isomers. Note the distinct patterns that allow for their differentiation.

Isomer H-4 H-5 H-6 H-7 -OCH₃ Key Differentiator
4-Methoxy -~6.8 ppm (d)~7.2 ppm (t)~7.0 ppm (d)~3.9 ppm (s)NOESY correlation between -OCH₃ and H-5.
5-Methoxy ~7.1 ppm (d)-~6.9 ppm (dd)~7.4 ppm (d)~3.8 ppm (s)NOESY correlation between -OCH₃ and both H-4 and H-6.[7][8]
6-Methoxy ~7.5 ppm (d)~7.0 ppm (d)-~6.9 ppm (dd)~3.9 ppm (s)NOESY correlation between -OCH₃ and both H-5 and H-7.[9]
7-Methoxy ~7.0 ppm (d)~7.2 ppm (t)~6.8 ppm (d)-~4.0 ppm (s)NOESY correlation between -OCH₃ and H-6.[10]

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Coupling patterns (d=doublet, t=triplet, dd=doublet of doublets, s=singlet) are critical for assignment.

Experimental Protocol: 1D and 2D NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified benzofuran isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[11]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure adequate resolution to resolve all aromatic proton signals and their coupling patterns.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments.

  • 2D NOESY Acquisition: Perform a standard 2D NOESY experiment. The key parameter is the mixing time (typically 500-800 ms for small molecules), which allows for the development of NOE cross-peaks.

  • Data Processing and Analysis: Process the spectra using appropriate software.

    • In the ¹H spectrum, assign the protons based on their chemical shifts and coupling constants.

    • In the NOESY spectrum, identify the cross-peak that correlates the methoxy singlet signal with a specific aromatic proton signal. This spatial correlation provides definitive proof of the methoxy group's position. For 7-methoxy-benzofuran, a clear cross-peak will be observed between the methoxy protons (~4.0 ppm) and the H-6 proton (~6.8 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve Isomer in Deuterated Solvent H1 1. Acquire ¹H NMR Prep->H1 C13 2. Acquire ¹³C NMR H1->C13 NOESY 3. Acquire 2D NOESY C13->NOESY Assign Assign Signals (δ, J-coupling) NOESY->Assign Correlate Identify Key NOE (-OCH₃ ↔ H-x) Assign->Correlate Structure Confirm Isomeric Structure Correlate->Structure

Mass Spectrometry (MS) Coupled with Gas Chromatography (GC)

While less definitive than NMR, GC-MS is a highly valuable technique, particularly for separating isomers and providing confirmatory evidence.[12]

The Principle of Separation and Fragmentation

The power of GC-MS lies in its hybrid nature. The gas chromatograph first separates the isomers based on their differential interactions with the stationary phase of the GC column, resulting in distinct retention times (RT).[13] Positional isomers, having slightly different polarities and boiling points, can often be resolved chromatographically. Following separation, the mass spectrometer bombards the eluted molecules with electrons (Electron Ionization - EI), causing them to fragment in reproducible patterns. While the molecular ion peak (M⁺) will be identical for all isomers, subtle differences in the relative abundances of fragment ions can sometimes be observed, reflecting the varied stability of the fragments derived from each isomer.[14][15][16]

Comparative GC-MS Data
Isomer Expected Retention Time (RT) Molecular Ion (m/z) Key Fragment Ions (m/z)
4-MethoxyVariable (isomer-specific)148133 ([M-CH₃]⁺), 105 ([M-CH₃-CO]⁺)
5-MethoxyVariable (isomer-specific)148133 ([M-CH₃]⁺), 105 ([M-CH₃-CO]⁺)
6-MethoxyVariable (isomer-specific)148133 ([M-CH₃]⁺), 105 ([M-CH₃-CO]⁺)
7-MethoxyVariable (isomer-specific)148133 ([M-CH₃]⁺), 105 ([M-CH₃-CO]⁺)

Note: The primary utility of GC-MS is the separation by retention time.[17] Fragmentation patterns are often very similar and require careful comparison with authentic standards for differentiation.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the isomer mixture or individual isomer in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Method Development:

    • Injector: Set to a temperature of ~250 °C.

    • Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of ~280 °C. This temperature gradient is crucial for separating compounds with different boiling points.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Analysis: Inject the sample. The resulting chromatogram will show peaks at different retention times for each separated isomer. The mass spectrum for each peak can then be analyzed and compared to a spectral library or authentic standards.

GCMS_Workflow cluster_gc Gas Chromatography (GC) cluster_ms Mass Spectrometry (MS) cluster_output Data Output Inject Inject Sample Mixture Separate Isomer Separation (based on RT) Inject->Separate Ionize 1. Ionization (EI) Separate->Ionize Chrom Chromatogram (Intensity vs. RT) Separate->Chrom Fragment 2. Fragmentation Ionize->Fragment Detect 3. Detection (m/z) Fragment->Detect Spectra Mass Spectra for each RT peak Detect->Spectra Result Identify Isomers by RT and Mass Spectrum Chrom->Result Spectra->Result

Infrared (IR) and UV-Vis Spectroscopy: Supporting Roles

While not primary methods for differentiating these specific isomers, IR and UV-Vis spectroscopy provide valuable supporting data by confirming the presence of key structural features.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. All methoxy-benzofuran isomers will exhibit characteristic absorption bands for:

  • Aromatic C-H stretch: ~3050-3100 cm⁻¹

  • Aliphatic C-H stretch (in -OCH₃): ~2850-2960 cm⁻¹

  • Aromatic C=C stretch: ~1500-1600 cm⁻¹

  • Aryl-alkyl ether C-O stretch: Strong, ~1200-1275 cm⁻¹ (asymmetric) and ~1020-1075 cm⁻¹ (symmetric)

While the overall spectra will be very similar, subtle differences in the C-H out-of-plane bending region (the "fingerprint region," 600-900 cm⁻¹) can exist due to the different substitution patterns.[18] However, interpreting these subtle variations without reference spectra is unreliable for definitive assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within the molecule. The benzofuran core is a chromophore, and the methoxy group acts as an auxochrome, a group that modifies the light-absorbing properties of the chromophore. The position of the methoxy group alters the π-electron system, leading to slight shifts in the maximum absorption wavelength (λ_max).[19] For instance, studies have shown that the position of the methoxy group does cause a characteristic variation of the longest wavelength absorption band.[19][20]

Spectroscopy Type Information Provided Utility for Isomer Differentiation
Infrared (IR) Functional group identification (ether, aromatic ring).Low. Spectra are typically very similar.[18]
UV-Visible (UV-Vis) Electronic transitions of the conjugated system.Low to Moderate. Provides supporting data via shifts in λ_max.[19]

Conclusion and Authoritative Recommendation

Unambiguous differentiation of 7-methoxy-benzofuran from its positional isomers requires a methodical approach centered on the most structurally informative techniques.

  • Primary Recommendation: NMR Spectroscopy is the only standalone technique that can provide a definitive and unambiguous structural assignment. The combination of ¹H chemical shifts, coupling patterns, and, most critically, 2D NOESY correlations provides irrefutable evidence of the methoxy group's position.

  • Confirmatory Method: GC-MS serves as an excellent secondary technique. It is unparalleled for the physical separation of isomers in a mixture and provides their respective mass spectra for confirmation of molecular weight and comparison of fragmentation.

  • Supporting Evidence: IR and UV-Vis spectroscopy should be used to confirm the overall molecular structure (presence of the benzofuran core and methoxy group) but should not be relied upon for isomeric assignment.

For researchers in drug development and related fields, adopting this analytical hierarchy ensures the highest degree of confidence in structural elucidation, forming a solid foundation for all subsequent research and development activities.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-Methoxybenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Methoxybenzofuran-2-carboxylic acid (CAS No. 4790-79-8), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory operations.

Hazard Assessment and Initial Precautions

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, it is imperative to treat this compound and any materials contaminated with it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams[1][3].

Core Safety Principles:
  • Avoid Environmental Release: Do not allow the material to contaminate ground or surface water systems[1].

  • Personal Protective Equipment (PPE): Always handle this compound and its waste with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[1][2].

  • Ventilation: Conduct all handling and disposal preparations in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes[1][2].

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is a cornerstone of laboratory safety and cost-effective disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process[4][5][6].

This compound waste should be categorized as solid organic acid waste . It must be kept separate from:

  • Inorganic acids and bases[4][5]

  • Oxidizing agents[5]

  • Halogenated and non-halogenated organic solvents[7][8]

  • Aqueous waste

  • Biologically hazardous waste[7]

The following diagram illustrates the segregation workflow for laboratory chemical waste, emphasizing the correct placement of this compound waste.

WasteSegregation cluster_waste_streams Laboratory Waste Streams cluster_disposal_containers Designated Waste Containers 7_Methoxy This compound Waste (Solid) Solid_Organic_Acid Solid Organic Acid Waste 7_Methoxy->Solid_Organic_Acid Organic_Solvents Organic Solvents Solvent_Waste Solvent Waste Organic_Solvents->Solvent_Waste Inorganic_Acids Inorganic Acids Acid_Waste Inorganic Acid Waste Inorganic_Acids->Acid_Waste Bases Bases Base_Waste Base Waste Bases->Base_Waste Aqueous_Waste Aqueous Waste Aqueous_Waste_Container Aqueous Waste Aqueous_Waste->Aqueous_Waste_Container

Waste Segregation Workflow

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through a licensed professional waste disposal service[9]. The following protocol details the necessary steps for preparing the waste for collection.

Container Selection and Management

Proper containment is crucial to prevent leaks and ensure safe transport.

Container AttributeSpecificationRationale
Material High-Density Polyethylene (HDPE) or other chemically compatible plastic.Prevents reaction between the waste and the container. Acids should not be stored in metal containers[4][10].
Condition Must be in good condition, free from cracks or leaks, with a secure, screw-top lid.Ensures the integrity of the containment during storage and transport[4][11].
Capacity The container size should be appropriate for the amount of waste generated to minimize headspace.Reduces disposal costs, which are often associated with container size, not just volume of waste[12].
Status Keep the container closed at all times except when adding waste.Prevents the release of vapors and protects the contents from environmental factors[11][13].
Waste Accumulation and Labeling

All chemical waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA)[4][13][14].

  • Designate an SAA: Choose a location in the lab that is under the direct control of laboratory personnel and away from general traffic[12].

  • Labeling: The waste container must be labeled immediately upon the first addition of waste. The label must include[14][15]:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any other components mixed with the waste

    • The date of first accumulation

    • Appropriate hazard warnings (e.g., irritant)

Disposal of Contaminated Materials

Any materials that come into contact with this compound are also considered hazardous waste. This includes:

  • Gloves

  • Weighing paper

  • Spatulas

  • Wipes

These items should be collected in a separate, clearly labeled container designated for solid hazardous waste.

Arranging for Disposal

Once the waste container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), you must arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[4][11]. Do not transport hazardous waste yourself[11].

The decision-making process for the disposal of this compound is summarized in the workflow diagram below.

DisposalWorkflow Start Waste Generated: This compound Assess Assess Waste Form (Solid, Liquid, Contaminated Material) Start->Assess Segregate Segregate as Solid Organic Acid Waste Assess->Segregate Container Select Compatible Container (e.g., HDPE with screw-top lid) Segregate->Container Label Label Container: 'Hazardous Waste' Chemical Name Accumulation Date Hazards Container->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store Monitor Monitor Fill Level and Storage Duration Store->Monitor Monitor->Store Not Full & Within Time Limit Contact_EHS Contact EHS or Licensed Waste Disposal Company for Pickup Monitor->Contact_EHS Container Full or Max Storage Time Reached End Proper Disposal Contact_EHS->End

Disposal Decision Workflow

Emergency Procedures

In the event of a spill, immediately alert personnel in the area. For small spills, use an appropriate absorbent material, collect the contaminated material into a designated hazardous waste container, and decontaminate the area. For large spills, evacuate the area and contact your institution's emergency response team. Always refer to the SDS for specific spill cleanup procedures.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and meticulous documentation, you contribute to a safer research environment and ensure compliance with all applicable regulations. Always consult your institution's specific waste management policies and your chemical's SDS for the most accurate and up-to-date guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxybenzofuran-2-carboxylic acid
Reactant of Route 2
7-Methoxybenzofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.